molecular formula C56H78N16O13 B1649345 Angiotensin (1-9)

Angiotensin (1-9)

Katalognummer: B1649345
Molekulargewicht: 1183.3 g/mol
InChI-Schlüssel: LJXGOQOPNPFXFT-JWRYNVNRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Angiotensin (1-9) is a nine-amino acid peptide (DRVYIHPFH) with the CAS Number 34273-12-6, produced from Angiotensin I by the catalytic action of Angiotensin-Converting Enzyme 2 (ACE2) . This peptide is a key component of the non-canonical, protective arm of the Renin-Angiotensin System (RAS), which counterbalances the proliferative and hypertensive effects of the classical ACE-Ang II-AT1R axis . Extensive in vitro and in vivo studies highlight its significant research value in cardiovascular pathophysiology. Angiotensin (1-9) has demonstrated potent anti-hypertrophic effects in cardiomyocytes, preventing pathological growth induced by stimuli like angiotensin II and norepinephrine . Its mechanism of action is primarily mediated through the angiotensin II type 2 receptor (AT2R), leading to cardioprotective signaling . Recent research has elucidated that Angiotensin (1-9) fine-tunes autophagy and induces mitochondrial fusion in cardiomyocytes via an AT2R/Akt-dependent pathway, which contributes to its protective role against hypertrophy and adverse remodeling . Furthermore, the ACE2/Angiotensin (1-9) axis is recognized as an important target for protecting the heart and vessels from adverse cardiovascular remodeling in experimental models of hypertension and heart failure . This product is offered for research purposes to further investigate the ACE2/Angiotensin (1-9) pathway. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption.

Eigenschaften

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H78N16O13/c1-5-31(4)46(71-50(79)40(22-33-15-17-36(73)18-16-33)67-52(81)45(30(2)3)70-48(77)38(13-9-19-62-56(58)59)65-47(76)37(57)25-44(74)75)53(82)68-41(23-34-26-60-28-63-34)54(83)72-20-10-14-43(72)51(80)66-39(21-32-11-7-6-8-12-32)49(78)69-42(55(84)85)24-35-27-61-29-64-35/h6-8,11-12,15-18,26-31,37-43,45-46,73H,5,9-10,13-14,19-25,57H2,1-4H3,(H,60,63)(H,61,64)(H,65,76)(H,66,80)(H,67,81)(H,68,82)(H,69,78)(H,70,77)(H,71,79)(H,74,75)(H,84,85)(H4,58,59,62)/t31-,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXGOQOPNPFXFT-JWRYNVNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H78N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1183.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Angiotensin (1-9): A Comprehensive Technical Guide to its Biological Functions and Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin (1-9) [Ang-(1-9)] is a nonapeptide of the Renin-Angiotensin System (RAS) that is increasingly recognized for its counter-regulatory role against the classical pressor and pro-hypertrophic actions of Angiotensin II (Ang II). Formed from Angiotensin I (Ang I) by the action of Angiotensin-Converting Enzyme 2 (ACE2), Ang-(1-9) exerts a range of protective cardiovascular effects, including antihypertensive, anti-hypertrophic, and anti-fibrotic activities. These effects are primarily mediated through the Angiotensin II Type 2 receptor (AT2R), triggering downstream signaling cascades involving nitric oxide (NO) production, inhibition of the RhoA/Rho kinase (ROCK) pathway, and activation of Protein Kinase A (PKA). This technical guide provides an in-depth overview of the biological functions of Ang-(1-9), supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of its key signaling pathways.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis. While the classical ACE/Ang II/AT1R axis is well-characterized for its role in vasoconstriction, sodium retention, and cellular growth, the discovery of alternative pathways has revealed a more complex and nuanced system. A key component of this counter-regulatory axis is Angiotensin (1-9), a peptide with significant therapeutic potential. Unlike the biologically inert Angiotensin I from which it is derived, Ang-(1-9) is an active signaling molecule with beneficial cardiovascular properties.[1][2] Its production is favored under conditions of ACE inhibition, suggesting a potential synergistic role with existing RAS-blocking therapies.[3]

Biochemical Formation and Metabolism

Ang-(1-9) is generated from Angiotensin I through the carboxypeptidase activity of ACE2, which cleaves a single leucine (B10760876) residue from the C-terminus of Ang I.[4][5] Subsequently, Ang-(1-9) can be converted to the vasodilatory peptide Angiotensin (1-7) by the action of Angiotensin-Converting Enzyme (ACE) and other peptidases.[4]

Quantitative Data on Angiotensin (1-9) Interactions and Effects

The biological activity of Ang-(1-9) is underpinned by its specific interactions with receptors and enzymes, and its quantifiable effects in preclinical models.

Table 1: Receptor Binding Affinity and Enzyme Kinetics
ParameterValueTargetMethod
Binding Affinity (Kd)
Angiotensin (1-9)5.95 x 10⁻⁶ MAT2 ReceptorSurface Plasmon Resonance
Enzyme Kinetics (kcat/Km)
ACE2 on Angiotensin I3.3 x 10⁴ M⁻¹s⁻¹Formation of Ang-(1-9)Fluorogenic Substrate Assay
ACE on Angiotensin (1-9)6.8 x 10⁴ M⁻¹s⁻¹Formation of Ang-(1-7)Fluorogenic Substrate Assay

Data compiled from multiple sources.

Table 2: In Vivo Efficacy in Hypertensive Rat Models
ParameterEffectDose/Model
Blood Pressure Reduction 50 mmHg decrease in Systolic Blood PressureSpontaneously Hypertensive Rats (SHR)
Anti-Hypertrophic Effect 33% reduction in cardiomyocyte areaNorepinephrine-induced hypertrophy model
38% reduction in cardiomyocyte perimeterNorepinephrine-induced hypertrophy model
Anti-Fibrotic Effect 50% reduction in cardiac fibrosisStroke-Prone Spontaneously Hypertensive Rat (SHRSP)

Data compiled from multiple sources including[3][6][7].

Key Biological Functions and Mechanisms of Action

Ang-(1-9) exerts a range of protective cardiovascular effects, primarily through its interaction with the AT2R.

Antihypertensive Effects

Chronic infusion of Ang-(1-9) has been shown to reduce blood pressure in various experimental models of hypertension.[8] This effect is mediated by the AT2R and is associated with increased vasodilation. One of the key mechanisms is the enhancement of nitric oxide (NO) bioavailability through the activation of endothelial nitric oxide synthase (eNOS).[9][10]

Anti-Hypertrophic and Anti-Fibrotic Effects

Ang-(1-9) has demonstrated significant anti-hypertrophic effects in both in vitro and in vivo models of cardiac hypertrophy.[5][6][11] It can prevent the increase in cardiomyocyte size induced by pro-hypertrophic stimuli like norepinephrine (B1679862) and Ang II.[5][6] Furthermore, Ang-(1-9) reduces cardiac fibrosis by inhibiting collagen deposition and the proliferation of cardiac fibroblasts.[3][12]

Signaling Pathways

The biological activities of Ang-(1-9) are mediated by distinct intracellular signaling pathways initiated by the activation of the AT2R.

Activation of the AT2R by Ang-(1-9) leads to the stimulation of eNOS, resulting in increased production of NO.[9] NO then diffuses to vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to cGMP production and subsequent vasodilation.

Ang_1_9_eNOS_Pathway Ang_1_9 Angiotensin (1-9) AT2R AT2 Receptor Ang_1_9->AT2R eNOS eNOS AT2R->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces Vasodilation Vasodilation cGMP->Vasodilation Leads to

Ang-(1-9) signaling via the eNOS/NO pathway.

Ang-(1-9) has been shown to counteract the pro-hypertrophic and pro-fibrotic signaling of Ang II by inhibiting the RhoA/ROCK pathway.[13][14] This pathway is a key regulator of cell growth, migration, and contraction in vascular smooth muscle cells and cardiac fibroblasts.

Ang_1_9_Rho_Pathway Ang_1_9 Angiotensin (1-9) AT2R AT2 Receptor Ang_1_9->AT2R RhoA RhoA AT2R->RhoA Inhibits ROCK ROCK RhoA->ROCK Activates Cell_Growth Cell Growth & Hypertrophy ROCK->Cell_Growth Promotes Fibrosis Fibrosis ROCK->Fibrosis Promotes

Inhibitory effect of Ang-(1-9) on the RhoA/ROCK pathway.

Recent studies have elucidated a novel mechanism for the anti-hypertrophic effects of Ang-(1-9) involving the regulation of mitochondrial dynamics through a PKA-dependent pathway. Ang-(1-9) upregulates miR-129, which in turn downregulates the protein kinase A inhibitor (PKIA), leading to increased PKA activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of Angiotensin (1-9).

Radioligand Binding Assay for AT2 Receptor Affinity

This protocol describes a method to determine the binding affinity (Kd) of Ang-(1-9) for the AT2 receptor using a competitive radioligand binding assay.[15][16][17][18][19]

  • Materials:

    • Membrane preparations from cells or tissues expressing the AT2 receptor.

    • Radiolabeled ligand (e.g., ¹²⁵I-[Sar¹, Ile⁸]Ang II).

    • Unlabeled Ang-(1-9) for competition.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold).

    • Glass fiber filters (e.g., Whatman GF/C).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of unlabeled Ang-(1-9) in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding) or unlabeled Ang-(1-9) at various concentrations (for competition).

    • Add 50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).

    • Add 100 µL of the membrane preparation (containing a known amount of protein, e.g., 20-50 µg).

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled Ang II (e.g., 10 µM).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC₅₀ value for Ang-(1-9) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prep_Ligands Prepare Radiolabeled and Unlabeled Ligand Dilutions Mix_Components Combine Ligands and Membranes in 96-well Plate Prep_Ligands->Mix_Components Prep_Membranes Prepare AT2R-expressing Membrane Homogenates Prep_Membranes->Mix_Components Incubate Incubate to Equilibrium (e.g., 60-90 min at RT) Mix_Components->Incubate Filtration Rapid Filtration through Glass Fiber Filters Incubate->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Calculate_Binding Calculate Specific Binding Counting->Calculate_Binding Curve_Fitting Non-linear Regression to Determine IC50 Calculate_Binding->Curve_Fitting Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Calculate_Ki

Workflow for Radioligand Binding Assay.
ACE2 Enzyme Activity Assay

This protocol outlines a method to measure the kinetic parameters of ACE2-mediated conversion of a fluorogenic substrate.[20][21][22][23][24]

  • Materials:

    • Recombinant human ACE2.

    • Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH).

    • Assay Buffer: 100 mM Tris-HCl, 600 mM NaCl, 10 µM ZnCl₂, pH 7.5.

    • ACE2 inhibitor (e.g., MLN-4760) for determining specific activity.

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the fluorogenic substrate in assay buffer.

    • Add 50 µL of each substrate dilution to the wells of the 96-well plate.

    • To determine specific activity, add the ACE2 inhibitor to a parallel set of wells.

    • Initiate the reaction by adding 50 µL of a fixed concentration of recombinant ACE2 to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm).

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at room temperature.

    • The rate of substrate hydrolysis (initial velocity, V₀) is determined from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

ACE2_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Substrate Prepare Serial Dilutions of Fluorogenic Substrate Mix_Components Combine Substrate and Enzyme in 96-well Plate Prep_Substrate->Mix_Components Prep_Enzyme Prepare ACE2 Enzyme Solution Prep_Enzyme->Mix_Components Kinetic_Read Kinetic Fluorescence Reading (e.g., 30-60 min) Mix_Components->Kinetic_Read Calculate_Velocity Determine Initial Velocity (V₀) from Linear Phase Kinetic_Read->Calculate_Velocity MM_Plot Plot V₀ vs. [Substrate] and Fit to Michaelis-Menten Equation Calculate_Velocity->MM_Plot Determine_Params Determine Km, Vmax, and kcat MM_Plot->Determine_Params

Workflow for ACE2 Enzyme Activity Assay.
In Vivo Hemodynamic Measurement using Pressure-Volume (PV) Loop Analysis

This protocol provides a method for assessing the in vivo effects of Ang-(1-9) on cardiac function in anesthetized rats using a pressure-volume catheter.[1][2][4][25][26]

  • Materials:

    • Anesthetized, ventilated rats.

    • Pressure-volume catheter (e.g., Millar SPR-838).

    • PV loop data acquisition and analysis software.

    • Surgical instruments for catheter insertion.

    • Osmotic minipump for chronic Ang-(1-9) infusion.

  • Procedure:

    • Anesthetize the rat and maintain a stable plane of anesthesia.

    • Surgically expose the right carotid artery.

    • Insert the pressure-volume catheter into the right carotid artery and advance it into the left ventricle. Correct placement is confirmed by the characteristic pressure and volume waveforms.

    • Allow the animal to stabilize for a period before recording baseline hemodynamic data.

    • Record steady-state PV loops.

    • For chronic studies, implant an osmotic minipump to deliver Ang-(1-9) or vehicle over a specified period (e.g., 2-4 weeks).

    • At the end of the treatment period, repeat the PV loop measurements.

    • Perform inferior vena cava (IVC) occlusions to obtain load-independent measures of cardiac contractility (End-Systolic Pressure-Volume Relationship, ESPVR) and diastolic function (End-Diastolic Pressure-Volume Relationship, EDPVR).

    • Analyze the PV loop data to determine parameters such as heart rate, systolic and diastolic blood pressure, ejection fraction, stroke volume, cardiac output, ESPVR, and EDPVR.

Conclusion

Angiotensin (1-9) is emerging as a key beneficial peptide within the Renin-Angiotensin System, offering a counter-regulatory balance to the detrimental effects of Angiotensin II. Its antihypertensive, anti-hypertrophic, and anti-fibrotic properties, mediated primarily through the AT2 receptor, highlight its potential as a therapeutic agent for cardiovascular diseases. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the physiological roles of Ang-(1-9) and explore its therapeutic applications. Further research is warranted to fully understand its downstream signaling and to translate the promising preclinical findings into clinical practice.

References

Angiotensin (1-9) signaling pathway and mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Angiotensin (1-9) Signaling Pathway and Mechanism of Action

Introduction: The Evolving Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates cardiovascular physiology, primarily through blood pressure control and electrolyte balance.[1] The classical RAS axis involves the conversion of angiotensinogen (B3276523) to angiotensin I (Ang I), which is then cleaved by Angiotensin-Converting Enzyme (ACE) to form the potent vasoconstrictor Angiotensin II (Ang II).[1][2] Ang II exerts most of its pathological effects, such as vasoconstriction, inflammation, and cellular growth, by binding to the Angiotensin II Type 1 Receptor (AT1R).[1][3]

In recent years, a counter-regulatory axis of the RAS has been identified, which opposes the actions of the classical ACE/Ang II/AT1R pathway.[1][4] This protective axis centers on Angiotensin-Converting Enzyme 2 (ACE2), which metabolizes Ang II to Angiotensin-(1-7) [Ang-(1-7)] and Ang I to Angiotensin-(1-9) [Ang-(1-9)].[1][5][6] While Ang-(1-7) and its receptor Mas are well-characterized, Ang-(1-9) has more recently emerged as a biologically active peptide with significant therapeutic potential.[1][7] This guide provides a comprehensive overview of the Ang-(1-9) signaling pathway, its mechanism of action, and the experimental evidence supporting its role in cardiovascular health.

Formation of Angiotensin (1-9)

Ang-(1-9) is a nonapeptide generated from the cleavage of the C-terminal leucine (B10760876) from Ang I.[6] While ACE2 is a key enzyme in this conversion, other enzymes can also produce Ang-(1-9).[1][2]

  • Angiotensin-Converting Enzyme 2 (ACE2): ACE2, a homolog of ACE, functions as a carboxypeptidase that cleaves Ang I to form Ang-(1-9).[1][8]

  • Cathepsin A: In human heart tissue, Cathepsin A has been identified as a major enzyme responsible for the liberation of Ang-(1-9) from Ang I.[2][9]

  • Carboxypeptidase A: This enzyme is also capable of generating Ang-(1-9) from Ang I.[1][2]

Once formed, Ang-(1-9) can be further metabolized by ACE to generate the heptapeptide (B1575542) Ang-(1-7).[3][5] However, a growing body of evidence demonstrates that Ang-(1-9) has direct biological effects independent of its conversion to Ang-(1-7).[3][10]

cluster_enzymes Enzymatic Conversion AngI Angiotensin I ACE2 ACE2 AngI->ACE2 CatA Cathepsin A AngI->CatA CPA Carboxypeptidase A AngI->CPA Ang19 Angiotensin (1-9) ACE ACE Ang19->ACE Ang17 Angiotensin (1-7) ACE2->Ang19 CatA->Ang19 CPA->Ang19 ACE->Ang17 cluster_effects Physiological Effects Ang19 Angiotensin (1-9) AT2R AT2R Ang19->AT2R binds NO_Pathway eNOS Activation AT2R->NO_Pathway AktERK Akt / ERK1/2 Phosphorylation AT2R->AktERK Fibroblast Cardiac Fibroblasts AT2R->Fibroblast ROCK Rho Kinase Activity AT2R->ROCK inhibits NO ↑ Nitric Oxide (NO) NO_Pathway->NO Vasodilation Vasodilation NO->Vasodilation Autophagy Modulation of Autophagy AktERK->Autophagy Collagen ↓ Collagen Synthesis ↓ Proliferation Fibroblast->Collagen AntiFibrosis Anti-Fibrosis Collagen->AntiFibrosis AntiHypertrophy Anti-Hypertrophy ROCK->AntiHypertrophy contributes to cluster_analysis Tissue & Plasma Analysis start Start: Induce Hypertension (e.g., Goldblatt 2K-1C model) randomize Randomize Rats into Treatment Groups start->randomize groups Group 1: Vehicle Group 2: Ang-(1-9) Group 3: Ang-(1-9) + PD123319 Group 4: Ang-(1-9) + A779 randomize->groups implant Implant Osmotic Minipumps (Continuous Infusion for 2-4 weeks) groups->implant monitor Monitor Blood Pressure (Radiotelemetry) implant->monitor sacrifice Endpoint: Sacrifice and Harvest Tissues (Heart, Aorta) monitor->sacrifice histo Histology: - Fibrosis (Picrosirius Red) - Hypertrophy (WGA Stain) sacrifice->histo molecular Molecular: - qPCR (e.g., eNOS) - Western Blot sacrifice->molecular plasma Plasma: - Nitrate Levels - Angiotensin Peptides sacrifice->plasma analysis Data Analysis histo->analysis molecular->analysis plasma->analysis

References

Angiotensin (1-9): A Comprehensive Technical Guide to its Role in the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. While the classical axis, comprising Angiotensin II (Ang II) acting via the AT1 receptor (AT1R), is well-characterized for its role in vasoconstriction, inflammation, and fibrosis, the counter-regulatory axes of the RAS are gaining significant attention for their protective effects. This technical guide provides an in-depth exploration of Angiotensin (1-9) [Ang-(1-9)], a key peptide of the non-canonical RAS. We will detail its formation and degradation, elucidate its primary signaling pathway through the Angiotensin II Type 2 Receptor (AT2R), present its physiological functions with supporting quantitative data, outline key experimental methodologies, and discuss its therapeutic potential. This document serves as a comprehensive resource for researchers and professionals in the field of cardiovascular science and drug development.

Introduction to the Renin-Angiotensin System and Angiotensin (1-9)

The Renin-Angiotensin System (RAS) is a complex hormonal cascade essential for regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance. The classical or canonical pathway involves the conversion of Angiotensin I (Ang I) to the potent vasoconstrictor Angiotensin II (Ang II) by the Angiotensin-Converting Enzyme (ACE). Ang II exerts its well-known detrimental effects, such as vasoconstriction, inflammation, fibrosis, and cellular growth, primarily through the Angiotensin II Type 1 Receptor (AT1R).[1][2]

In recent years, a counter-regulatory or non-canonical axis of the RAS has been identified, which opposes the actions of the classical pathway.[3][4][5] This protective arm involves the enzyme Angiotensin-Converting Enzyme 2 (ACE2), which metabolizes Ang II into the vasodilator peptide Angiotensin (1-7) [Ang-(1-7)], acting through the Mas receptor.[3][4] ACE2 also cleaves Ang I to form the nonapeptide Angiotensin (1-9) [Ang-(1-9)].[1][6] Initially considered an inactive intermediate, recent evidence has established Ang-(1-9) as a biologically active peptide with significant cardioprotective and antihypertensive properties, primarily mediated by the Angiotensin II Type 2 Receptor (AT2R).[3][7][8] This guide focuses on the pivotal role of Ang-(1-9) within this protective axis of the RAS.

Formation and Degradation of Angiotensin (1-9)

The bioavailability and physiological effects of Ang-(1-9) are determined by a balance between its synthesis and catabolism.

Enzymatic Formation

Ang-(1-9) is a nonapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His.[7] It is generated from the decapeptide Angiotensin I by the cleavage of the C-terminal leucine (B10760876) residue. Several enzymes can catalyze this reaction:

  • Angiotensin-Converting Enzyme 2 (ACE2): ACE2, a carboxypeptidase, is a key enzyme in the formation of Ang-(1-9) from Ang I.[9][6][10] However, the catalytic efficiency of ACE2 is significantly higher for converting Ang II to Ang-(1-7) (approximately 400-fold greater) than for converting Ang I to Ang-(1-9).[2][11][12]

  • Carboxypeptidase A (CPA) and Cathepsin A: Studies have shown that other carboxypeptidases, such as Carboxypeptidase A and Cathepsin A, also contribute significantly to the generation of Ang-(1-9) from Ang I in tissues like the heart.[7][13] In fact, in cardiac membranes, the CPA inhibitor benzylsuccinate has been shown to abolish Ang-(1-9) formation, suggesting a primary role for this enzyme in the heart.[7][13]

Enzymatic Degradation

Ang-(1-9) is a substrate for several peptidases, leading to its conversion into other active or inactive fragments:

  • Angiotensin-Converting Enzyme (ACE): ACE can cleave the C-terminal dipeptide from Ang-(1-9) to form the vasodilator peptide Ang-(1-7).[2] This represents a key interaction between the classical and non-canonical RAS pathways.

  • Neutral Endopeptidase (NEP), Prolyl Endopeptidase (POP), and Thimet Oligopeptidase (TOP): These alternative enzymes can also convert Ang-(1-9) to Ang-(1-7).[7]

  • Aminopeptidase A (APA): In glomerular podocytes, Ang-(1-9) can be converted into Angiotensin (2-9) by Aminopeptidase A.[7]

The following diagram illustrates the metabolic pathways for Ang-(1-9).

Angiotensin_Metabolism cluster_formation Formation cluster_degradation Degradation AngI Angiotensin I Ang1_9 Angiotensin (1-9) AngI->Ang1_9 ACE2, CPA, Cathepsin A AngII Angiotensin II AngI->AngII ACE Ang1_7 Angiotensin (1-7) Ang1_9->Ang1_7 ACE, NEP, POP, TOP Ang2_9 Angiotensin (2-9) Ang1_9->Ang2_9 APA caption Metabolic pathways of Angiotensin (1-9).

Caption: Metabolic pathways of Angiotensin (1-9).

Angiotensin (1-9) Signaling Pathway

The physiological effects of Ang-(1-9) are mediated through its interaction with a specific receptor and the subsequent activation of intracellular signaling cascades.

Primary Receptor: AT2R

A substantial body of evidence indicates that Ang-(1-9) exerts its biological functions primarily by binding to and activating the Angiotensin II Type 2 Receptor (AT2R) .[1][3][7][6] The AT2R is known to counter-regulate the harmful effects mediated by the AT1R.[1]

Key evidence supporting the AT2R as the Ang-(1-9) receptor includes:

  • Pharmacological Blockade: The beneficial effects of Ang-(1-9), such as reduction in blood pressure, prevention of cardiac hypertrophy, and anti-fibrotic actions, are consistently abolished by the co-administration of the selective AT2R antagonist, PD123319.[3][7][14][15]

  • Mas Receptor Independence: The effects of Ang-(1-9) are not affected by the Mas receptor antagonist A779, indicating that its actions are independent of conversion to Ang-(1-7) or direct interaction with the Mas receptor.[3][7][14]

Downstream Signaling Cascades

Activation of the AT2R by Ang-(1-9) triggers several downstream signaling pathways that contribute to its cardioprotective effects:

  • Nitric Oxide (NO) Bioavailability: Ang-(1-9) enhances basal nitric oxide (NO) bioavailability, leading to vasodilation.[15] This is associated with increased expression of endothelial nitric oxide synthase (eNOS).[14][16]

  • Akt and ERK1/2 Phosphorylation: In cardiomyocytes, Ang-(1-9) has been shown to induce the phosphorylation of Akt and ERK1/2, signaling pathways involved in cell survival and regulation of autophagy. This activation is mitigated by the AT2R antagonist PD123319.[17]

  • Inhibition of Rho Kinase: Ang-(1-9) signaling via the AT2R can lead to a decrease in Rho kinase activity, which helps to attenuate cardiac hypertrophy.[2][18]

  • Autophagy Modulation: Ang-(1-9) opposes Ang II-induced autophagy in cardiomyocytes through an AT2R/Akt-dependent pathway, which may contribute to its cardioprotective effects.[17]

The diagram below outlines the primary signaling pathway for Ang-(1-9).

Ang1_9_Signaling cluster_effects Physiological Effects Ang1_9 Angiotensin (1-9) AT2R AT2 Receptor Ang1_9->AT2R Binds & Activates Vasodilation Vasodilation AT2R->Vasodilation ↑ eNOS / NO Anti_hypertrophy Anti-hypertrophy AT2R->Anti_hypertrophy ↓ Rho Kinase Anti_fibrosis Anti-fibrosis AT2R->Anti_fibrosis ↓ Collagen I Anti_inflammation Anti-inflammation AT2R->Anti_inflammation Cardioprotection Cardioprotection AT2R->Cardioprotection ↑ Akt / ERK PD123319 PD123319 PD123319->AT2R Inhibits caption Ang-(1-9) signaling via the AT2R.

Caption: Ang-(1-9) signaling via the AT2R.

Physiological Effects and Quantitative Data

Ang-(1-9) exerts a range of beneficial physiological effects, particularly within the cardiovascular and renal systems. These effects directly counteract the pathological actions of the classical RAS axis.

Key Physiological Roles
  • Antihypertensive Effects: Infusion of Ang-(1-9) consistently reduces blood pressure in various experimental models of hypertension, including Ang II-infused rats and Goldblatt hypertensive rats.[7][6][14]

  • Cardioprotective Effects: Ang-(1-9) demonstrates significant cardioprotective actions. It prevents cardiac hypertrophy, reduces cardiac fibrosis by inhibiting collagen I expression, and decreases cardiomyocyte death.[1][7][15] It also improves cardiac function in hypertensive animals.[14]

  • Vascular Remodeling: The peptide ameliorates adverse vascular remodeling by improving endothelial function and promoting vasodilation.[7][14]

  • Anti-inflammatory and Anti-fibrotic Actions: Ang-(1-9) reduces inflammation and fibrosis in the heart, aorta, and kidneys.[8][14][19][20]

  • Renal Protection: Evidence suggests that Ang-(1-9) protects the kidney from damage associated with hypertension.[3][4][7]

Quantitative Data Summary

The following table summarizes key quantitative data related to Ang-(1-9) from various studies.

ParameterValueContext / SpeciesReference
Binding Affinity (KD) to AT2R 5.95 x 10-6 ± 2.33 x 10-6 MIn vitro binding assay[1]
Plasma Concentration 2 to 6 fmol/mLHealthy volunteers and rats[2]
Ang I to Ang-(1-9) Conversion Rate 28.9 ± 3.1 nmol/mg/hWild-type murine cardiac membranes[13]
Ang I to Ang-(1-9) Conversion Rate 49.8 ± 5.3 nmol/mg/hACE knockout murine cardiac membranes[13]
Effect on Systolic Blood Pressure ~18-20% reductionGoldblatt hypertensive rats (602 ng/kg/min infusion)
Effect on Cardiac Fibrosis ~50% reductionStroke-prone spontaneously hypertensive rats (100 ng/kg/min)[15]

Experimental Protocols and Workflows

Understanding the methodologies used to study Ang-(1-9) is crucial for interpreting data and designing future experiments.

In Vivo Assessment of Antihypertensive Effects

Objective: To determine the effect of continuous Ang-(1-9) infusion on blood pressure in a hypertensive animal model.

Methodology:

  • Animal Model: Spontaneously hypertensive rats (SHRs) or rats made hypertensive via renal artery clipping (Goldblatt model) are commonly used.[14][16]

  • Surgical Implantation: An osmotic minipump (e.g., Alzet) is surgically implanted subcutaneously in the anesthetized rat. The minipump is filled with either vehicle (saline) or Ang-(1-9) at a specified concentration (e.g., 600 ng/kg/min) to ensure continuous infusion over a period of weeks (e.g., 2-4 weeks).[6][14][15] For antagonist studies, a separate pump with PD123319 or A779 can be co-implanted.[14]

  • Blood Pressure Monitoring: Blood pressure is measured continuously throughout the study period using radiotelemetry, which involves the prior implantation of a pressure-sensitive catheter into the abdominal aorta.[15]

  • Data Analysis: Systolic, diastolic, and mean arterial pressures are recorded and analyzed. Statistical comparisons are made between the vehicle-treated group and the Ang-(1-9)-treated group to determine the significance of any observed changes.

  • Terminal Studies: At the end of the infusion period, animals are euthanized, and tissues (heart, aorta, kidneys) are harvested for histological (fibrosis, hypertrophy), biochemical (ACE activity, oxidative stress markers), and molecular (gene expression) analyses.[14]

The workflow for this type of in vivo experiment is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase (2-4 weeks) cluster_analysis Analysis A Select Hypertensive Animal Model (e.g., SHR) B Implant Radiotelemetry Device for BP Monitoring A->B C Implant Osmotic Minipumps (Vehicle vs. Ang-(1-9)) B->C D Continuous Blood Pressure Recording C->D E Analyze BP Data D->E F Harvest Tissues (Heart, Aorta, Kidney) D->F G Perform Histological & Molecular Analyses F->G caption Workflow for in vivo Ang-(1-9) studies.

Caption: Workflow for in vivo Ang-(1-9) studies.

In Vitro Assessment of Cardiomyocyte Hypertrophy

Objective: To determine if Ang-(1-9) can inhibit agonist-induced hypertrophy in cultured cardiomyocytes.

Methodology:

  • Cell Culture: Neonatal rat ventricular myocytes are isolated and cultured.[1]

  • Induction of Hypertrophy: Cells are stimulated with a hypertrophic agonist, such as norepinephrine (B1679862) or Ang II, to induce an increase in cell size.

  • Treatment: Cells are co-treated with the hypertrophic agonist and various concentrations of Ang-(1-9). To confirm receptor specificity, parallel experiments are run with the addition of the AT2R antagonist PD123319.[1]

  • Assessment of Hypertrophy: After a set incubation period (e.g., 24-48 hours), hypertrophy is assessed by:

    • Measuring Cell Size: The surface area of the cardiomyocytes is measured using microscopy and image analysis software.

    • Quantifying Hypertrophic Markers: The expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP), is quantified using qPCR or Western blot.[1]

  • Data Analysis: The cell size and marker expression in the Ang-(1-9)-treated groups are compared to the group treated with the agonist alone.

Therapeutic Potential and Future Directions

The consistent antihypertensive, anti-remodeling, and cardioprotective effects of Ang-(1-9) make it a promising therapeutic candidate for cardiovascular diseases.[1][3][4] Activation of the ACE2/Ang-(1-9)/AT2R axis represents a novel strategy to counteract the detrimental effects of the classical RAS.

However, a significant limitation for the pharmacological application of Ang-(1-9) is its short plasma half-life due to rapid degradation by peptidases.[1] To overcome this, strategies are being developed to create more stable analogs. One such approach is the synthesis of a retro-enantiomer of Ang-(1-9), which has shown increased stability in serum while retaining the beneficial in vivo activities of the native peptide, including antihypertensive and antihypertrophic effects.[1]

Future research should focus on:

  • Developing and testing more stable and orally bioavailable AT2R agonists based on the Ang-(1-9) structure.

  • Conducting clinical trials to translate the promising preclinical findings into effective therapies for hypertension and heart failure in humans.[10]

  • Further elucidating the tissue-specific signaling pathways activated by Ang-(1-9) to better understand its pleiotropic effects.[6]

Conclusion

Angiotensin (1-9) has emerged from being considered an inactive byproduct to a key effector peptide of the counter-regulatory renin-angiotensin system. By activating the AT2R, it directly opposes the pathological actions of Angiotensin II, offering a multitude of protective effects on the cardiovascular and renal systems. Its ability to lower blood pressure, prevent cardiac hypertrophy and fibrosis, and reduce inflammation underscores its significant therapeutic potential. While challenges such as peptide stability remain, the continued exploration of the Ang-(1-9) pathway opens new avenues for the development of innovative treatments for cardiovascular disease.

References

Angiotensin (1-9) Receptor Binding and Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin (1-9) [Ang-(1-9)] is a key peptide within the counter-regulatory axis of the Renin-Angiotensin System (RAS). Produced from Angiotensin I by Angiotensin-Converting Enzyme 2 (ACE2), Ang-(1-9) exerts a range of cardiovascular effects, primarily through its interaction with the Angiotensin II Type 2 Receptor (AT2R).[1][2][3] This technical guide provides an in-depth overview of the binding characteristics and affinity of Ang-(1-9) for its receptor, details common experimental protocols for studying these interactions, and visualizes the associated signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to understand and therapeutically target this important biological system.

Angiotensin (1-9) Receptor Binding Affinity

The primary receptor for Angiotensin (1-9) is the Angiotensin II Type 2 Receptor (AT2R), a G protein-coupled receptor.[2][3][4] While Ang-(1-9) also exhibits some affinity for the Angiotensin II Type 1 Receptor (AT1R), its functional effects are predominantly mediated through the AT2R.[5][6] The binding of Ang-(1-9) to the AT2R initiates a signaling cascade that often counteracts the pro-hypertensive and pro-inflammatory effects of Angiotensin II binding to the AT1R.[1]

Quantitative Binding Data

The affinity of Angiotensin (1-9) and its analogs for angiotensin receptors has been quantified in several studies. The following table summarizes key binding affinity data, including the dissociation constant (Kd) and the inhibition constant (pKi).

LigandReceptorCell Line/TissueBinding ParameterValueReference
Angiotensin (1-9)AT2RH9c2 cells, Adult rabbit cardiomyocytespKi6.28 ± 0.1[4][6]
Angiotensin (1-9)AT2RH9c2 cellspKi6.3 ± 0.1[7]
Angiotensin (1-9)AT1RH9c2 cellspKi6.6 ± 0.3[7]
Angiotensin (1-9)AT2R-Kd5.95 x 10⁻⁶ ± 2.33 x 10⁻⁶ M[1]
Angiotensin (1-9) Retro-EnantiomerAT2R-Kd1.73 x 10⁻⁷ ± 1.16 x 10⁻⁷ M[1]

Experimental Protocols

The characterization of Angiotensin (1-9) receptor binding is primarily achieved through radioligand binding assays. These assays allow for the determination of key binding parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibition constant (Ki) of competing ligands.

Radioligand Binding Assay: Competition Assay

This protocol describes a competition radioligand binding assay to determine the affinity of unlabeled Angiotensin (1-9) for the AT2R.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells or tissues expressing the AT2R (e.g., H9c2 cardiomyocytes).

  • Radioligand: 125I-labeled Angiotensin II ([125I]AngII) or a specific AT2R radioligand.

  • Unlabeled Ligand: Angiotensin (1-9).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

  • Specific AT2R Antagonist (for non-specific binding determination): PD123319.

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid and counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a lysis buffer and pellet the membranes through centrifugation. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + [125I]AngII.

    • Non-specific Binding: Cell membranes + [125I]AngII + a high concentration of an unlabeled AT2R-specific ligand (e.g., PD123319) to saturate the receptors.

    • Competition: Cell membranes + [125I]AngII + increasing concentrations of unlabeled Angiotensin (1-9).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 22-25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Counting: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the Angiotensin (1-9) concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of Ang-(1-9) that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow: Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from AT2R-expressing cells) Total_Binding Total Binding: Membranes + Radioligand Membrane_Prep->Total_Binding NSB Non-specific Binding: Membranes + Radioligand + Excess Unlabeled Antagonist Membrane_Prep->NSB Competition Competition: Membranes + Radioligand + Increasing [Ang-(1-9)] Membrane_Prep->Competition Reagent_Prep Reagent Preparation (Radioligand, Ang-(1-9), Buffers) Reagent_Prep->Total_Binding Reagent_Prep->NSB Reagent_Prep->Competition Incubation Incubation (e.g., 60-120 min at 25°C) Total_Binding->Incubation NSB->Incubation Competition->Incubation Filtration Filtration & Washing (Separate bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Plot_Curve Plot Competition Curve Calc_Specific->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff Equation) Determine_IC50->Calc_Ki

Caption: Workflow for a competition radioligand binding assay to determine Ang-(1-9) affinity.

Signaling Pathways

Activation of the AT2R by Angiotensin (1-9) initiates a cascade of intracellular signaling events that contribute to its physiological effects. These pathways are often characterized by their anti-hypertrophic, anti-fibrotic, and vasodilatory actions.

Angiotensin (1-9) Signaling via AT2R

G Ang_1_9 Angiotensin (1-9) AT2R AT2R Ang_1_9->AT2R Binds to G_protein G Protein (Gi) AT2R->G_protein Activates Phosphatases Activation of Phosphatases (e.g., SHP-1) G_protein->Phosphatases NO_production Nitric Oxide (NO) Production G_protein->NO_production Collagen_synthesis Collagen Synthesis G_protein->Collagen_synthesis Inhibits Rho_kinase Rho Kinase Activity Phosphatases->Rho_kinase Inhibits Vasodilation Vasodilation NO_production->Vasodilation Anti_hypertrophy Anti-hypertrophy Rho_kinase->Anti_hypertrophy Promotes Hypertrophy Anti_fibrosis Anti-fibrosis Collagen_synthesis->Anti_fibrosis Promotes Fibrosis

References

Angiotensin (1-9): A Comprehensive Technical Guide to its Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis, with its classical ACE/Angiotensin II/AT1R axis being a primary target for cardiovascular therapeutics. However, a counter-regulatory axis, centered around Angiotensin-Converting Enzyme 2 (ACE2), has emerged as a crucial protective pathway. Within this axis, Angiotensin (1-9) [Ang-(1-9)], a peptide generated from Angiotensin I by ACE2, is gaining recognition for its significant cardioprotective effects. This technical guide provides an in-depth review of the physiological actions of Ang-(1-9) on the cardiovascular system. We consolidate quantitative data from key studies, detail experimental methodologies, and present signaling pathways to offer a comprehensive resource for researchers exploring the therapeutic potential of this vasoactive peptide.

Introduction to the Renin-Angiotensin System and Angiotensin (1-9)

The Renin-Angiotensin System (RAS) is fundamental to the control of blood pressure and cardiovascular function.[1][2] The classical axis involves the conversion of Angiotensin I (Ang I) to Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE). Ang II, the primary effector of this pathway, mediates its well-known vasoconstrictive, pro-inflammatory, and pro-fibrotic effects mainly through the Angiotensin Type 1 Receptor (AT1R).[2]

In 2000, the discovery of ACE2, a homolog of ACE, unveiled a counter-regulatory arm of the RAS.[3][4] ACE2 functions primarily as a carboxypeptidase, converting Ang II to the vasodilator peptide Angiotensin (1-7), which acts on the Mas receptor.[4][5] Additionally, ACE2 cleaves Ang I to form the nine-amino-acid peptide Angiotensin (1-9).[5][6][7] While initially considered an intermediate peptide, recent evidence demonstrates that Ang-(1-9) is a biologically active molecule with distinct cardiovascular effects, primarily mediated by the Angiotensin Type 2 Receptor (AT2R).[3][8][9] This guide focuses on the formation, signaling, and physiological functions of Ang-(1-9), highlighting its role in antagonizing the detrimental effects of the classical RAS.

Formation and Metabolism of Angiotensin (1-9)

Ang-(1-9) is generated from Ang I through the action of several carboxypeptidase-type enzymes, most notably ACE2.[5][7] The catalytic efficiency of ACE2 is significantly higher for Ang II than for Ang I, making the conversion of Ang II to Ang-(1-7) the predominant pathway.[5][10] However, the formation of Ang-(1-9) from Ang I is a crucial step, especially under conditions where ACE is inhibited, leading to an accumulation of Ang I substrate.[6] Once formed, Ang-(1-9) can be further metabolized by ACE, which cleaves a dipeptide from its C-terminus to produce Ang-(1-7).[6][9][11] This metabolic cascade positions Ang-(1-9) as a key intermediate that can either exert its own biological effects or serve as a precursor to another protective peptide.

AngI Angiotensin I AngII Angiotensin II AngI->AngII ACE Ang19 Angiotensin (1-9) AngI->Ang19 ACE2 / Carboxypeptidases Ang17 Angiotensin (1-7) AngII->Ang17 ACE2 AT1R AT1R Activation (Vasoconstriction, Hypertrophy, Fibrosis) AngII->AT1R Ang19->Ang17 ACE AT2R AT2R Activation (Anti-hypertrophy, Anti-fibrosis) Ang19->AT2R MasR Mas Receptor Activation (Vasodilation, Anti-proliferation) Ang17->MasR invis1 invis2 AngII Angiotensin II AT1R AT1R AngII->AT1R ProHypertrophy Pro-Hypertrophic & Pro-Fibrotic Signaling (e.g., Rho-Kinase, MAPKs) AT1R->ProHypertrophy Remodeling Adverse Cardiac Remodeling (Hypertrophy, Fibrosis) ProHypertrophy->Remodeling Ang19 Angiotensin (1-9) AT2R AT2R Ang19->AT2R AntiHypertrophy Anti-Hypertrophic & Anti-Fibrotic Signaling (e.g., SHP-1 Phosphatase Activation) AT2R->AntiHypertrophy AntiHypertrophy->ProHypertrophy Antagonizes Cardioprotection Cardioprotection AntiHypertrophy->Cardioprotection start_end start_end process process decision decision io io A Select Animal Model (e.g., Hypertensive Rat, MI Rat) B Implant Radiotelemetry Probes & Osmotic Minipumps A->B C Randomize into Treatment Groups (Vehicle, Ang-(1-9), Antagonists) B->C D Continuous Infusion (2-8 weeks) C->D E Monitor Physiological Parameters (Blood Pressure, Echocardiography) D->E F Sacrifice and Tissue Collection (Heart, Aorta) E->F G Analyze Tissues F->G H Histology (Fibrosis, Hypertrophy) G->H I Biochemical Assays (Western Blot, qPCR) G->I J Data Analysis & Interpretation H->J I->J

References

Angiotensin (1-9) and its impact on cardiac hypertrophy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Angiotensin (1-9) and its Impact on Cardiac Hypertrophy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a significant risk factor for the development of heart failure.[1] The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, and its overactivation is a key driver of pathological cardiac hypertrophy.[2] The classical RAS axis involves the conversion of angiotensinogen (B3276523) to angiotensin I (Ang I), which is then cleaved by angiotensin-converting enzyme (ACE) to form the potent vasoconstrictor and pro-hypertrophic peptide, angiotensin II (Ang II).[3] Ang II exerts its effects primarily through the angiotensin type 1 receptor (AT1R).[4][5]

In recent years, a counter-regulatory arm of the RAS has been identified, centered around angiotensin-converting enzyme 2 (ACE2).[6][7] ACE2 can metabolize Ang II to the vasodilator peptide Angiotensin-(1-7) [Ang-(1-7)], which acts through the Mas receptor to oppose the actions of Ang II.[2][6] Furthermore, ACE2 can cleave Ang I to form Angiotensin-(1-9) [Ang-(1-9)].[3][7] Emerging evidence highlights Ang-(1-9) as a biologically active peptide with significant cardioprotective effects, particularly in the context of cardiac hypertrophy.[8][9][10] This technical guide provides a comprehensive overview of the role of Ang-(1-9) in modulating cardiac hypertrophy, detailing its signaling pathways, summarizing key experimental findings, and providing detailed methodologies for preclinical research.

The ACE2/Angiotensin-(1-9)/AT2R Axis: A Counter-Regulatory Pathway

Ang-(1-9) is now recognized as a key component of the protective arm of the RAS.[9] It is primarily generated from Ang I by the enzymatic activity of ACE2.[3][7] Unlike Ang-(1-7), which primarily signals through the Mas receptor, Ang-(1-9) exerts its beneficial effects predominantly through the angiotensin type 2 receptor (AT2R).[3][9][11] Activation of the AT2R by Ang-(1-9) initiates signaling cascades that antagonize the pro-hypertrophic and pro-fibrotic effects mediated by the Ang II/AT1R axis.[12][13]

Signaling Pathways of Angiotensin-(1-9)

The anti-hypertrophic effects of Ang-(1-9) are mediated by a complex network of intracellular signaling pathways. Key mechanisms include:

  • Inhibition of Pro-Hypertrophic Kinases: Ang-(1-9) signaling through the AT2R has been shown to antagonize the activation of classical pro-hypertrophic signaling pathways, such as the protein kinase C (PKC) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways, which are downstream of AT1R activation.[12]

  • Modulation of Mitochondrial Dynamics: Recent studies have revealed that Ang-(1-9) can prevent cardiomyocyte hypertrophy by controlling mitochondrial dynamics. It promotes mitochondrial fusion by inducing the phosphorylation of dynamin-related protein 1 (DRP1).[14] This action helps to preserve mitochondrial function and prevent the activation of hypertrophy-associated signaling pathways.[14]

  • Regulation of Calcium Signaling: Ang-(1-9) has been shown to block intracellular calcium dysregulation in cardiomyocytes stimulated with hypertrophic agents like norepinephrine.[14] By stabilizing calcium handling, Ang-(1-9) prevents the activation of the calcineurin/NFAT signaling pathway, a critical mediator of pathological hypertrophy.[14][15]

  • Upregulation of microRNAs: The anti-hypertrophic mechanism of Ang-(1-9) also involves the regulation of microRNAs. It has been demonstrated that Ang-(1-9) upregulates miR-129, which in turn decreases the levels of the protein kinase A (PKA) inhibitor (PKIA), leading to the activation of the PKA signaling pathway.[14]

  • Anti-fibrotic Effects: In addition to its anti-hypertrophic effects, Ang-(1-9) also exhibits potent anti-fibrotic properties. It has been shown to reduce cardiac fibrosis by inhibiting the expression of collagen I and fibroblast proliferation, effects that are also mediated through the AT2R.[4][11]

Mandatory Visualizations

Angiotensin_1_9_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_downstream Downstream Effects AngI Angiotensin I ACE ACE AngI->ACE ACE2 ACE2 AngI->ACE2 AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Hypertrophy Cardiac Hypertrophy Ang1_9 Angiotensin (1-9) AT2R AT2 Receptor Ang1_9->AT2R AntiHypertrophy Anti-Hypertrophic Effects ACE->AngII ACE2->Ang1_9 AT1R->Hypertrophy Fibrosis Cardiac Fibrosis AT1R->Fibrosis AT2R->AntiHypertrophy AntiFibrosis Anti-Fibrotic Effects AT2R->AntiFibrosis PKC_ERK PKC/ERK Activation AT2R->PKC_ERK Inhibits Mito_Ca Mitochondrial & Ca2+ Homeostasis AT2R->Mito_Ca Promotes miR129_PKA miR-129/PKIA/PKA Pathway AT2R->miR129_PKA Activates

Caption: Signaling pathway of Angiotensin (1-9) in cardiac hypertrophy.

Experimental_Workflow start Start: Animal Model (e.g., C57BL/6 Mice) induction Induction of Cardiac Hypertrophy (e.g., TAC or Ang II Infusion) start->induction treatment Treatment Groups: - Vehicle - Angiotensin (1-9) - Ang-(1-9) + AT2R Blocker induction->treatment monitoring In-life Monitoring: - Blood Pressure - Echocardiography treatment->monitoring endpoint Endpoint Analysis: - Heart Weight/Body Weight - Histology (Fibrosis) - Gene Expression (qPCR) - Protein Analysis (Western Blot) monitoring->endpoint

Caption: Experimental workflow for in vivo studies.

Logical_Relationship Ang1_9 Angiotensin (1-9) AT2R AT2 Receptor Activation Ang1_9->AT2R AntiHypertrophy Inhibition of Cardiac Hypertrophy AT2R->AntiHypertrophy AntiFibrosis Reduction of Cardiac Fibrosis AT2R->AntiFibrosis ImprovedFunction Improved Cardiac Function AntiHypertrophy->ImprovedFunction AntiFibrosis->ImprovedFunction

Caption: Logical relationship of Ang-(1-9)'s cardioprotective effects.

Experimental Evidence: Quantitative Data Summary

Numerous in vitro and in vivo studies have provided quantitative evidence for the anti-hypertrophic effects of Ang-(1-9). The following tables summarize key findings from the literature.

In Vitro Studies on Cardiomyocyte Hypertrophy
Model Hypertrophic Stimulus Treatment Parameter Measured Result
H9c2 CardiomyocytesAngiotensin II (100 nM)Angiotensin (1-9)Cell Size (μm)Ang II: 232.8 ± 9.9 vs. Ang II + Ang-(1-9): 195.9 (p < 0.05)[12]
H9c2 CardiomyocytesVasopressin (1 μM)Angiotensin (1-9)Cell Size (μm)Vasopressin vs. Vasopressin + Ang-(1-9): Significant reduction[12]
Neonatal Rat CardiomyocytesNorepinephrine (10 μM)Angiotensin (1-9)Cardiomyocyte AreaNorepinephrine vs. Norepinephrine + Ang-(1-9): Significant prevention of increase[8]
Neonatal Rat CardiomyocytesInsulin-like Growth Factor-1 (10 nM)Angiotensin (1-9)Cardiomyocyte AreaIGF-1 vs. IGF-1 + Ang-(1-9): Significant prevention of increase[8]
In Vivo Studies on Cardiac Hypertrophy and Function
Model Intervention Treatment Parameter Measured Result
Rat Myocardial InfarctionCoronary Artery LigationAngiotensin (1-9) infusionCardiomyocyte HypertrophyMI vs. MI + Ang-(1-9): Prevention of hypertrophy[8]
Rat Myocardial InfarctionCoronary Artery LigationEnalapril or CandesartanPlasma Ang-(1-9) levelsBoth drugs increased plasma Ang-(1-9) levels, which correlated negatively with LV hypertrophy markers[8]
Angiotensin II-induced Hypertension in RatsAngiotensin II infusionAngiotensin (1-9) infusionLeft Ventricular HypertrophyAng II vs. Ang II + Ang-(1-9): Blunted the increase in LVH[11]
Renal Artery Clipping in Rats2K1C HypertensionAngiotensin (1-9) infusionCardiomyocyte Area and Perimeter2K1C vs. 2K1C + Ang-(1-9): Blunted the increase[11]
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)-Angiotensin (1-9) infusionCardiac FibrosisReduced cardiac fibrosis by 50% (P<0.01)[4]
Angiotensin II-infused MiceAngiotensin II infusionAngiotensin (1-9) co-infusionCardiomyocyte HypertrophyAng II vs. Ang II + Ang-(1-9): Inhibited Ang II-induced hypertrophy[16]

Detailed Experimental Protocols

Induction of Cardiac Hypertrophy in Mice: Transverse Aortic Constriction (TAC)

The Transverse Aortic Constriction (TAC) model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy in mice.[1][17]

Materials:

  • Anesthesia (e.g., isoflurane)

  • Rodent ventilator

  • Surgical instruments

  • Suture (e.g., 7-0 silk)

  • Heating pad

  • Stereomicroscope

Procedure:

  • Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.[17]

  • Perform endotracheal intubation and connect the mouse to a rodent ventilator.[17]

  • Make a small incision at the suprasternal notch to expose the aortic arch.

  • Carefully dissect the transverse aorta between the innominate and left common carotid arteries.

  • Pass a 7-0 silk suture underneath the aorta.

  • Tie the suture around the aorta and a 27-gauge needle to create a standardized constriction.

  • Remove the needle, leaving the constricted aorta.

  • Close the chest and skin incisions.

  • Monitor the animal during recovery.

  • Sham-operated animals undergo the same procedure without the aortic constriction.

Administration of Angiotensin (1-9)

In vivo studies typically involve the continuous administration of Ang-(1-9) using osmotic minipumps.

Materials:

  • Angiotensin (1-9) peptide

  • Sterile saline or other appropriate vehicle

  • Osmotic minipumps (e.g., Alzet)

Procedure:

  • Dissolve Ang-(1-9) in a sterile vehicle to the desired concentration.

  • Fill the osmotic minipumps with the Ang-(1-9) solution or vehicle according to the manufacturer's instructions.

  • Surgically implant the minipumps subcutaneously in the back of the mice.

  • The pumps will deliver the peptide at a constant rate for a specified duration (e.g., 2-4 weeks).

Assessment of Cardiac Hypertrophy and Function

1. Echocardiography:

Echocardiography is a non-invasive technique used to assess cardiac structure and function in live animals.[18][19][20]

Protocol:

  • Anesthetize the mouse lightly with isoflurane.

  • Remove the chest hair using a depilatory cream.[21]

  • Place the mouse on a heated platform in the supine or left lateral decubitus position.[22]

  • Apply ultrasound gel to the chest.

  • Use a high-frequency ultrasound probe to obtain parasternal long-axis and short-axis views of the heart.[18][20]

  • Acquire M-mode images at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.[22]

  • Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS).

2. Histological Analysis:

Histological analysis is used to assess cardiomyocyte size and the extent of cardiac fibrosis.

Protocol for Fibrosis Assessment (Masson's Trichrome Staining): [23][24]

  • Euthanize the animals and excise the hearts.

  • Fix the hearts in 10% neutral buffered formalin for 24-48 hours.[23]

  • Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.

  • Cut 5 µm thick sections and mount them on slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with Masson's trichrome stain according to the manufacturer's protocol. Collagen fibers will be stained blue, nuclei black, and muscle fibers red.

  • Capture images using a light microscope and quantify the fibrotic area using image analysis software (e.g., ImageJ).[23]

3. Gene and Protein Expression Analysis:

Quantitative PCR (qPCR): To measure the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC).

Western Blotting: To quantify the protein levels of signaling molecules (e.g., phosphorylated ERK, Akt).

Conclusion

Angiotensin-(1-9) has emerged as a significant cardioprotective peptide within the renin-angiotensin system. Its ability to counteract cardiac hypertrophy and fibrosis through the activation of the AT2R makes it a promising therapeutic target for the treatment of heart failure.[9][25] The detailed experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of Ang-(1-9) and translate these findings into novel therapies for cardiovascular disease. Future research should continue to explore the downstream signaling pathways of Ang-(1-9) and evaluate its therapeutic potential in various preclinical models of heart disease.

References

The function of Angiotensin (1-9) in blood pressure regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of Angiotensin-(1-9) in Blood Pressure Regulation

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] The classical axis of the RAS involves the conversion of angiotensin I (Ang I) to angiotensin II (Ang II) by the Angiotensin-Converting Enzyme (ACE). Ang II, the primary effector of this pathway, binds to the Angiotensin II Type 1 Receptor (AT1R), leading to vasoconstriction, inflammation, fibrosis, and cellular proliferation, all of which contribute to increased blood pressure and cardiovascular pathology.[1][3]

In recent years, a counter-regulatory axis of the RAS has been identified, which opposes the actions of the classical pathway. This axis is centered around Angiotensin-Converting Enzyme 2 (ACE2), which metabolizes Ang II to Angiotensin-(1-7) and Ang I to Angiotensin-(1-9) [Ang-(1-9)].[1][3][4] While Ang-(1-7) and its receptor Mas are well-characterized, Ang-(1-9) has emerged as a crucial vasoactive peptide with significant protective roles in the cardiovascular system.[1][5] This technical guide provides a comprehensive overview of the function of Ang-(1-9) in blood pressure regulation, its signaling mechanisms, and its therapeutic potential, intended for researchers, scientists, and drug development professionals.

Formation and Metabolism of Angiotensin-(1-9)

Ang-(1-9) is a nonapeptide that was initially considered an inactive metabolite. However, it is now recognized as a biologically active component of the RAS.[1][6]

  • Synthesis: The primary pathway for Ang-(1-9) formation is the cleavage of the C-terminal phenylalanine-histidine bond from Ang I by the enzyme ACE2, which functions as a carboxypeptidase.[1][6] Other enzymes, such as Cathepsin A and Carboxypeptidase A, can also generate Ang-(1-9) from Ang I.[1][7]

  • Metabolism: Ang-(1-9) can be further metabolized by ACE, which cleaves a dipeptide from its C-terminus to form the heptapeptide (B1575542) Ang-(1-7).[1][6] This positions Ang-(1-9) as both a direct effector molecule and a precursor for another protective peptide. Furthermore, the enzyme Aminopeptidase A (APA) can cleave the N-terminal aspartate residue from Ang-(1-9).[8]

Diagram: The Renin-Angiotensin System and Angiotensin-(1-9)

cluster_legend RAS Axes Angiotensinogen Angiotensinogen AngI Angiotensin I (1-10) Angiotensinogen->AngI Renin AngII Angiotensin II (1-8) AngI->AngII ACE Ang19 Angiotensin-(1-9) AngI->Ang19 ACE2 Cathepsin A Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R Ang19->Ang17 ACE AT2R AT2 Receptor Ang19->AT2R MasR Mas Receptor Ang17->MasR PathologicalEffects Vasoconstriction Hypertrophy Fibrosis (↑ Blood Pressure) AT1R->PathologicalEffects ProtectiveEffects Vasodilation Anti-hypertrophy Anti-fibrosis (↓ Blood Pressure) AT2R->ProtectiveEffects MasR->ProtectiveEffects Classical Classical Axis Counter Counter-regulatory Axis

Caption: Formation and actions of Angiotensin-(1-9) within the Renin-Angiotensin System.

Signaling Pathway of Angiotensin-(1-9)

The biological effects of Ang-(1-9) are primarily mediated through its interaction with the Angiotensin II Type 2 Receptor (AT2R).[1][6][9] While Ang II can also bind to the AT2R, Ang-(1-9) demonstrates selective activity at this receptor, promoting signaling pathways that counteract the pathological effects of AT1R activation.[1][6]

Key signaling events initiated by Ang-(1-9) binding to the AT2R include:

  • Nitric Oxide (NO) Bioavailability: Ang-(1-9) enhances basal NO bioavailability.[4] This is achieved by stimulating bradykinin (B550075) release and augmenting the effects of bradykinin, leading to increased NO production.[1][7] It may also enhance the activity of endothelial NO synthase (eNOS).[1][10]

  • Inhibition of Pro-hypertrophic Pathways: Ang-(1-9) antagonizes pro-hypertrophic signaling in cardiomyocytes.[9] It has been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, specifically by preventing the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[3]

  • RhoA/Rho-kinase (ROCK) Pathway Interaction: Inhibition of the ROCK signaling pathway leads to increased ACE2 expression and activity, resulting in higher plasma levels of Ang-(1-9).[1] This suggests a feedback loop where Ang-(1-9) may contribute to the vasoprotective effects seen with ROCK inhibitors.[1]

Diagram: Angiotensin-(1-9) Signaling via the AT2 Receptor

cluster_NO_pathway NO-Mediated Vasodilation cluster_Antigrowth_pathway Anti-Growth Signaling Ang19 Angiotensin-(1-9) AT2R AT2 Receptor Ang19->AT2R BK2R Bradykinin B2 Receptor AT2R->BK2R cross-talk Bradykinin Bradykinin AT2R->Bradykinin stimulates release SHP1 SHP-1 AT2R->SHP1 activates eNOS eNOS BK2R->eNOS activates Bradykinin->BK2R NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation MAPK MAPK Pathway (e.g., ERK1/2) SHP1->MAPK inhibits Hypertrophy Cellular Hypertrophy & Proliferation MAPK->Hypertrophy

Caption: Ang-(1-9) signaling through the AT2R promotes vasodilation and inhibits hypertrophy.

Physiological Effects on Blood Pressure Regulation

Ang-(1-9) exerts clear antihypertensive effects, which have been demonstrated in various experimental models of hypertension.

Vasodilatory and Antihypertensive Actions

Chronic administration of Ang-(1-9) has been shown to reduce established hypertension.[10] In spontaneously hypertensive rats (SHRs), Ang-(1-9) infusion improved aortic vasorelaxation and NO bioavailability via the AT2R.[1] Similarly, in rats made hypertensive by Ang II infusion or by renal artery clipping (Goldblatt model), Ang-(1-9) treatment normalized or ameliorated high blood pressure.[5][10] These effects are consistently blocked by the AT2R antagonist PD123319, but not by the Mas receptor antagonist A779, confirming the central role of the AT2R in mediating the antihypertensive actions of Ang-(1-9).[5][10]

Interestingly, in some studies, Ang-(1-9) infusion did not significantly alter blood pressure in stroke-prone spontaneously hypertensive rats (SHRSP), yet it still conferred significant end-organ protection by reducing cardiac fibrosis.[4] This suggests that some of the beneficial cardiovascular effects of Ang-(1-9) may occur independently of major changes in systemic blood pressure.

Data Presentation

Table 1: Effects of Angiotensin-(1-9) on Blood Pressure in Hypertensive Models
Animal ModelTreatmentDurationEffect on Systolic Blood Pressure (SBP)Receptor DependenceReference
Ang II-Infused Rats Ang-(1-9) (600 ng/kg/min)2 weeksSignificant reduction of established hypertensionAT2R[10]
Goldblatt (2K-1C) Rats Ang-(1-9) (600 ng/kg/min)2 weeksSignificant reduction of established hypertensionAT2R[10][11]
Goldblatt (2K-1C) Rats Ang-(1-9)6 weeks18% decrease in SBPAT2R[11]
Spontaneously Hypertensive Rats (SHRs) Ang-(1-9) REDose-dependentDose-dependent reduction in SBPAT2R[9]
Stroke-Prone SHR (SHRSP) Ang-(1-9) (100 ng/kg/min)4 weeksNo significant effect on blood pressure-[4]
Ang II-Infused C57/BL6 Mice Ang-(1-9) co-infusion2 weeksDid not affect Ang II-induced hypertension-[12]
RE: Retro-enantiomer, a more stable analog of Ang-(1-9).
Table 2: Effects of Angiotensin-(1-9) on Vascular Function and Molecular Markers

| Model / System | Parameter Measured | Effect of Ang-(1-9) | Receptor Dependence | Reference | | :--- | :--- | :--- | :--- | | Hypertensive Rats (Ang II, Goldblatt) | Endothelial function (mesenteric arteries) | Improved | AT2R |[10] | | Hypertensive Rats (Goldblatt) | Vascular Reactivity (% dilation to AcCh) | 20% increase | AT2R |[11] | | Hypertensive Rats (Ang II, Goldblatt) | Plasma Nitrate Levels (NO marker) | Increased | AT2R |[10] | | Stroke-Prone SHR (SHRSP) | Basal NO Bioavailability (Aortic Myography) | Improved/Increased | AT2R |[4] | | Hypertensive Rats (Ang II, Goldblatt) | Aortic eNOS mRNA | Increased | AT2R |[10] | | Hypertensive Rats (Ang II, Goldblatt) | Aortic & LV Oxidative Stress | Decreased | AT2R |[10] | | Human Saphenous Vein SMCs | PDGF-BB induced ERK1/2 Phosphorylation | Inhibited | AT2R |[3] | | Rat Cardiomyocytes | Ang II-induced Hypertrophy | Antagonized | AT2R |[9] | | Stroke-Prone SHR (SHRSP) | Cardiac Fibrosis (Collagen I) | Reduced by 50% | AT2R |[4] |

Experimental Protocols

Animal Models of Hypertension
  • Angiotensin II Infusion: Male rats (e.g., Sprague-Dawley) are subcutaneously implanted with osmotic minipumps delivering Ang II (e.g., 200 ng/kg/min) for a period of 2 to 4 weeks to induce hypertension.[5][10]

  • Two-Kidney, One-Clip (2K-1C) Goldblatt Model: Under anesthesia, the left renal artery of male rats is constricted with a silver clip of a defined internal diameter (e.g., 0.2 mm). The contralateral kidney remains untouched. This procedure induces renin-dependent hypertension over several weeks.[5][10][11]

  • Spontaneously Hypertensive Rats (SHR) and Stroke-Prone SHR (SHRSP): These are genetic models of hypertension that are widely used. Animals develop hypertension spontaneously with age.[4][9]

In Vivo Peptide Administration
  • Method: Ang-(1-9) and/or specific receptor antagonists (PD123319, A779) are chronically administered via subcutaneously implanted osmotic minipumps.[10][12]

  • Dose Example: Ang-(1-9) at 100-600 ng/kg/min; PD123319 at 36-100 ng/kg/min.[4][10][11]

Blood Pressure Measurement
  • Radiotelemetry (Gold Standard): A telemetry transmitter is surgically implanted into the abdominal aorta of the animal. This allows for continuous, conscious, and unrestrained monitoring of blood pressure and heart rate over the course of the experiment.[4][12]

  • Tail-Cuff Plethysmography: A non-invasive method used for repeated measurement of systolic blood pressure in conscious rats.[11]

Assessment of Vascular Function (Aortic Myography)
  • Protocol: Thoracic aortic rings are isolated from euthanized animals and mounted in an organ bath chamber of a wire myograph. The rings are submerged in Krebs-Henseleit solution, gassed with 95% O2/5% CO2, and maintained at 37°C. After equilibration, cumulative concentration-response curves to vasoconstrictors (e.g., phenylephrine) are generated in the presence or absence of inhibitors like N-nitro-L-arginine methyl ester (L-NAME) to assess the contribution of basal NO. Endothelial function is assessed by measuring relaxation to acetylcholine.[4][10]

In Vitro Cardiomyocyte Hypertrophy Assay
  • Cell Culture: Neonatal ventricular cardiomyocytes are isolated from 1- to 2-day-old rat pups.

  • Hypertrophic Stimulation: Cells are stimulated with a hypertrophic agonist such as Ang II, norepinephrine, or vasopressin.[6][9]

  • Treatment: Cells are co-incubated with Ang-(1-9) in the presence or absence of receptor antagonists (Losartan, PD123319, A779).[6][9]

  • Analysis: Hypertrophy is quantified by measuring cardiomyocyte surface area (using microscopy and image analysis software) or by measuring the expression of hypertrophic markers like atrial natriuretic peptide (ANP) via qPCR or Western blot.[9]

Diagram: Experimental Workflow for In Vivo Assessment

Start Select Animal Model (e.g., Goldblatt, SHR) Induce_HT Induce Hypertension (if applicable) Start->Induce_HT Telemetry Implant Telemetry Transmitter Induce_HT->Telemetry Minipump Implant Osmotic Minipumps (Vehicle, Ang-(1-9) ± Antagonists) Telemetry->Minipump Monitor_BP Continuous BP Monitoring Minipump->Monitor_BP During Treatment Sacrifice Sacrifice at Endpoint (e.g., 4 weeks) Monitor_BP->Sacrifice Harvest Harvest Tissues (Heart, Aorta, Blood) Sacrifice->Harvest Analysis Downstream Analyses Myography Aortic Myography (Vascular Function) Harvest->Myography Histology Histology (Fibrosis, Hypertrophy) Harvest->Histology Molecular Molecular Analysis (Western, qPCR) Harvest->Molecular Plasma Plasma Analysis (Nitrates, Peptides) Harvest->Plasma

Caption: Workflow for evaluating the in vivo cardiovascular effects of Angiotensin-(1-9).

Conclusion and Therapeutic Perspectives

Angiotensin-(1-9) is a biologically active peptide of the counter-regulatory RAS that plays a significant role in blood pressure regulation and cardiovascular protection. Its primary mechanism of action involves binding to the AT2R, which triggers signaling cascades that promote vasodilation, enhance NO bioavailability, and antagonize the pro-hypertrophic and pro-fibrotic effects of the classical ACE/Ang II/AT1R axis.[1][4][5]

The consistent antihypertensive and anti-remodeling effects observed across multiple preclinical models highlight Ang-(1-9) and the ACE2/Ang-(1-9)/AT2R axis as a promising therapeutic target.[5][10] Strategies aimed at increasing endogenous levels of Ang-(1-9), such as ACE2 activation, or the development of stable Ang-(1-9) analogs or AT2R agonists, could offer novel approaches for the treatment of hypertension and the prevention of end-organ damage.[6][9] Further research is warranted to fully elucidate its signaling pathways and translate these preclinical findings into effective therapies for cardiovascular disease.

References

Therapeutic Potential of Angiotensin-(1-9) in Cardiovascular Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. While the classical axis, comprising angiotensin-converting enzyme (ACE), angiotensin II (Ang II), and the angiotensin type 1 receptor (AT1R), is known for its pathological role in cardiovascular diseases, a counter-regulatory axis provides a protective balance. This guide focuses on a key component of this protective pathway, Angiotensin-(1-9) [Ang-(1-9)]. Recent evidence has illuminated the significant therapeutic potential of Ang-(1-9) in ameliorating cardiovascular conditions such as hypertension, cardiac hypertrophy, and heart failure. This document provides an in-depth technical overview of the biological effects of Ang-(1-9), its mechanism of action, detailed experimental protocols for its study, and a summary of key quantitative data from preclinical studies.

Introduction: The Counter-Regulatory RAS and Angiotensin-(1-9)

The traditional understanding of the RAS centers on the ACE-Ang II-AT1R axis, which promotes vasoconstriction, inflammation, fibrosis, and hypertrophy.[1] However, the discovery of angiotensin-converting enzyme 2 (ACE2) revealed a counter-regulatory pathway.[2] ACE2 metabolizes Ang I to Ang-(1-9) and Ang II to Angiotensin-(1-7) [Ang-(1-7)].[2][3] While Ang-(1-7) and its receptor Mas have been extensively studied, Ang-(1-9) has emerged as a crucial peptide with distinct protective cardiovascular effects.[1][4]

Ang-(1-9) exerts its beneficial actions primarily through the angiotensin type 2 receptor (AT2R).[1][4] This interaction counteracts the detrimental signaling of the classical RAS axis, offering a promising therapeutic target for a range of cardiovascular pathologies.[5][6]

Mechanism of Action and Signaling Pathways

Ang-(1-9) functions as an endogenous ligand for the AT2R, initiating signaling cascades that oppose the effects mediated by the AT1R.[1][5] The binding of Ang-(1-9) to the AT2R leads to a variety of cellular responses that are cardioprotective.

Key Signaling Pathways:
  • Anti-hypertrophic Signaling: In cardiomyocytes, Ang-(1-9) has been shown to prevent hypertrophy induced by stimuli like norepinephrine (B1679862) or Ang II.[7][8] This effect is mediated through the AT2R and is independent of the Mas receptor.[7][9]

  • Anti-fibrotic Signaling: Ang-(1-9) reduces cardiac fibrosis by inhibiting collagen synthesis in cardiac fibroblasts.[2][10] This anti-fibrotic action is also dependent on AT2R activation.[2]

  • Vasodilatory and Endothelial Function: Ang-(1-9) promotes vasodilation and improves endothelial function, in part by increasing nitric oxide (NO) bioavailability.[2]

  • Autophagy Modulation: Recent studies suggest that Ang-(1-9) can modulate autophagy in cardiomyocytes, potentially contributing to its cardioprotective effects.[11]

Below is a diagram illustrating the formation and primary signaling pathway of Angiotensin-(1-9).

Ang_1_9_Formation_and_Signaling AngI Angiotensin I ACE2 ACE2 AngI->ACE2 Cleavage Ang19 Angiotensin-(1-9) ACE2->Ang19 AT2R AT2 Receptor Ang19->AT2R Binds & Activates ACE ACE Ang19->ACE Cleavage Cardiomyocyte Cardiomyocyte / Fibroblast AT2R->Cardiomyocyte Effects Cardioprotective Effects: - Anti-hypertrophy - Anti-fibrosis - Vasodilation Cardiomyocyte->Effects Ang17 Angiotensin-(1-7) ACE->Ang17

Formation and primary signaling of Angiotensin-(1-9).

The following diagram illustrates a general experimental workflow for evaluating the in vivo effects of Angiotensin-(1-9).

Experimental_Workflow AnimalModel Induce Cardiovascular Disease Model (e.g., Myocardial Infarction, Hypertension) Treatment Administer Angiotensin-(1-9) (e.g., via osmotic minipump) AnimalModel->Treatment Monitoring Monitor Physiological Parameters (e.g., Blood Pressure, Echocardiography) Treatment->Monitoring Analysis Terminal Analysis: - Histology (Fibrosis, Hypertrophy) - Western Blot (Signaling proteins) - Gene Expression (RT-qPCR) Monitoring->Analysis Data Data Interpretation & Conclusion Analysis->Data

In vivo experimental workflow for Ang-(1-9) studies.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the therapeutic effects of Angiotensin-(1-9).

Table 1: Effects of Angiotensin-(1-9) on Cardiac Hypertrophy
ParameterAnimal ModelTreatmentControl GroupAng-(1-9) Group% Changep-valueReference
Cardiomyocyte Area (µm²)Rat Myocardial InfarctionAng-(1-9) (450 ng/kg/min for 2 weeks)630 ± 25480 ± 20-23.8%<0.001Ocaranza et al., 2010[5]
Cardiomyocyte Perimeter (µm)Rat Myocardial InfarctionAng-(1-9) (450 ng/kg/min for 2 weeks)105 ± 585 ± 4-19.0%<0.001Ocaranza et al., 2010[5]
ANF mRNA expression (fold change)Rat Myocardial InfarctionAng-(1-9) (450 ng/kg/min for 2 weeks)3.5 ± 0.41.8 ± 0.3-48.6%<0.01Ocaranza et al., 2010[5]
β-MHC protein expression (fold change)Rat Myocardial InfarctionAng-(1-9) (450 ng/kg/min for 2 weeks)2.8 ± 0.31.5 ± 0.2-46.4%<0.01Ocaranza et al., 2010[5]
Cardiomyocyte Size (µm)Rat H9c2 Cardiomyocytes (in vitro)Ang II + RAdAng-(1-9)232.1 ± 10.7180.5 ± 9-22.2%<0.05Flores-Muñoz et al., 2012[6]
Table 2: Effects of Angiotensin-(1-9) on Cardiac Fibrosis
ParameterAnimal ModelTreatmentControl GroupAng-(1-9) Group% Changep-valueReference
Cardiac Fibrosis (%)Stroke-Prone Spontaneously Hypertensive RatAng-(1-9) (100 ng/kg/min for 4 weeks)~8%~4%-50%<0.01Flores-Munoz et al., 2012[7]
Collagen Iα Expression (fold change)Stroke-Prone Spontaneously Hypertensive RatAng-(1-9) (100 ng/kg/min for 4 weeks)1.0 ± 0.10.6 ± 0.05-40%<0.05Flores-Munoz et al., 2012[7]
Table 3: Effects of Angiotensin-(1-9) on Hemodynamics
ParameterAnimal ModelTreatmentControl GroupAng-(1-9) Group% Changep-valueReference
Systolic Blood Pressure (mmHg)Ang II-induced Hypertensive RatAng-(1-9) (600 ng/kg/min for 2 weeks)~180~140-22.2%<0.05Ocaranza et al., 2014[2]
Systolic Blood Pressure (mmHg)Renal Artery Clipping Hypertensive RatAng-(1-9) (600 ng/kg/min for 2 weeks)~175~145-17.1%<0.05Ocaranza et al., 2014[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Angiotensin-(1-9).

In Vivo Animal Models
  • Animal Strain: Male Sprague-Dawley rats (200-250g).

  • Anesthesia: Anesthetize rats with a suitable anesthetic (e.g., ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Intubate and ventilate the rat.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture.

    • Successful ligation is confirmed by the observation of myocardial blanching.

  • Drug Administration:

    • Implant an osmotic minipump (e.g., Alzet) subcutaneously in the back of the rat.

    • The minipump should be filled with Angiotensin-(1-9) solution to deliver a constant infusion (e.g., 450 ng/kg/min) for the desired duration (e.g., 2 weeks).[5]

  • Post-operative Care: Provide appropriate analgesia and monitor the animal's recovery.

  • Animal Strain: Male Stroke-Prone Spontaneously Hypertensive Rats.

  • Drug Administration:

    • At a specified age (e.g., 13 weeks), implant an osmotic minipump subcutaneously.

    • The minipump should be loaded to deliver Angiotensin-(1-9) at the desired dose (e.g., 100 ng/kg/min) for the study period (e.g., 4 weeks).[7]

  • Blood Pressure Monitoring:

    • If continuous monitoring is required, implant a radiotelemetry device for blood pressure measurement prior to the start of the treatment.

In Vitro Cardiomyocyte Hypertrophy Assay
  • Cell Culture:

    • Isolate neonatal rat ventricular cardiomyocytes using standard enzymatic digestion protocols.

    • Plate cells on gelatin-coated culture dishes.

  • Induction of Hypertrophy:

    • After allowing cells to attach, induce hypertrophy by treating with a pro-hypertrophic agent such as norepinephrine (10 µM) or Angiotensin II (100 nM).[5][6]

  • Angiotensin-(1-9) Treatment:

    • Co-incubate the cells with the hypertrophic agent and Angiotensin-(1-9) at a desired concentration (e.g., 100 nM).

  • Assessment of Hypertrophy:

    • After a suitable incubation period (e.g., 48-72 hours), assess cardiomyocyte hypertrophy by:

      • Cell Size Measurement: Capture images of the cells and measure the cell surface area using image analysis software.

      • Molecular Markers: Perform Western blotting or RT-qPCR to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC).

Histological Analysis of Cardiac Fibrosis
  • Tissue Preparation:

    • Euthanize the animal and excise the heart.

    • Fix the heart in 10% neutral buffered formalin and embed in paraffin.

  • Staining:

    • Cut 5 µm sections of the heart tissue.

    • Stain the sections with Picrosirius Red to visualize collagen fibers.

  • Quantification:

    • Capture images of the stained sections under a microscope.

    • Quantify the fibrotic area (red-stained) as a percentage of the total tissue area using image analysis software.

Western Blot Analysis
  • Protein Extraction:

    • Homogenize heart tissue or lyse cultured cardiomyocytes in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., β-MHC, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).

Conclusion and Future Directions

Angiotensin-(1-9) has demonstrated significant therapeutic potential in a range of preclinical models of cardiovascular disease. Its ability to counteract the detrimental effects of the classical RAS through AT2R activation makes it a compelling candidate for further drug development. The data summarized in this guide highlight its anti-hypertrophic, anti-fibrotic, and blood pressure-lowering effects. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to further investigate the mechanisms and therapeutic applications of this promising peptide. Future research should focus on the downstream signaling pathways of Ang-(1-9) in greater detail, its potential in other cardiovascular conditions such as atherosclerosis, and ultimately, its translation to clinical studies. The development of stable Ang-(1-9) analogs or delivery systems will be crucial for its successful clinical application.

References

The Role of Angiotensin (1-9) in Endothelial Function: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular physiology, with its classical ACE/Angiotensin II/AT1R axis being a well-established therapeutic target.[1] Emerging research has illuminated a counter-regulatory axis centered around Angiotensin-Converting Enzyme 2 (ACE2), which generates the bioactive peptides Angiotensin-(1-7) and Angiotensin-(1-9) [Ang-(1-9)].[1][2] Ang-(1-9), a nonapeptide derived from Angiotensin I, exerts significant protective effects on the vascular endothelium, primarily by activating the Angiotensin II Type 2 Receptor (AT2R).[3][4] Its functions include promoting endothelium-dependent vasodilation, enhancing nitric oxide (NO) bioavailability, and protecting endothelial cells from apoptosis.[4][5][6] Unlike the detrimental effects of Angiotensin II, Ang-(1-9) does not impede endothelial cell proliferation or migration, highlighting its therapeutic potential for diseases characterized by endothelial dysfunction, such as hypertension and atherosclerosis.[7][8] This technical guide provides an in-depth overview of the core functions, signaling pathways, and experimental methodologies related to the study of Ang-(1-9) in endothelial function, aimed at researchers, scientists, and drug development professionals.

Introduction to the Counter-Regulatory RAS

The classical RAS pathway involves the conversion of Angiotensin I (Ang I) to Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE).[1] Ang II, the primary effector of this system, binds to the Angiotensin II Type 1 Receptor (AT1R), promoting vasoconstriction, inflammation, fibrosis, and oxidative stress—all of which contribute to endothelial dysfunction and cardiovascular pathology.[1][9]

The counter-regulatory RAS provides a crucial balance. At its core is ACE2, an enzyme that cleaves Ang I to produce Ang-(1-9) and, more efficiently, metabolizes Ang II into Angiotensin-(1-7).[1][10] Ang-(1-9) can also be generated by other enzymes like carboxypeptidase A and cathepsin A.[4] This peptide acts as a functional ligand for the AT2R, initiating signaling cascades that generally oppose the actions of the AT1R, thereby protecting the vasculature.[3][4][5]

The Formation and Metabolism of Angiotensin (1-9)

Ang-(1-9) is a direct product of Ang I metabolism by the carboxypeptidase ACE2.[5] It can be further metabolized by ACE, which removes two C-terminal amino acids to form the heptapeptide (B1575542) Ang-(1-7).[1][5] This metabolic cascade places Ang-(1-9) at a key intersection of the RAS, capable of both exerting its own biological effects and serving as a precursor to another protective peptide.

AngI Angiotensin I ACE2 ACE2 AngI->ACE2 carboxypeptidase activity ACE ACE AngI->ACE Ang19 Angiotensin (1-9) Ang19->ACE dipeptidase activity AT2R AT2R Ang19->AT2R Binds Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR Binds AngII Angiotensin II AngII->ACE2 AT1R AT1R AngII->AT1R Binds ACE2->Ang19 ACE2->Ang17 ACE->Ang17 ACE->AngII Vaso Vasodilation, Anti-Apoptosis, Anti-Fibrosis AT2R->Vaso MasR->Vaso VasoC Vasoconstriction, Proliferation, Fibrosis AT1R->VasoC

Caption: Formation and action of Angiotensin (1-9) within the RAS. (Within 100 characters)

Core Endothelial Functions of Angiotensin (1-9)

Ang-(1-9) modulates several key aspects of endothelial biology, contributing to a healthy vascular phenotype.

Vasodilation and Improved Endothelial Function

A primary function of Ang-(1-9) is the promotion of endothelium-dependent vasodilation.[4] Studies in aortic rings from spontaneously hypertensive rats (SHRSPs) show that Ang-(1-9) infusion improves vasorelaxation.[1][5] This beneficial effect is mediated by the AT2R and is dependent on a functional endothelium, as it is abolished by mechanical removal of endothelial cells or by blockade of endothelial nitric oxide synthase (eNOS) with L-NAME.[4] Furthermore, in ex vivo studies on resistance arteries from Ang II-treated rats, co-infusion with Ang-(1-9) preserved the normal relaxation response to acetylcholine (B1216132).[4]

Enhancement of Nitric Oxide (NO) Bioavailability

The vasodilatory action of Ang-(1-9) is strongly linked to its ability to increase the bioavailability of nitric oxide (NO), a key signaling molecule produced by eNOS.[1][4][5] Ang-(1-9) achieves this through multiple mechanisms:

  • Increased eNOS Expression: Chronic administration of Ang-(1-9) has been shown to increase mRNA levels of eNOS in the aorta.[11][12]

  • Bradykinin (B550075) Stimulation: Ang-(1-9) can potentiate the release of bradykinin in endothelial cells.[1][13] Bradykinin, acting on its B2 receptor, is a potent stimulator of eNOS activity and NO release.[14] In human pulmonary endothelial cells, Ang-(1-9) at a concentration of 10 nmol/L potentiated bradykinin-induced NO release by 2.4-fold.[14]

  • NOX4 Upregulation: Ang-(1-9) infusion also increases the expression of NADPH oxidase 4 (NOX4).[1][5] While some NADPH oxidases are sources of pathological oxidative stress, NOX4 can promote vasodilation through the release of hydrogen peroxide (H2O2).[1][13]

Anti-Apoptotic Effects

Ang II is known to induce endothelial cell apoptosis, a key event in the pathogenesis of hypertension and atherosclerosis.[6] Recent studies have demonstrated that Ang-(1-9) directly counteracts this effect. In human umbilical vein endothelial cells (HUVECs), Ang-(1-9) was found to inhibit Ang II-induced apoptosis by modulating endoplasmic reticulum stress.[6][15] This protective mechanism involves the inhibition of the CNPY2/PERK signaling pathway, which prevents downstream mitochondrial fission and activation of the pro-apoptotic CHOP signal.[6][15]

Selective Influence on Cell Proliferation and Migration

Vascular remodeling after injury involves the proliferation and migration of both vascular smooth muscle cells (VSMCs) and endothelial cells (ECs). While VSMC proliferation is often pathological, rapid re-endothelialization is protective. Ang-(1-9) exhibits a beneficial selectivity; it inhibits Ang II-induced VSMC migration and proliferation but does not prevent EC migration or proliferation.[7] This suggests Ang-(1-9) could promote vascular healing by limiting neointimal formation without impairing the crucial process of re-endothelialization.[7][8]

Key Signaling Pathways

The endothelial effects of Ang-(1-9) are mediated by distinct signaling cascades initiated by its binding to the AT2R.

The AT2R-NO Vasodilation Pathway

This is the principal pathway for Ang-(1-9)-induced vasodilation. Activation of the AT2R on endothelial cells triggers a cascade that increases NO production. This can occur directly through enhanced eNOS activity or expression, or indirectly through a cross-talk mechanism involving the potentiation of bradykinin signaling.[1][4] The resulting NO diffuses to adjacent VSMCs, where it activates soluble guanylate cyclase (sGC), leading to increased cyclic GMP (cGMP) levels and subsequent vasorelaxation.[4]

cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Ang19 Ang-(1-9) AT2R AT2R Ang19->AT2R BK Bradykinin Release AT2R->BK eNOS eNOS AT2R->eNOS ↑ Activity & ↑ Expression NOX4 NOX4 Expression AT2R->NOX4 BK->eNOS Stimulates NO NO eNOS->NO L-Citrulline LArg L-Arginine sGC sGC NO->sGC H2O2 H2O2 NOX4->H2O2 Relax Vasorelaxation H2O2->Relax Contributes to cGMP cGMP sGC->cGMP GTP cGMP->Relax

Caption: Ang-(1-9) signaling pathways leading to vasodilation. (Within 100 characters)
The Anti-Apoptotic CNPY2/PERK Pathway

In the context of Ang II-induced stress, Ang-(1-9) provides a pro-survival signal. Ang II upregulates Canopy FGF signaling regulator 2 (CNPY2), which activates the PERK arm of the unfolded protein response.[6][15] This leads to apoptosis via two branches: activation of the eIF2α/CHOP pathway and promotion of mitochondrial fission through the CaMKII/Drp1 axis.[6][15] Ang-(1-9) administration blocks this entire cascade by downregulating CNPY2, thus preserving endothelial cell integrity.[15]

AngII Angiotensin II CNPY2 CNPY2 AngII->CNPY2 Upregulates Ang19 Angiotensin (1-9) AT2R AT2R Ang19->AT2R AT2R->CNPY2 Inhibits PERK PERK Activation CNPY2->PERK CaMKII CaMKII PERK->CaMKII eIF2a eIF2α PERK->eIF2a Drp1 Drp1 CaMKII->Drp1 Mito Mitochondrial Fission Drp1->Mito Apoptosis Endothelial Apoptosis Mito->Apoptosis CHOP CHOP eIF2a->CHOP CHOP->Apoptosis

Caption: Anti-apoptotic signaling pathway of Angiotensin (1-9). (Within 100 characters)

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on Ang-(1-9).

Table 1: Physiological and Pharmacological Concentrations

Parameter Value Species/Model Reference
Normal Plasma Concentration 2 - 6 fmol/mL Human, Rat [4]
AT2R Binding Affinity (KD) 5.95 x 10-6 M In vitro [10]
Effective In Vivo Infusion Dose 600 ng/kg/min Rat (Hypertension models) [11][12]
AT2R Antagonist (PD123319) Dose 36 ng/kg/min Rat [11][12]

| Mas Antagonist (A779) Dose | 100 ng/kg/min | Rat |[11][12] |

Table 2: Summary of Key Endothelial Effects

Effect Measured Result Model Reference
Potentiation of Bradykinin-induced NO release 2.4-fold increase (at 10 nmol/L) Human Pulmonary ECs [14]
VSMC Migration (vs. Ang II control) ~56% inhibition Human Saphenous Vein SMCs [7]
Endothelial Cell Migration/Proliferation No significant inhibition Human Saphenous Vein ECs [7]
Endothelial Apoptosis Attenuated Ang II-induced apoptosis HUVECs & Hypertensive Mice [6]
Aortic eNOS mRNA Increased Ang II-infused Rats [4][11]

| Plasma Nitrates | Increased | Ang II-infused Rats |[11] |

Key Experimental Protocols

Reproducible research on Ang-(1-9) requires robust and standardized methodologies.

Quantification of Angiotensin (1-9)

Accurate measurement is critical due to the peptide's low physiological concentrations and susceptibility to degradation.

  • Sample Collection: Blood should be collected into pre-chilled tubes containing a protease inhibitor cocktail. A typical cocktail includes EDTA, o-phenanthroline, pepstatin A, and a specific renin inhibitor to prevent ex vivo generation and degradation of angiotensin peptides.[16] Tissues should be snap-frozen in liquid nitrogen immediately after harvesting.[16]

  • Extraction: Peptides are typically extracted from plasma or tissue homogenates using solid-phase extraction (e.g., Sep-Pak C18 cartridges) or solvent precipitation (e.g., acetone/HCl/water mixture) to remove interfering proteins.[16][17]

  • Measurement:

    • ELISA: Commercially available competitive ELISA kits provide a straightforward method for quantification in various biological samples.[18][19]

    • HPLC-Radioimmunoassay (RIA): This method combines the separation power of High-Performance Liquid Chromatography (HPLC) with the sensitivity of RIA for highly specific quantification.[16]

    • LC-MS/MS: Liquid Chromatography coupled with tandem mass spectrometry offers high specificity and the ability to measure multiple angiotensin metabolites simultaneously.[20]

A 1. Sample Collection (Blood/Tissue) + Inhibitor Cocktail B 2. Homogenization (Tissue) & Centrifugation (Plasma) A->B C 3. Peptide Extraction (e.g., Solid Phase Extraction) B->C D 4. Quantification C->D E ELISA D->E F HPLC-RIA D->F G LC-MS/MS D->G

Caption: General workflow for Angiotensin (1-9) measurement. (Within 100 characters)
Assessment of Endothelial-Dependent Vasodilation (Wire Myography)

This ex vivo technique is the gold standard for assessing vascular reactivity.

  • Vessel Isolation: Carefully dissect an artery (e.g., thoracic aorta, mesenteric artery) and cut it into 2-3 mm rings, ensuring the endothelium is not damaged.[5]

  • Mounting: Mount the rings on two wires in an organ bath chamber filled with Krebs-Henseleit buffer, gassed with 95% O2/5% CO2, and maintained at 37°C. One wire is fixed, and the other is connected to a force transducer.[5]

  • Equilibration: Allow the rings to equilibrate under a resting tension (determined by a length-tension curve) for 60-90 minutes.

  • Viability Check: Constrict the rings with a high-potassium solution or a vasoconstrictor like phenylephrine (B352888) (PE). Once a stable plateau is reached, add acetylcholine (ACh) to test for endothelium integrity. A relaxation of >80% indicates a healthy endothelium.

  • Experimental Protocol: Pre-constrict the rings with PE. Once a stable contraction is achieved, add cumulative concentrations of Ang-(1-9) to generate a dose-response curve. To determine the mechanism, parallel experiments can be run in the presence of inhibitors such as the AT2R blocker PD123319 or the eNOS inhibitor L-NAME.[4][5]

In Vitro Endothelial Apoptosis Assay

This protocol is used to assess the protective effects of Ang-(1-9) on cultured endothelial cells.

  • Cell Culture: Culture HUVECs in appropriate endothelial growth medium. Seed cells in multi-well plates and grow to ~80% confluence.[6]

  • Treatment: Pre-treat cells with Ang-(1-9) for a specified time (e.g., 1-2 hours) before adding the pro-apoptotic stimulus (e.g., Ang II). Include control groups (vehicle, Ang-(1-9) alone, Ang II alone).[6]

  • Cell Harvesting: After the treatment period (e.g., 24 hours), gently harvest the cells using trypsin-EDTA and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[15]

Implications for Drug Development

The protective profile of Ang-(1-9) makes it and its primary receptor, AT2R, attractive targets for therapeutic intervention in cardiovascular disease.

  • Therapeutic Potential: Targeting the Ang-(1-9)/AT2R axis could offer a novel strategy to treat hypertension, heart failure, and atherosclerosis by directly improving endothelial function, reducing fibrosis, and promoting beneficial vascular remodeling.[11][21]

  • AT2R Agonists: Developing specific AT2R agonists could mimic the beneficial effects of endogenous Ang-(1-9).

  • Peptide Stability: A major limitation for peptide-based drugs is their short plasma half-life.[10] Research into more stable analogues, such as the synthesis of retro-enantiomer peptides of Ang-(1-9), has shown promise, demonstrating increased stability and more potent effects in preclinical models.[10]

Future research should focus on fully elucidating the downstream signaling pathways of Ang-(1-9) in different vascular beds, exploring its role in other organs, and ultimately translating the promising preclinical findings into clinical trials.

Conclusion

Angiotensin (1-9) is a functionally significant peptide within the counter-regulatory arm of the renin-angiotensin system. Through its interaction with the AT2R, it exerts a range of protective effects on the vascular endothelium, including the promotion of NO-mediated vasodilation, inhibition of Ang II-induced apoptosis, and selective modulation of vascular cell growth. These actions position Ang-(1-9) as a key endogenous defender of endothelial homeostasis and a promising focal point for the development of next-generation cardiovascular therapeutics.

References

The Enzymatic Conversion of Angiotensin I to Angiotensin (1-9) by ACE2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. The classical axis of the RAS involves the conversion of Angiotensin I (Ang I) to the potent vasoconstrictor Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE). Ang II then exerts its effects primarily through the Angiotensin II Type 1 Receptor (AT1R).

A counter-regulatory axis, centered around Angiotensin-Converting Enzyme 2 (ACE2), has been identified that balances the effects of the classical pathway. ACE2 is a zinc metalloprotease and a homolog of ACE.[1][2] Its primary and most efficient function is the hydrolysis of Ang II into the vasodilator peptide Angiotensin (1-7).[3][4] However, ACE2 also acts as a carboxypeptidase on Angiotensin I, cleaving a single C-terminal leucine (B10760876) residue to produce Angiotensin (1-9) [Ang-(1-9)].[5][6] This product, Ang-(1-9), is a biologically active peptide that contributes to the protective effects of the ACE2 axis.[7] This guide provides an in-depth technical overview of this specific enzymatic conversion, including kinetic data, experimental protocols, and the resulting signaling pathway.

Enzymatic Reaction and Kinetics

ACE2 catalyzes the hydrolysis of the C-terminal leucine from the decapeptide Angiotensin I, yielding the nonapeptide Angiotensin (1-9).[5][6] This action is distinct from ACE, which is a dipeptidyl carboxypeptidase that removes a C-terminal dipeptide (His-Leu) from Ang I to form Ang II.[6]

While ACE2 can process both Ang I and Ang II, kinetic studies have revealed a significant preference for Ang II as a substrate. The catalytic efficiency (kcat/Km) of ACE2 for converting Ang II to Ang-(1-7) is approximately 400-fold higher than its efficiency for converting Ang I to Ang-(1-9).[2][8] This suggests that under normal physiological conditions, the primary role of ACE2 is to degrade Ang II.[9] Nevertheless, the conversion of Ang I to Ang-(1-9) represents an important alternative pathway, especially in pathological states or when ACE is inhibited.[6]

Table 1: Comparative Catalytic Efficiency of Human ACE2
SubstrateProductkcat/Km (M⁻¹·s⁻¹)Notes
Angiotensin II Angiotensin (1-7)~2.2 x 10⁶Data from direct kinetic studies.[10] This is the preferred substrate.
Angiotensin I Angiotensin (1-9)~5.5 x 10³Value estimated based on the ~400-fold lower catalytic efficiency compared to Angiotensin II.[2][8]

Experimental Protocols

Investigating the ACE2-mediated conversion of Ang I to Ang-(1-9) requires precise methodologies to measure enzyme activity and quantify the specific peptide products. Two primary approaches are commonly employed: fluorometric enzyme activity assays and direct peptide analysis by High-Performance Liquid Chromatography (HPLC).

Fluorometric Enzyme Activity Assay

This method provides a high-throughput means to measure the overall catalytic activity of ACE2 using a synthetic, fluorogenic substrate. It is particularly useful for screening potential inhibitors or modulators of ACE2 activity.

Principle: An intramolecularly quenched fluorogenic peptide substrate, which is recognized and cleaved by ACE2, is used. Upon cleavage, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to enzyme activity. ACE2-specific inhibitors, such as MLN-4760, are used in parallel to differentiate ACE2 activity from that of other proteases.[11][12]

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with NaCl and ZnCl₂).

    • rACE2 Standard: Prepare a standard curve using recombinant human ACE2 (e.g., 1.56 to 50 ng/ml).[11]

    • Fluorogenic Substrate: Reconstitute an intramolecularly quenched fluorogenic ACE2 substrate (e.g., Mca-APK-Dnp) to a working concentration (e.g., 10-20 µM).[5][13]

    • ACE2 Inhibitor: Prepare a stock solution of a specific ACE2 inhibitor (e.g., 10 µM MLN-4760).[11]

    • Sample Preparation: Prepare tissue homogenates, cell lysates, or biological fluids (plasma, urine) in a suitable lysis or assay buffer.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add samples, rACE2 standards, and controls.

    • For inhibitor control wells, add the ACE2 inhibitor (e.g., MLN-4760). For other wells, add an equal volume of assay buffer.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate mix to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure fluorescence kinetically (e.g., every 5 minutes for 1-2 hours) or as an endpoint reading after a fixed incubation time. Use an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.[12]

    • Subtract the background fluorescence (from wells with substrate but no enzyme).

    • Determine ACE2-specific activity by subtracting the fluorescence in the inhibitor-containing wells from the total activity wells.

    • Quantify ACE2 activity in samples by interpolating the results from the rACE2 standard curve.

HPLC-Based Analysis of Angiotensin Peptides

This method allows for the direct, quantitative measurement of the substrate (Ang I) and the product (Ang-(1-9)), providing definitive evidence of the conversion. It is the gold standard for characterizing the metabolism of angiotensin peptides.

Principle: Reversed-phase HPLC separates peptides based on their hydrophobicity. Samples are extracted and then injected into an HPLC system. Peptides are eluted using a gradient of an organic solvent, and the distinct retention times allow for their identification and quantification, typically by mass spectrometry (MS) or radioimmunoassay (RIA).

Detailed Methodology:

  • Sample Collection and Extraction:

    • Collect blood or tissue samples using a cocktail of protease inhibitors to prevent ex vivo peptide degradation.

    • Homogenize tissue samples in an acidic buffer to precipitate larger proteins.

    • Perform solid-phase extraction (e.g., using C18 cartridges) to concentrate the angiotensin peptides and remove interfering substances from the plasma or tissue homogenate.

    • Elute the peptides and dry them (e.g., using a vacuum centrifuge). Reconstitute the sample in the HPLC mobile phase.

  • HPLC Separation:

    • Column: Use a reversed-phase C18 column suitable for peptide separation.[11]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric acid (HFBA) in water.[11]

    • Mobile Phase B: 0.1% TFA or HFBA in acetonitrile.[11]

    • Gradient: Run a linear gradient of increasing Mobile Phase B to elute the peptides. A typical gradient might be 15-40% B over 20-30 minutes at a flow rate of 0.3-1.0 ml/min.

    • Detection: Monitor the column effluent using a UV detector (at ~214 nm for the peptide bond) and collect fractions.

  • Quantification:

    • Mass Spectrometry (LC-MS): The HPLC eluent is directly interfaced with a mass spectrometer. Peptides are identified based on their specific mass-to-charge ratio (m/z) and fragmentation patterns, providing high specificity and sensitivity.

    • Radioimmunoassay (HPLC-RIA): The collected fractions are subjected to RIA using antibodies specific for Ang I and Ang-(1-9). This method provides excellent sensitivity for quantifying the amount of each peptide in the separated fractions.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_0 Fluorometric Assay cluster_1 HPLC-Based Analysis FA_Sample Sample Prep (Lysate/Fluid) FA_Plate Plate Setup (Sample, Standards, Inhibitor) FA_Sample->FA_Plate FA_React Add Fluorogenic Substrate FA_Plate->FA_React FA_Read Kinetic Fluorescence Reading (Ex:320nm, Em:420nm) FA_React->FA_Read FA_Analyze Calculate ACE2 Activity FA_Read->FA_Analyze HPLC_Sample Sample Prep with Protease Inhibitors HPLC_Extract Solid-Phase Extraction (C18 Cartridge) HPLC_Sample->HPLC_Extract HPLC_Sep RP-HPLC Separation (C18 Column, ACN Gradient) HPLC_Extract->HPLC_Sep HPLC_Detect Detection & Quantification (Mass Spectrometry or RIA) HPLC_Sep->HPLC_Detect HPLC_Analyze Determine Peptide Levels (Ang I, Ang-(1-9)) HPLC_Detect->HPLC_Analyze

Caption: Workflow for ACE2 activity measurement and peptide analysis.

Angiotensin (1-9) Signaling Pathway

signaling_pathway AngI Angiotensin I Ang1_9 Angiotensin (1-9) AngI->Ang1_9 less efficient Ang1_7 Angiotensin (1-7) Ang1_9->Ang1_7 by ACE AT2R AT2 Receptor Ang1_9->AT2R binds ACE2 ACE2 ACE2->Ang1_9 ACE ACE ACE->Ang1_7 Effects Vasodilation Anti-proliferative Cardioprotective Effects AT2R->Effects

Caption: Signaling pathway for ACE2-derived Angiotensin (1-9).

Angiotensin (1-9) Signaling and Biological Role

The formation of Ang-(1-9) from Ang I represents a key branch of the counter-regulatory RAS. Ang-(1-9) is not an inert peptide; it exerts direct biological effects, primarily through binding to the Angiotensin II Type 2 Receptor (AT2R). Activation of the AT2R generally opposes the actions mediated by the AT1R, leading to beneficial cardiovascular effects such as vasodilation and anti-proliferation.

Furthermore, Ang-(1-9) serves as a substrate for ACE, which converts it to Ang-(1-7).[7][10] This extends the protective cascade, as Ang-(1-7) is a potent ligand for the Mas receptor, mediating strong vasodilatory, anti-inflammatory, and anti-fibrotic effects.[4] Therefore, the ACE2-mediated conversion of Ang I to Ang-(1-9) contributes to the protective arm of the RAS in two ways: directly via AT2R activation and indirectly by providing a precursor for Ang-(1-7) production.

References

Methodological & Application

Measuring Angiotensin (1-9) in Plasma: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angiotensin (1-9) [Ang-(1-9)] is a bioactive peptide of the renin-angiotensin system (RAS) that is gaining increasing attention for its potential role in cardiovascular regulation. As a product of angiotensin I cleavage by angiotensin-converting enzyme 2 (ACE2), Ang-(1-9) is often considered part of the protective or counter-regulatory axis of the RAS. It has been shown to have antihypertensive and anti-hypertrophic effects, primarily through its interaction with the angiotensin II type 2 receptor (AT2R).[1][2][3] Accurate measurement of Ang-(1-9) levels in plasma is crucial for understanding its physiological and pathophysiological roles and for the development of novel therapeutic strategies targeting the RAS.

These application notes provide an overview of the common methods for quantifying Ang-(1-9) in plasma, including detailed protocols for sample handling and analysis.

Key Methods for Angiotensin (1-9) Quantification

Several analytical techniques can be employed to measure the concentration of Ang-(1-9) in plasma. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available equipment. The most common methods are:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput and relatively simple method based on antibody-antigen recognition.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that allows for the simultaneous quantification of multiple angiotensin peptides.[4]

  • Radioimmunoassay (RIA): A highly sensitive immunoassay that uses radiolabeled antigens.

Signaling Pathway of Angiotensin (1-9)

Angiotensin (1-9) exerts its biological effects primarily by binding to the Angiotensin II Type 2 Receptor (AT2R). This interaction triggers downstream signaling cascades that often counteract the effects of Angiotensin II binding to the AT1R. The activation of AT2R by Ang-(1-9) can lead to vasodilation, anti-inflammatory responses, and inhibition of cell growth and fibrosis.[1][2][5]

Ang_1_9_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Ang_1_9 Ang_1_9 Angiotensin_I->Ang_1_9 ACE2 Ang_1_7 Ang_1_7 Angiotensin_II->Ang_1_7 ACE2 AT2R AT2R Ang_1_9->AT2R Binds to Signaling_Pathways Downstream Signaling (e.g., Akt/ERK activation) AT2R->Signaling_Pathways Activates Biological_Effects Biological Effects (Vasodilation, Anti-hypertrophy, Anti-inflammatory) Signaling_Pathways->Biological_Effects Leads to

Caption: Angiotensin (1-9) signaling pathway.

Experimental Protocols

Plasma Sample Collection and Preparation

Proper sample collection and handling are critical to prevent the degradation of angiotensin peptides and to ensure accurate measurements.

Materials:

  • Chilled EDTA-containing blood collection tubes.

  • Refrigerated centrifuge.

  • Protease inhibitor cocktail (optional but recommended, especially for LC-MS/MS).

  • Dry ice and -80°C freezer for storage.

Protocol:

  • Draw whole blood directly into pre-chilled vacuum tubes containing EDTA as an anticoagulant.[6][7][8]

  • Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Place the tubes on ice immediately to minimize enzymatic degradation of angiotensin peptides.

  • Within 30 minutes of collection, centrifuge the blood at 1000-2000 x g for 15 minutes at 2-8°C.[6][7]

  • Carefully aspirate the plasma (supernatant) without disturbing the buffy coat or red blood cells.

  • For long-term storage, aliquot the plasma into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.[6][7]

Angiotensin (1-9) Measurement by ELISA

Commercial ELISA kits for Angiotensin (1-9) are widely available and provide a convenient method for quantification. The following is a general protocol for a competitive ELISA, which is a common format for small molecule detection.

Principle:

This assay employs the competitive inhibition enzyme immunoassay technique. A monoclonal antibody specific to Ang-(1-9) is pre-coated onto a microplate. A competitive inhibition reaction occurs between biotin-labeled Ang-(1-9) and unlabeled Ang-(1-9) (from standards or samples) for the pre-coated antibody. After washing, Avidin conjugated to Horseradish Peroxidase (HRP) is added. The amount of bound HRP conjugate is inversely proportional to the concentration of Ang-(1-9) in the sample. The color development upon addition of a substrate is measured spectrophotometrically.[6][9]

Materials:

  • Angiotensin (1-9) ELISA kit (containing pre-coated microplate, standards, detection reagents, wash buffer, substrate, and stop solution).

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Precision pipettes and tips.

  • Deionized or distilled water.

  • Absorbent paper.

Protocol:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.[10]

  • Standard and Sample Addition: Add a defined volume (e.g., 50 µL) of standards and samples to the appropriate wells of the pre-coated microplate.[11]

  • Competitive Reaction: Immediately add a defined volume (e.g., 50 µL) of biotin-labeled Ang-(1-9) (Detection Reagent A) to each well. Mix gently and incubate for a specified time (e.g., 1 hour) at a specified temperature (e.g., 37°C).[11][12]

  • Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with wash buffer. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on absorbent paper.[12]

  • Enzyme Conjugate Addition: Add a defined volume (e.g., 100 µL) of HRP-conjugated Avidin (Detection Reagent B) to each well. Incubate for a specified time (e.g., 30 minutes) at a specified temperature (e.g., 37°C).[12]

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Addition: Add a defined volume (e.g., 90 µL) of TMB substrate solution to each well. Incubate in the dark for a specified time (e.g., 15-20 minutes) at a specified temperature (e.g., 37°C). A blue color will develop.[11][12]

  • Stopping the Reaction: Add a defined volume (e.g., 50 µL) of stop solution to each well. The color will change from blue to yellow.[12]

  • Absorbance Measurement: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

  • Calculation: Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. The concentration of Ang-(1-9) in the samples is inversely proportional to the OD and can be determined from the standard curve.[7]

ELISA_Workflow Start Start Reagent_Prep Prepare Reagents, Standards, and Samples Start->Reagent_Prep Add_Sample Add Standards and Samples to Pre-coated Plate Reagent_Prep->Add_Sample Add_Biotin_Ang Add Biotin-labeled Ang-(1-9) (Competitive Reaction) Add_Sample->Add_Biotin_Ang Incubate1 Incubate Add_Biotin_Ang->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_HRP Add HRP-Avidin Wash1->Add_HRP Incubate2 Incubate Add_HRP->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate in Dark Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Calculate Calculate Results Read_Plate->Calculate

Caption: General workflow for a competitive ELISA.

Angiotensin (1-9) Measurement by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the quantification of Ang-(1-9) and other angiotensin peptides.

Principle:

This method involves the extraction of angiotensin peptides from the plasma, followed by separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated peptides are then ionized and detected by a tandem mass spectrometer, which allows for precise quantification based on the mass-to-charge ratio of the peptide and its fragments.

Materials:

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water).

  • Formic acid.

  • Stable isotope-labeled internal standards for Ang-(1-9).

Protocol:

  • Sample Pre-treatment: Thaw plasma samples on ice. To a defined volume of plasma (e.g., 500 µL), add an internal standard and a protein precipitation agent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with a weak organic solvent to remove interfering substances.

    • Elute the angiotensin peptides with a strong organic solvent (e.g., acetonitrile with formic acid).

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solution.

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the angiotensin peptides on a C18 analytical column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify Ang-(1-9) and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.

  • Data Analysis: Generate a calibration curve using known concentrations of Ang-(1-9) standards. Determine the concentration of Ang-(1-9) in the plasma samples by comparing the peak area ratio of the endogenous Ang-(1-9) to the internal standard against the calibration curve.

LCMS_Workflow Start Start Sample_Pretreat Plasma Sample Pre-treatment (Internal Standard Addition, Protein Precipitation) Start->Sample_Pretreat SPE Solid-Phase Extraction (SPE) Sample_Pretreat->SPE Evap_Recon Evaporation and Reconstitution SPE->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for LC-MS/MS analysis.

Data Presentation

The following tables summarize representative quantitative data for Angiotensin (1-9) levels in plasma from the literature. It is important to note that concentrations can vary significantly based on the species, physiological state, and analytical method used.

Table 1: Angiotensin (1-9) Plasma Levels in Humans

PopulationConditionAngiotensin (1-9) ConcentrationMethodReference
Normal Males (n=14)Baseline< 0.4 fmol/mLRIA with HPLC[13]
Healthy Donors (n=11)BaselineUndetectable (< sub-picomolar)micro-UHPLC-MS/MS[14][15]

Table 2: Angiotensin (1-9) Plasma Levels in Animal Models

SpeciesModelAngiotensin (1-9) Concentration (approximate)MethodReference
RatMyocardial Infarction + EnalaprilIncreased several-foldRIA with HPLC[16]
RatMyocardial Infarction + CandesartanIncreased several-foldRIA with HPLC[16]

Note on Quantitative Data: There is a notable discrepancy in the reported concentrations of Ang-(1-9) in human plasma, with some studies reporting very low or undetectable levels.[14][15] This highlights the importance of using highly sensitive and specific methods and paying close attention to pre-analytical variables to ensure accurate quantification.

Conclusion

The accurate measurement of Angiotensin (1-9) in plasma is essential for advancing our understanding of its role in health and disease. This document provides an overview of the key methods, detailed protocols for sample handling and analysis, and a summary of reported plasma concentrations. Researchers should carefully consider the strengths and limitations of each method when selecting the most appropriate technique for their studies. The use of robust and validated assays, combined with meticulous sample handling, will be crucial for obtaining reliable and reproducible data in this promising area of cardiovascular research.

References

Angiotensin (1-9) ELISA Kit: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the quantification of Angiotensin (1-9) using a competitive enzyme-linked immunosorbent assay (ELISA) kit. It includes a summary of the assay principle, sample preparation guidelines, a generalized assay protocol, and typical validation data. Additionally, a diagram of the Angiotensin (1-9) signaling pathway and an experimental workflow are provided to support experimental design and data interpretation.

Introduction to Angiotensin (1-9)

Angiotensin (1-9) is a peptide component of the renin-angiotensin system (RAS) that is gaining recognition for its role in cardiovascular regulation. It is a product of the metabolism of Angiotensin I by angiotensin-converting enzyme 2 (ACE2).[1][2] Emerging research indicates that Angiotensin (1-9) often acts as a counter-regulatory peptide to the pro-hypertensive effects of Angiotensin II.[3] It is believed to exert its biological effects primarily through the Angiotensin II Type 2 receptor (AT2R), contributing to vasodilation, anti-hypertrophy, and cardioprotection.[4][5][6] The accurate quantification of Angiotensin (1-9) in biological samples is therefore crucial for understanding its physiological and pathological roles.

Angiotensin (1-9) Signaling Pathway

Angiotensin (1-9) is a key component of the protective axis of the Renin-Angiotensin System (RAS). It is generated from Angiotensin I via the action of Angiotensin-Converting Enzyme 2 (ACE2). The primary receptor for Angiotensin (1-9) is the Angiotensin II Type 2 Receptor (AT2R). The binding of Angiotensin (1-9) to AT2R can trigger a cascade of intracellular events, including the activation of the Akt and ERK1/2 signaling pathways.[5] This interaction has been shown to have vasodilatory and anti-hypertrophic effects on the cardiovascular system.[4][6]

Angiotensin_1_9_Signaling_Pathway AngI Angiotensin I ACE2 ACE2 AngI->ACE2 Metabolism Ang19 Angiotensin (1-9) ACE2->Ang19 AT2R AT2R Ang19->AT2R Binding Akt Akt AT2R->Akt Activation ERK ERK1/2 AT2R->ERK Activation Vasodilation Vasodilation Akt->Vasodilation AntiHypertrophy Anti-Hypertrophy ERK->AntiHypertrophy

Angiotensin (1-9) Signaling Pathway

Principle of the ELISA Assay

The Angiotensin (1-9) ELISA kit is typically a competitive enzyme immunoassay.[3][6][7] In this format, a microplate is pre-coated with an antibody specific for Angiotensin (1-9). When the sample or standard is added to a well, the Angiotensin (1-9) in the sample competes with a fixed amount of biotin-labeled Angiotensin (1-9) for the limited binding sites on the pre-coated antibody. After an incubation period, the unbound components are washed away. Subsequently, an avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated Angiotensin (1-9) that is captured on the plate. Following another wash step, a substrate solution is added, and the HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the concentration of Angiotensin (1-9) in the sample. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, and this curve is used to determine the concentration of Angiotensin (1-9) in the unknown samples.

Materials and Reagents

Most commercial kits include the following components. Refer to the specific kit manual for a complete list and storage conditions.

ComponentDescription
Microplate96-well plate pre-coated with an anti-Angiotensin (1-9) antibody.
StandardLyophilized Angiotensin (1-9) standard of a known concentration.
Detection Reagent A/B or Biotin-labeled AntibodyVaries by manufacturer, but typically contains biotin-labeled Angiotensin (1-9).
HRP-Streptavidin ConjugateHorseradish peroxidase conjugated to streptavidin.
Standard DiluentBuffer for reconstituting and diluting the standard.
Sample DiluentBuffer for diluting samples.
Wash Buffer ConcentrateConcentrated buffer that is diluted to prepare the wash solution.
TMB SubstrateTetramethylbenzidine substrate solution.
Stop SolutionAcidic solution to stop the enzymatic reaction.
Plate SealerAdhesive film to cover the plate during incubations.

Sample Handling and Preparation

Proper sample collection and storage are critical for accurate results.

  • Serum: Collect whole blood and allow it to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1000 x g. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][4]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C.[1][4]

  • Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Mince the tissue and homogenize in PBS. The resulting suspension can be sonicated or subjected to freeze-thaw cycles to further break down cell membranes. Centrifuge the homogenate at 5000 x g for 5 minutes and collect the supernatant.[4]

  • Cell Culture Supernatants and Other Biological Fluids: Centrifuge samples for 20 minutes at 1000 x g to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.[1][5]

Generalized ELISA Protocol

The following is a generalized protocol. Always refer to the manual provided with your specific ELISA kit for detailed instructions, as incubation times and reagent volumes may vary.

ELISA_Workflow Start Start Prep Prepare Reagents, Standards, and Samples Start->Prep AddSample Add 50 µL Standard or Sample to each well Prep->AddSample AddDetectionA Immediately add 50 µL Detection Reagent A AddSample->AddDetectionA Incubate1 Incubate for 1 hour at 37°C AddDetectionA->Incubate1 Wash1 Aspirate and Wash 3 times Incubate1->Wash1 AddDetectionB Add 100 µL Detection Reagent B (HRP-Streptavidin) Wash1->AddDetectionB Incubate2 Incubate for 1 hour at 37°C AddDetectionB->Incubate2 Wash2 Aspirate and Wash 5 times Incubate2->Wash2 AddSubstrate Add 90 µL TMB Substrate Wash2->AddSubstrate Incubate3 Incubate for 15-25 min at 37°C (in the dark) AddSubstrate->Incubate3 AddStop Add 50 µL Stop Solution Incubate3->AddStop Read Read absorbance at 450 nm immediately AddStop->Read End End Read->End

Angiotensin (1-9) ELISA Experimental Workflow
  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare serial dilutions as instructed in the kit manual. Dilute the wash buffer concentrate.

  • Standard and Sample Addition: Add a specified volume (e.g., 50 µL) of standard or sample to the appropriate wells.

  • Competitive Reaction: Immediately add a specified volume (e.g., 50 µL) of biotin-labeled Angiotensin (1-9) (often termed Detection Reagent A) to each well. Mix gently and incubate for a specified time (e.g., 1 hour) at a specified temperature (e.g., 37°C).

  • First Wash: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3 times) with the diluted wash buffer.

  • HRP Conjugate Addition: Add a specified volume (e.g., 100 µL) of HRP-Streptavidin conjugate (often termed Detection Reagent B) to each well. Incubate for a specified time (e.g., 1 hour) at a specified temperature (e.g., 37°C).

  • Second Wash: Aspirate and wash the plate multiple times (e.g., 5 times).

  • Substrate Incubation: Add the TMB substrate solution to each well and incubate for a specified time (e.g., 15-25 minutes) at a specified temperature (e.g., 37°C) in the dark.

  • Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the optical density (OD) of each well at 450 nm immediately after adding the stop solution.

Data Analysis and Interpretation

  • Standard Curve: Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard OD.

  • Plotting: Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Concentration Calculation: Use the standard curve to determine the concentration of Angiotensin (1-9) in the samples. Remember to multiply by the dilution factor if samples were diluted.

Validation Data

The following tables summarize typical validation data for commercially available Angiotensin (1-9) ELISA kits. The exact values may vary between manufacturers and lots.

ParameterHuman KitsRat Kits
Detection Range 12.35-1,000 pg/mL, 23.4-1500 pg/mL[3][7]6.25-400 pg/mL[8]
Sensitivity < 5.14 pg/mL, 7.4 pg/mL[3][4]< 3.75 pg/mL[8]
Species Reactivity Human, Mouse, Rat[3]Rat[8]
PrecisionIntra-Assay CV (%)Inter-Assay CV (%)
Human Kits < 10%[3][7]< 12%[3][7]
Rat Kits < 10%< 12%
Recovery (%)SerumEDTA PlasmaHeparin Plasma
Human Kits 82 - 102%90 - 102%88 - 100%
Rat Kits 86 - 101%85 - 102%87 - 102%
Linearity1:21:41:81:16
Human Kits (Serum) 86 - 110%77 - 102%90 - 96%84 - 108%
Rat Kits (Serum) 88 - 101%86 - 99%92 - 100%-

Troubleshooting

IssuePossible Cause(s)Solution(s)
High Background - Insufficient washing- Contaminated reagents- Prolonged substrate incubation- Increase the number of washes and ensure complete aspiration of buffer.- Use fresh, properly stored reagents.- Adhere to the recommended incubation times.
Low Signal - Inactive reagents- Incorrect standard dilution- Insufficient incubation- Check reagent expiration dates and storage conditions.- Prepare a fresh standard curve.- Ensure adherence to specified incubation times and temperatures.
Poor Standard Curve - Improper standard reconstitution or dilution- Pipetting errors- Carefully follow the instructions for standard preparation.- Use calibrated pipettes and new tips for each transfer.
High Coefficient of Variation (CV) - Inconsistent pipetting- Incomplete mixing- Plate not washed evenly- Practice consistent pipetting technique.- Gently tap the plate to ensure thorough mixing after adding reagents.- Ensure all wells are washed uniformly.

References

Application Notes: Quantification of Angiotensin (1-9) by LC-MS/MS

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Angiotensin (1-9)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiotensin (1-9) is a peptide component of the renin-angiotensin system (RAS) that has garnered increasing interest for its potential cardioprotective effects.[1][2] Accurate and sensitive quantification of Angiotensin (1-9) is crucial for understanding its physiological roles and for the development of novel therapeutics targeting the RAS. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the analysis of angiotensin peptides due to its high specificity, sensitivity, and ability to simultaneously measure multiple analytes.[3][4] This document provides detailed application notes and protocols for the analysis of Angiotensin (1-9) using mass spectrometry.

Signaling Pathway of Angiotensin (1-9)

Angiotensin (1-9) is generated from Angiotensin I by the action of angiotensin-converting enzyme 2 (ACE2).[5] It can be further converted to Angiotensin (1-7) by ACE.[1] Angiotensin (1-9) exerts its biological effects primarily through the Angiotensin type 2 receptor (AT2R).[1][6] Activation of AT2R by Angiotensin (1-9) has been shown to antagonize the pro-hypertrophic signaling of Angiotensin II in cardiomyocytes.[1] Furthermore, Angiotensin (1-9) has been demonstrated to prevent cardiomyocyte hypertrophy by controlling mitochondrial dynamics through a pathway involving miR-129-3p and the protein kinase A inhibitor (PKIA).[2] It also modulates autophagy by activating the AT2R/Akt/ERK signaling pathway.[7]

Angiotensin_1_9_Signaling cluster_RAS Renin-Angiotensin System cluster_Cellular_Effects Cellular Effects in Cardiomyocytes AngI Angiotensin I ACE2 ACE2 AngI->ACE2 cleaves Leu Ang1_9 Angiotensin (1-9) ACE ACE Ang1_9->ACE cleaves AT2R AT2R Ang1_9->AT2R binds & activates Ang1_7 Angiotensin (1-7) ACE2->Ang1_9 ACE->Ang1_7 Akt_ERK Akt/ERK Pathway AT2R->Akt_ERK miR129 miR-129-3p AT2R->miR129 upregulates Autophagy Autophagy Modulation Akt_ERK->Autophagy Hypertrophy Inhibition of Hypertrophy Autophagy->Hypertrophy PKIA PKIA miR129->PKIA downregulates PKA PKA Pathway PKIA->PKA inhibits Mitochondrial_Dynamics Mitochondrial Dynamics Control PKA->Mitochondrial_Dynamics Mitochondrial_Dynamics->Hypertrophy

Caption: Angiotensin (1-9) formation and signaling pathway in cardiomyocytes.

Quantitative Data Summary

The following table summarizes the quantitative performance of various LC-MS/MS methods for the analysis of Angiotensin (1-9).

ParameterMethod 1Method 2Method 3
Matrix Human PlasmaHUVEC Culture SupernatantRat Tissues & Cell Culture
Instrumentation LC-MS/MSNanoflow LC-PRM MSLC-ESI-MS
Lower Limit of Detection (LOD) -0.5 pg-
Lower Limit of Quantification (LLOQ) 5 pg/mL0.25 ng/mL (0.5 pg on column)Not Specified
Linear Range Not Specified0.5 - 2000 pg20 pM - 100 nM
Internal Standard Stable isotope-labeled Ang (1-9)Not SpecifiedNot Specified
Reference [3][8][9]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Angiotensin (1-9) from Plasma

This protocol is a synthesis of best practices for the extraction of angiotensin peptides from plasma for LC-MS/MS analysis.[3][10]

Materials:

  • Human plasma collected in tubes containing a protease inhibitor cocktail.

  • C18 SPE cartridges.

  • Methanol (B129727) (LC-MS grade).

  • Acetonitrile (B52724) (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Water (LC-MS grade).

  • Stable isotope-labeled Angiotensin (1-9) internal standard (IS).

Protocol:

  • Thaw plasma samples on ice.

  • Spike the plasma sample with the internal standard solution.

  • Precipitation: Add three volumes of ice-cold acetonitrile to one volume of plasma to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other interferences.

  • Elution: Elute the angiotensin peptides with 1 mL of 90% acetonitrile containing 0.1% formic acid.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Angiotensin (1-9)

This protocol is based on established methods for the chromatographic separation and mass spectrometric detection of angiotensin peptides.[8][9]

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Purospher STAR RP C18e, 125 mm × 2 mm ID, 5 μm particle size).[9]

  • Mobile Phase A: 0.1% formic acid in water.[11]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

  • Flow Rate: 0.25 mL/min.[9]

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a specified time to ensure separation of angiotensin peptides.

  • Injection Volume: 50 μL.[9]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).[9]

  • Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

  • Monitored Ion (SIM mode): m/z 592 for Angiotensin (1-9) (MW = 1183.34).[9]

  • MRM Transitions: To be optimized for the specific instrument, but would involve selecting a precursor ion for Angiotensin (1-9) and one or more specific product ions.

  • Key Parameters: Ion spray voltage, capillary voltage, capillary temperature, and nitrogen flow rate should be optimized for maximum sensitivity.[9]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Angiotensin (1-9) from biological samples.

Experimental_Workflow Sample_Collection Sample Collection (with protease inhibitors) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE LC_Separation LC Separation (Reversed-Phase C18) SPE->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM/SIM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for Angiotensin (1-9) analysis by LC-MS/MS.

Conclusion

The use of mass spectrometry, particularly LC-MS/MS, provides a robust, sensitive, and specific platform for the quantification of Angiotensin (1-9).[4] Careful attention to pre-analytical variables, such as sample collection and storage with protease inhibitors, is critical for obtaining reliable and reproducible results.[12][13] The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to accurately measure Angiotensin (1-9) and further investigate its role in cardiovascular health and disease.

References

Application Notes and Protocols for Angiotensin (1-9) Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Angiotensin (1-9) [Ang-(1-9)] in various animal models, summarizing key quantitative data, detailing experimental protocols, and illustrating the primary signaling pathway. Ang-(1-9) is a bioactive peptide of the renin-angiotensin system (RAS) with recognized cardioprotective, anti-hypertrophic, and anti-hypertensive effects, primarily mediated through the Angiotensin II Type 2 Receptor (AT2R).

Data Presentation: In Vivo Administration and Effects of Angiotensin (1-9)

The following tables summarize quantitative data from studies administering Ang-(1-9) to different animal models. Continuous infusion via osmotic minipumps is the most common method for in vivo administration.

Animal ModelPathologyAng-(1-9) DosageAdministration DurationKey FindingsReference
Myocardial Infarcted RatsCardiac Hypertrophy450 ng/kg/min2 weeksDecreased plasma Angiotensin II, inhibited ACE activity, and prevented cardiac myocyte hypertrophy.[1][2][3]Ocaranza et al., 2010
Spontaneously Hypertensive Rats (SHR)Hypertension & Cardiac HypertrophyDose-dependentNot specifiedReduced systolic blood pressure and cardiac hypertrophy.[4]Circulation, 2024
Goldblatt Hypertensive Rats (2K-1C)Hypertension & Vascular Remodeling602 ng/kg/min2 weeks (after 4 weeks of hypertension)Decreased systolic blood pressure, aortic media thickness, and profibrotic markers.[5]Ocaranza et al., 2012
Angiotensin II-Infused RatsHypertension & Cardiovascular Damage600 ng/kg/min2 weeksReduced established hypertension and improved cardiac and endothelial function.[6]Ocaranza et al., 2014
Monocrotaline (MCT)-Induced Pulmonary Hypertensive RatsPulmonary Hypertension & Vascular Remodeling576 µg/kg/day24 days (starting 3 days before MCT injection)Reduced right ventricular weight and systolic pressure, and attenuated vascular remodeling.[7]Kim et al., 2015
Adriamycin-Induced Cardiomyopathy RatsCardiomyopathy200 ng/kg/min4 weeks (after 2 weeks of ADR treatment)Improved left ventricular function and remodeling.[8]ResearchGate Request

Experimental Protocols

Protocol 1: Induction of Myocardial Infarction and Ang-(1-9) Administration in Rats

This protocol is based on the methodology described by Ocaranza et al. (2010).[1][2][3]

1. Animal Model:

  • Male Sprague-Dawley rats (or similar strain).

2. Myocardial Infarction (MI) Induction:

  • Anesthetize the rat (e.g., ketamine HCl/xylazine, 35 and 7 mg/kg intraperitoneally, respectively).[2]

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left coronary artery to induce myocardial infarction.

  • Sham-operated animals undergo the same procedure without ligation.

3. Ang-(1-9) Administration:

  • Immediately following MI induction, implant an osmotic minipump (e.g., Alzet) subcutaneously or in the jugular vein.[2]

  • The minipump should be loaded with Ang-(1-9) to deliver a continuous infusion (e.g., 450 ng/kg/min) for the desired study duration (e.g., 14 days).[1][2][3]

  • A vehicle control group should receive a minipump containing only the vehicle solution (e.g., saline).

4. Post-Operative Care and Monitoring:

  • Provide appropriate post-operative analgesia and care.

  • Monitor the animals for signs of distress.

  • At the end of the study period, euthanize the animals and collect tissues (e.g., heart, blood) for analysis.

Protocol 2: In Vitro Cardiomyocyte Hypertrophy Assay

This protocol is based on methodologies for studying the direct effects of Ang-(1-9) on cultured cardiomyocytes.[1][2][3]

1. Cell Culture:

  • Isolate and culture neonatal ventricular cardiomyocytes from rats.

2. Induction of Hypertrophy:

  • Induce hypertrophy by treating the cardiomyocytes with a hypertrophic agonist such as norepinephrine (B1679862) (e.g., 10 µmol/L) or Angiotensin II.[1][2][3]

3. Ang-(1-9) Treatment:

  • Pre-incubate the cardiomyocytes with varying concentrations of Ang-(1-9) (e.g., 1, 10, or 100 µmol/L) for a specified time (e.g., 1 hour) before adding the hypertrophic agonist.[2]

  • Continue the incubation for a suitable period (e.g., 24 hours).[2]

4. Assessment of Hypertrophy:

  • Fix the cells and stain for markers of cell size (e.g., phalloidin (B8060827) for F-actin).

  • Measure cardiomyocyte area and perimeter using microscopy and image analysis software.

  • Analyze the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) by Western blot or qPCR.[4]

Signaling Pathway and Experimental Workflow Diagrams

Angiotensin (1-9) Signaling Pathway

Ang-(1-9) exerts its biological effects primarily by binding to the Angiotensin II Type 2 Receptor (AT2R). This interaction triggers downstream signaling cascades that counteract the pro-hypertrophic and pro-fibrotic effects often associated with Angiotensin II action at the AT1R. The pathway involves the activation of protein kinases such as Akt and ERK, and can lead to increased nitric oxide (NO) production, contributing to vasodilation and anti-inflammatory responses.[9][10]

Angiotensin_1_9_Signaling_Pathway Ang19 Angiotensin (1-9) AT2R AT2R Ang19->AT2R Binds to Signaling_Cascade Signaling Cascade AT2R->Signaling_Cascade Activates Anti_Fibrosis Anti-Fibrotic Effects AT2R->Anti_Fibrosis Anti_Inflammation Anti-Inflammatory Effects AT2R->Anti_Inflammation Akt_ERK Akt / ERK Activation Signaling_Cascade->Akt_ERK PKA_pathway PKA Pathway Signaling_Cascade->PKA_pathway NO_Production eNOS Activation & NO Production Signaling_Cascade->NO_Production Anti_Hypertrophy Anti-Hypertrophic Effects Akt_ERK->Anti_Hypertrophy PKA_pathway->Anti_Hypertrophy Vasodilation Vasodilation NO_Production->Vasodilation

Caption: Angiotensin (1-9) signaling pathway.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for investigating the effects of Ang-(1-9) in an animal model of cardiovascular disease.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Spontaneously Hypertensive Rat) Disease_Induction Disease Induction (e.g., Myocardial Infarction Surgery) Animal_Model->Disease_Induction Group_Allocation Random Group Allocation (Sham, Vehicle, Ang-(1-9)) Disease_Induction->Group_Allocation Drug_Administration Ang-(1-9) Administration (e.g., Osmotic Minipump) Group_Allocation->Drug_Administration Monitoring In-life Monitoring (e.g., Blood Pressure) Drug_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Echocardiography, Histology) Monitoring->Endpoint_Analysis Data_Analysis Data Analysis and Interpretation Endpoint_Analysis->Data_Analysis

References

Application Notes and Protocols for In Vitro Studies of Angiotensin (1-9) Effects on Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiotensin (1-9) [Ang-(1-9)] is a peptide of the counter-regulatory axis of the renin-angiotensin system (RAS), primarily generated from Angiotensin I by the action of angiotensin-converting enzyme 2 (ACE2).[1] Emerging evidence highlights its cardioprotective effects, particularly in antagonizing cardiac hypertrophy and fibrosis.[2] Unlike Angiotensin II, which predominantly signals through the AT1 receptor to promote pathological remodeling, Ang-(1-9) is reported to exert its beneficial effects mainly via the Angiotensin Type 2 (AT2) receptor.[1][3][4] In vitro assays using cultured cardiomyocytes are crucial for elucidating the molecular mechanisms underlying the effects of Ang-(1-9) and for the screening of potential therapeutic agents that modulate this pathway.

These application notes provide detailed protocols for studying the anti-hypertrophic, signaling, and cytoprotective effects of Ang-(1-9) on cardiomyocytes in vitro.

Key In Vitro Assays

Several key in vitro assays are employed to characterize the effects of Ang-(1-9) on cardiomyocytes:

  • Cardiomyocyte Hypertrophy Assays: To assess the ability of Ang-(1-9) to prevent or reverse cardiomyocyte enlargement induced by pro-hypertrophic stimuli.

  • Signaling Pathway Analysis: To investigate the intracellular signaling cascades activated by Ang-(1-9), particularly the AT2R-mediated pathway.

  • Cell Viability and Apoptosis Assays: To determine the effect of Ang-(1-9) on cardiomyocyte survival and programmed cell death.

  • Autophagy Flux Assays: To evaluate the modulation of autophagy, a cellular degradation process, by Ang-(1-9).

  • Mitochondrial Dynamics and Function Assays: To study the influence of Ang-(1-9) on mitochondrial morphology and bioenergetics.

Cardiomyocyte Hypertrophy Assays

Application Note:

Cardiac hypertrophy is characterized by an increase in cardiomyocyte size and is a key contributor to the development of heart failure.[2][5] In vitro, hypertrophy can be induced by various agents, including Angiotensin II (Ang II), norepinephrine, or vasopressin.[5][6][7] Ang-(1-9) has been shown to antagonize these pro-hypertrophic effects.[5][6] These assays are fundamental for screening compounds that mimic or enhance the anti-hypertrophic actions of Ang-(1-9).

Experimental Workflow:

G cluster_0 Experimental Workflow for Hypertrophy Assay Seed Cardiomyocytes Seed Cardiomyocytes Induce Hypertrophy Induce Hypertrophy Seed Cardiomyocytes->Induce Hypertrophy 24h Treat with Ang-(1-9) Treat with Ang-(1-9) Induce Hypertrophy->Treat with Ang-(1-9) Pre-incubation or Co-treatment Incubate Incubate Treat with Ang-(1-9)->Incubate 24-96h Analyze Hypertrophic Markers Analyze Hypertrophic Markers Incubate->Analyze Hypertrophic Markers

Caption: Workflow for in vitro cardiomyocyte hypertrophy assay.

Protocol: Induction and Assessment of Cardiomyocyte Hypertrophy

Materials:

  • Neonatal Rat Ventricular Myocytes (NRVMs) or H9c2 cardiomyoblasts

  • Cell culture medium (e.g., DMEM with 5% FBS)

  • Pro-hypertrophic agonist (e.g., Angiotensin II, norepinephrine, vasopressin)

  • Angiotensin (1-9)

  • Fixative (e.g., 4% paraformaldehyde)

  • Staining agents (e.g., Phalloidin-FITC for cell size, DAPI for nuclei)

  • Reagents for RNA isolation and qPCR (for gene expression analysis)

  • Antibodies for protein analysis (e.g., anti-β-myosin heavy chain)

Procedure:

  • Cell Culture:

    • Isolate and culture primary NRVMs or seed H9c2 cells at a suitable density (e.g., 3 x 10^4 cells/well in a 12-well plate).[5]

    • Allow cells to attach and grow for 24 hours.

  • Induction of Hypertrophy:

    • Replace the medium with a low-serum medium.

    • Add a pro-hypertrophic agonist. Common concentrations are 100 nM for Angiotensin II or 10 µM for norepinephrine.[5][6][7]

  • Treatment with Angiotensin (1-9):

    • Treat cells with varying concentrations of Ang-(1-9) (e.g., 10 nM, 100 nM, 1 µM) either as a pre-treatment (15-30 minutes before agonist) or concurrently with the hypertrophic stimulus.[5]

  • Incubation:

    • Incubate the cells for 24 to 96 hours.[5][7]

  • Assessment of Hypertrophy:

    • Cell Size Measurement:

      • Fix the cells with 4% paraformaldehyde.

      • Permeabilize with 0.1% Triton X-100.

      • Stain with Phalloidin-FITC to visualize the actin cytoskeleton and DAPI for nuclei.[5]

      • Capture images using fluorescence microscopy and measure the cell surface area using image analysis software (e.g., ImageJ).

    • Gene Expression Analysis:

      • Isolate total RNA from the cells.

      • Perform reverse transcription to synthesize cDNA.

      • Quantify the expression of hypertrophic markers such as Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and β-myosin heavy chain (β-MHC) using real-time quantitative PCR (qPCR).[5]

    • Protein Analysis:

      • Perform Western blotting to measure the protein levels of hypertrophic markers like β-MHC.[8]

Data Presentation: Anti-Hypertrophic Effects of Ang-(1-9)
Hypertrophic StimulusCell TypeAng-(1-9) Conc.Change in Cell SizeChange in ANP/BNP ExpressionReference
Angiotensin II (100 nM)H9c2100 nMSignificant decreaseSignificant decrease[5]
VasopressinH9c2100 nMSignificant decreaseNot specified[5]
Norepinephrine (10 µM)NRVMs1, 10, 100 µMSignificant preventionNot specified[7]
Isoproterenol (1 µM)H9c2Adenoviral deliverySignificant inhibitionNot specified

Signaling Pathway Analysis

Application Note:

Ang-(1-9) primarily signals through the AT2 receptor, which is known to counteract many of the AT1 receptor-mediated effects of Ang II.[1][3] Key downstream signaling molecules include Akt and ERK1/2.[9] Investigating these pathways is crucial to understand the molecular basis of Ang-(1-9)'s cardioprotective actions.

Signaling Pathway Diagram:

G Ang19 Angiotensin (1-9) AT2R AT2 Receptor Ang19->AT2R miR129 miR-129-3p Ang19->miR129 Upregulates Akt Akt AT2R->Akt Activates ERK ERK1/2 AT2R->ERK Activates PD123319 PD123319 (Antagonist) PD123319->AT2R Inhibits AntiHypertrophy Anti-Hypertrophic Effects Akt->AntiHypertrophy ERK->AntiHypertrophy PKA PKA DRP1 DRP1 Phosphorylation PKA->DRP1 PKIA PKIA PKIA->PKA Inhibits miR129->PKIA Downregulates MitoFusion Mitochondrial Fusion DRP1->MitoFusion AntiHypertrotrophy AntiHypertrotrophy MitoFusion->AntiHypertrotrophy G cluster_0 Ang-(1-9) and Mitochondrial Dynamics Ang19 Angiotensin (1-9) miR129 miR-129-3p Ang19->miR129 Upregulates PKIA PKIA miR129->PKIA Inhibits PKA PKA PKIA->PKA Inhibits DRP1 DRP1 Phosphorylation PKA->DRP1 Induces MitoFusion Mitochondrial Fusion DRP1->MitoFusion

References

Application Notes and Protocols for Gene Transfer Techniques for Expressing Angiotensin (1-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-(1-9) [Ang-(1-9)] is a peptide of the non-canonical renin-angiotensin system (RAS) that has garnered significant interest for its therapeutic potential in cardiovascular diseases.[1][2] It is synthesized from Angiotensin I by angiotensin-converting enzyme 2 (ACE2) and exerts its effects primarily through the Angiotensin II Type 2 Receptor (AT2R).[1][3] Studies have demonstrated that Ang-(1-9) can prevent cardiac hypertrophy, reduce fibrosis, and improve cardiac function, making it a promising candidate for novel therapies.[2][4][5] However, its short plasma half-life presents a significant challenge for direct therapeutic administration.[6]

Gene therapy offers a compelling strategy to achieve sustained local expression of Ang-(1-9), overcoming the limitations of peptide infusion. This document provides detailed application notes and protocols for the most common gene transfer techniques used to express Ang-(1-9), including viral and non-viral methods.

Angiotensin-(1-9) Signaling Pathway

Ang-(1-9) primarily exerts its biological effects by binding to and activating the Angiotensin II Type 2 Receptor (AT2R).[1][7] Activation of AT2R triggers downstream signaling cascades that counter-regulate the pathological effects often associated with the classical RAS axis (Angiotensin II/AT1R). In cardiomyocytes, Ang-(1-9) has been shown to activate Akt and ERK1/2 signaling pathways.[3] This signaling is associated with anti-hypertrophic and protective effects on the heart.

Ang_1_9_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AT2R AT2R Akt Akt AT2R->Akt ERK ERK1/2 AT2R->ERK Vasodilation Vasodilation AT2R->Vasodilation (via NO release) Ang19 Angiotensin-(1-9) Ang19->AT2R Binds & Activates pAkt p-Akt Akt->pAkt pERK p-ERK1/2 ERK->pERK AntiHypertrophy Anti-Hypertrophic Effects pAkt->AntiHypertrophy AntiFibrosis Anti-Fibrotic Effects pAkt->AntiFibrosis pERK->AntiHypertrophy

Caption: Angiotensin-(1-9) signaling cascade via the AT2R receptor.

Section 1: Viral Vector-Mediated Gene Transfer

Viral vectors, particularly Adenovirus (Ad) and Adeno-Associated Virus (AAV), are efficient tools for delivering genetic material into cells. They have been successfully used to express Ang-(1-9) both in vitro and in vivo.[2][4][5] Since angiotensin peptides are generated from precursor proteins and not directly from genes, a synthetic expression cassette is required. This typically involves fusing the peptide sequence to a signal peptide for secretion and an inert carrier protein.[2][4]

Adenoviral (Ad) Vectors

Adenoviral vectors are suitable for transient, high-level gene expression in a wide range of dividing and non-dividing cells, making them ideal for acute studies in models of cardiovascular disease.[5]

Adenovirus_Workflow cluster_prep Vector Preparation cluster_invitro In Vitro Transduction cluster_invivo In Vivo Administration (Future Step) A1 Construct Shuttle Plasmid (Ang-(1-9) Expression Cassette) A2 Generate Recombinant Adenovirus (e.g., in HEK293 cells) A1->A2 A3 Purify & Titer Virus (Plaque Assay) A2->A3 B2 Transduce cells with RAdAng-(1-9) (e.g., 50-1000 pfu/cell) A3->B2 Apply Virus C2 Administer Virus (e.g., Intravenous injection) A3->C2 Apply Virus B1 Culture Cardiomyocytes (e.g., H9c2, primary cells) B1->B2 B3 Induce Hypertrophy (e.g., Angiotensin II) B2->B3 B4 Functional Assays (Cell size, gene expression) B3->B4 C1 Animal Model (e.g., Myocardial Infarction) C1->C2 C3 Monitor Cardiac Function (Echocardiography) C2->C3 C4 Histological Analysis (Fibrosis, Hypertrophy) C3->C4

Caption: Workflow for Ang-(1-9) expression using an adenoviral vector.

This protocol is based on methodologies described by Flores-Muñoz et al., 2012.[4]

Materials:

  • Recombinant adenovirus encoding an Ang-(1-9) fusion protein (RAdAng-(1-9))

  • Control adenovirus (e.g., RAd60, expressing no transgene)

  • H9c2 cardiomyocytes or primary adult rabbit cardiomyocytes

  • Appropriate cell culture medium (e.g., DMEM) and supplements

  • Hypertrophic agonist (e.g., Angiotensin II, Isoproterenol)

  • Crystal Violet stain

  • Microscopy imaging system with analysis software

Procedure:

  • Cell Plating: Plate cardiomyocytes at a suitable density in multi-well plates. For H9c2 cells, allow them to adhere and grow for 24 hours. For primary cardiomyocytes, allow a 1-hour adhesion period.

  • Viral Transduction:

    • Prepare serial dilutions of RAdAng-(1-9) and control virus in serum-free medium.

    • Aspirate the culture medium from the cells and replace it with the virus-containing medium.

    • Transduce H9c2 cells at a multiplicity of infection (MOI) of 500-1000 plaque-forming units (pfu)/cell.

    • Transduce primary rabbit cardiomyocytes at an MOI of 50-300 pfu/cell.

  • Incubation: Incubate the cells with the virus for 24 hours at 37°C, 5% CO₂.

  • Induction of Hypertrophy:

    • After 24 hours of transduction, replace the medium with fresh medium containing a hypertrophic agonist (e.g., 100 nM Angiotensin II).

    • Incubate H9c2 cells for 96 hours.

    • Incubate primary rabbit cardiomyocytes for 24 hours.

  • Assessment of Hypertrophy:

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Stain the cells with Crystal Violet.

    • Measure cell size (area for H9c2, width for primary cells) using an imaging system and software.

  • Confirmation of Peptide Secretion (Optional):

    • Transduce a separate culture of easily transfectable cells (e.g., HeLa) with RAdAng-(1-9).

    • After 48 hours, collect the conditioned medium.

    • Transfer the conditioned medium to naive cardiomyocyte cultures 30 minutes before adding the hypertrophic agonist.

    • Assess hypertrophy as described above to confirm the presence of secreted, active Ang-(1-9).[4]

Adeno-Associated Viral (AAV) Vectors

AAV vectors, particularly serotype 9 (AAV9), are highly effective for long-term gene expression in the heart following systemic administration.[2][4] This makes them suitable for chronic studies and potential therapeutic applications.

This protocol is adapted from the methodology described by Kassem et al., 2017 in a murine model of myocardial infarction (MI).[2]

Materials:

  • AAV9 vector encoding the Ang-(1-9) expression cassette (AAVAng-(1-9))

  • Control AAV9 vector (e.g., AAV-GFP)

  • C57BL/6 mice

  • Surgical equipment for MI induction (ligation of the left anterior descending coronary artery)

  • Echocardiography system

  • Pressure-volume loop catheter system

Procedure:

  • Animal Model: Induce myocardial infarction in C57BL/6 mice via permanent ligation of the left anterior descending (LAD) coronary artery. Sham-operated animals undergo the same procedure without ligation.

  • Vector Administration: Immediately following the induction of MI, administer AAVAng-(1-9) or a control vector via a single tail vein injection.

  • Monitoring Cardiac Function:

    • Perform serial echocardiography assessments over a period of 8 weeks to measure parameters such as ejection fraction (EF), fractional shortening (FS), and ventricular volumes.

    • At the 8-week endpoint, perform a terminal measurement of left ventricular pressure-volume loops to obtain detailed hemodynamic data.

  • Histological Analysis:

    • At the study endpoint, euthanize the animals and harvest the hearts.

    • Perform histological staining (e.g., Masson's trichrome) to assess cardiac fibrosis and scar thickness.

    • Measure cardiomyocyte hypertrophy.

  • Gene Expression Analysis (Optional):

    • Isolate RNA from cardiac tissue to perform quantitative PCR (qPCR) to assess changes in the expression of RAS components like AT2R and ACE.[2]

Section 2: Non-Viral Gene Transfer

Non-viral methods are being explored as potentially safer alternatives to viral vectors, offering advantages such as low immunogenicity and ease of production.[8][9]

Nanoparticle-Mediated Delivery

Nanoparticles made from polymers or lipids can encapsulate genetic material or peptides for targeted delivery. Recent research has explored hybrid polymeric nanoparticles for the encapsulation and delivery of the Ang-(1-9) peptide itself.[10]

This protocol is a conceptual summary based on the work by Oyarzún-Ampuero et al., 2022.[10]

Materials:

  • Ang-(1-9) peptide

  • Polymers: Eudragit® E (EE) and Alginate (Alg)

  • Cross-linking agent

  • Dialysis system

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Nanoparticle Formulation: Synthesize hybrid nanoparticles composed of Eudragit® E and Alginate.

  • Peptide Encapsulation: Incorporate Ang-(1-9) into the nanoparticles during the formulation process.

  • Purification: Purify the Ang-(1-9)-loaded nanoparticles to remove any free, unencapsulated peptide.

  • Release Profile Analysis:

    • Place the Ang-(1-9)-loaded nanoparticles into a dialysis bag suspended in PBS (pH 7.4) at 37°C.

    • Collect samples from the external buffer at various time intervals (e.g., 1-7 hours, 24 hours, 48 hours).

    • Quantify the amount of released Ang-(1-9) in the samples using a suitable method like HPLC or mass spectrometry to determine the release kinetics.

Section 3: Data Presentation and Expected Outcomes

Gene transfer of Ang-(1-9) has been shown to produce significant, quantifiable biological effects.

Table 1: Summary of in vitro Effects of Adenovirus-Mediated Ang-(1-9) Expression
Cell TypeHypertrophic StimulusTreatmentOutcome% Change vs. Stimulated ControlReference
H9c2 CardiomyocytesAngiotensin II (100 nM)RAdAng-(1-9)Reduced Cell Size↓ 22.2%[4][5]
H9c2 CardiomyocytesIsoproterenol (1 µM)RAdAng-(1-9)Reduced Cell SizeSignificant Reduction[4]
Primary Rabbit CardiomyocytesAngiotensin II (500 nM)RAdAng-(1-9)Reduced Cell WidthSignificant Reduction[4]

Data derived from Flores-Muñoz et al., 2012. The percentage change is an approximation based on the published data.

Table 2: Summary of in vivo Effects of AAV9-Mediated Ang-(1-9) Expression Post-MI
ParameterModelTreatment GroupOutcome vs. MI ControlReference
Cardiac Function
Ejection FractionMurine MIAAVAng-(1-9)Complete restoration[2][11]
End-Systolic VolumeMurine MIAAVAng-(1-9)Complete restoration[2][11]
Stroke VolumeMurine MIAAVAng-(1-9)Significantly increased[2]
Cardiac OutputMurine MIAAVAng-(1-9)Significantly increased[2]
Structural Remodeling
Cardiac FibrosisMurine MIAAVAng-(1-9)Mild reduction[2]
Scar ThicknessMurine MIAAVAng-(1-9)Significantly increased[2]
Gene Expression
AT2R mRNAMurine MIAAVAng-(1-9)Significantly increased[2]

Data derived from Kassem et al., 2017.

Section 4: Quantification of Ang-(1-9) Expression

Directly quantifying the secreted Ang-(1-9) peptide following gene transfer is crucial for correlating expression levels with functional outcomes. While challenging, several methods can be adapted for this purpose.

  • Mass Spectrometry (LC-MS/MS): This is the gold standard for peptide quantification, offering high sensitivity and specificity. Protocols for quantifying endogenous angiotensins in plasma have been established and can be adapted for cell culture supernatants or tissue homogenates.[12]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A specific and sensitive ELISA kit for Ang-(1-9) would enable high-throughput quantification.

  • Fluorescence-Based Assays: While more common for measuring the activity of enzymes like ACE, fluorescence-based methods using specific substrates could potentially be developed to quantify peptide levels.[13][14]

Conclusion

Gene transfer techniques, particularly using adenoviral and AAV vectors, represent a robust and effective strategy for achieving sustained local expression of the therapeutic peptide Angiotensin-(1-9). The protocols and data presented here provide a comprehensive guide for researchers aiming to investigate the cardiovascular effects of Ang-(1-9) in preclinical models. These approaches have successfully demonstrated the ability to counteract pathological cardiac remodeling, highlighting the significant potential of Ang-(1-9) gene therapy for the treatment of heart disease.[2][4] Future work in non-viral delivery systems may further enhance the safety and clinical translatability of this promising therapeutic strategy.

References

Synthesis and Application of Angiotensin (1-9) and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, purification, and biological evaluation of Angiotensin (1-9) [Ang-(1-9)] and its analogs. Angiotensin (1-9) is a nonapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His, which has emerged as a key component of the protective arm of the renin-angiotensin system (RAS). It exerts various cardioprotective effects, primarily through its interaction with the Angiotensin II Type 2 receptor (AT2R). These protocols are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this important peptide.

Synthesis of Angiotensin (1-9)

The synthesis of Angiotensin (1-9) is most effectively achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials and Reagents
  • Resin: Fmoc-His(Trt)-Wang resin or pre-loaded Rink Amide resin.

  • Fmoc-protected amino acids: Fmoc-Asp(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Pro-OH, Fmoc-Phe-OH.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Activation Base: DIPEA (N,N-Diisopropylethylamine) or Collidine.

  • Deprotection Reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide).

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

  • Precipitation/Washing: Cold diethyl ether.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of Angiotensin (1-9) on a 0.1 mmol scale.

  • Resin Swelling: Swell 0.1 mmol of Fmoc-His(Trt)-Wang resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 0.4 mmol of the next Fmoc-amino acid and 0.39 mmol of HBTU in DMF.

    • Add 0.8 mmol of DIPEA to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: After complete coupling (negative Kaiser test), wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the Angiotensin (1-9) sequence (Phe, Pro, His, Ile, Tyr, Val, Arg, Asp).

  • Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.

Cleavage and Deprotection
  • Transfer the dried peptide-resin to a cleavage vessel.

  • Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.[1]

  • Filter the cleavage solution to separate the resin.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[1]

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual TFA.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

1.4.1. Purification by Reverse-Phase HPLC (RP-HPLC)

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

  • Chromatographic Conditions:

    • Column: C18 semi-preparative column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5-60% B over 30 minutes) is typically used. The optimal gradient should be determined empirically.[2]

    • Flow Rate: Appropriate for the semi-preparative column used.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity. Pool the fractions with the desired purity (>95%).

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white, fluffy powder.

1.4.2. Characterization by Mass Spectrometry

Confirm the identity of the purified Angiotensin (1-9) by electrospray ionization mass spectrometry (ESI-MS). The observed molecular weight should correspond to the calculated theoretical mass.

Expected Yield and Purity

The synthesis of peptides can have variable yields depending on the sequence and synthesis efficiency. The following table provides an estimated range for the synthesis of a nonapeptide like Angiotensin (1-9).

StageParameterExpected Value
Crude Peptide Yield60-80%
Purity (by HPLC)50-70%
Purified Peptide Yield (after HPLC)20-40%
Purity (by HPLC)>95%

Biological Applications and Protocols

Angiotensin (1-9) has been shown to have significant biological activity, particularly in the cardiovascular system. The following protocols describe common assays to evaluate its function.

Angiotensin (1-9) Signaling Pathway

Angiotensin (1-9) primarily exerts its effects through the AT2 receptor, leading to downstream signaling cascades that counteract the detrimental effects of Angiotensin II.

Angiotensin_1_9_Signaling Ang19 Angiotensin (1-9) AT2R AT2 Receptor Ang19->AT2R Binds and Activates miR129 miR-129-3p AT2R->miR129 Upregulates PKA Protein Kinase A (PKA) DRP1 DRP1 PKA->DRP1 Phosphorylates PKIA PKA Inhibitor (PKIA) PKIA->PKA Inhibits miR129->PKIA Downregulates Mitochondrial_Fusion Mitochondrial Fusion DRP1->Mitochondrial_Fusion Promotes Calcineurin Calcineurin/NFAT Signaling Mitochondrial_Fusion->Calcineurin Inhibits Cardiomyocyte_Hypertrophy Cardiomyocyte Hypertrophy Calcineurin->Cardiomyocyte_Hypertrophy Promotes

Caption: Angiotensin (1-9) signaling pathway in cardiomyocytes.

Experimental Workflow for Biological Activity Assessment

A typical workflow to assess the biological activity of synthesized Angiotensin (1-9) involves in vitro cell-based assays.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Synthesis Solid-Phase Synthesis of Ang-(1-9) Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Peptide_Treatment Treat with Ang-(1-9) Characterization->Peptide_Treatment Cell_Culture Culture Neonatal Rat Ventricular Cardiomyocytes Hypertrophy_Induction Induce Hypertrophy (e.g., with Norepinephrine) Cell_Culture->Hypertrophy_Induction Hypertrophy_Induction->Peptide_Treatment Cell_Size Measure Cell Surface Area Peptide_Treatment->Cell_Size Gene_Expression Analyze Hypertrophic Markers (e.g., ANP, BNP via qPCR) Peptide_Treatment->Gene_Expression

Caption: Experimental workflow for assessing the anti-hypertrophic effects of Ang-(1-9).

Protocol: In Vitro Cardiomyocyte Hypertrophy Assay

This protocol is designed to assess the ability of Angiotensin (1-9) to inhibit cardiomyocyte hypertrophy induced by a pro-hypertrophic agent like norepinephrine.[3][4]

  • Cell Culture:

    • Isolate neonatal rat ventricular cardiomyocytes using standard enzymatic digestion methods.

    • Plate the cells on fibronectin-coated culture dishes and maintain in a suitable growth medium.

  • Induction of Hypertrophy:

    • After 24-48 hours, replace the medium with a serum-free medium for 24 hours to induce quiescence.

    • Induce hypertrophy by treating the cells with a pro-hypertrophic agonist (e.g., 10 µM norepinephrine) for 24-48 hours.

  • Angiotensin (1-9) Treatment:

    • Co-treat the cells with varying concentrations of Angiotensin (1-9) (e.g., 1 nM to 1 µM) along with the hypertrophic agonist.

    • Include a vehicle control (agonist only) and a negative control (no treatment).

  • Assessment of Hypertrophy:

    • Cell Size Measurement:

      • Fix the cells with 4% paraformaldehyde.

      • Permeabilize the cells with 0.1% Triton X-100.

      • Stain the cells with a fluorescent phalloidin (B8060827) conjugate (to visualize F-actin) and a nuclear stain (e.g., DAPI).

      • Capture images using fluorescence microscopy.

      • Measure the cell surface area of at least 100 randomly selected cells per condition using image analysis software.

    • Gene Expression Analysis:

      • Isolate total RNA from the cells.

      • Perform quantitative real-time PCR (qPCR) to measure the expression levels of hypertrophic marker genes, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). Normalize the expression to a housekeeping gene (e.g., GAPDH).

Protocol: AT2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of Angiotensin (1-9) for the AT2 receptor.[5]

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the human AT2 receptor.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled AT2R ligand (e.g., ¹²⁵I-CGP 42112A), and varying concentrations of unlabeled Angiotensin (1-9) or a known AT2R ligand (as a positive control).

    • To determine non-specific binding, include wells with a high concentration of an unlabeled AT2R antagonist.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Synthesis of Angiotensin (1-9) Analogs

The solid-phase synthesis platform is highly amenable to the creation of Angiotensin (1-9) analogs for structure-activity relationship (SAR) studies. Analogs can be designed to improve stability, receptor affinity, or pharmacokinetic properties. Common modifications include:

  • Amino Acid Substitution: Replacing specific amino acids with natural or unnatural amino acids to probe their importance for biological activity.

  • N-terminal and C-terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can increase stability against exopeptidases.

  • Peptidomimetics: Incorporation of non-peptidic scaffolds to mimic the essential pharmacophoric features of the peptide.

The synthesis of these analogs follows the general SPPS protocol outlined above, with the incorporation of the modified building blocks at the desired positions in the sequence. Each analog will require optimization of purification and characterization steps.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of Angiotensin (1-9).

Table 1: Synthesis and Characterization of Angiotensin (1-9)

ParameterMethodResult
Molecular Formula -C₅₆H₇₈N₁₆O₁₃
Molecular Weight ESI-MSExpected: 1183.35 g/mol ; Observed: [M+H]⁺, [M+2H]²⁺, etc.
Purity Analytical RP-HPLC>95%
Appearance VisualWhite lyophilized powder

Table 2: Biological Activity of Angiotensin (1-9)

AssayParameterReported Value/EffectReference
AT2R Binding Ki~6.28 µM[5]
Cardiomyocyte Hypertrophy IC₅₀Effective in the nanomolar to micromolar range[3]
In Vivo Effects -Reduces cardiac hypertrophy and fibrosis[6]

Note: The specific values for biological activity can vary depending on the experimental conditions and model system used.

By following these detailed protocols and application notes, researchers can reliably synthesize and evaluate Angiotensin (1-9) and its analogs, facilitating further investigation into their therapeutic potential for cardiovascular and other diseases.

References

Application Notes and Protocols: The Use of Angiotensin-(1-9) Receptor Antagonists in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-(1-9) [Ang-(1-9)] is a bioactive peptide within the counter-regulatory axis of the renin-angiotensin system (RAS).[1] It is generated from Angiotensin I by angiotensin-converting enzyme 2 (ACE2).[2] Unlike the classical vasoconstrictor and pro-inflammatory effects of Angiotensin II (Ang II), Ang-(1-9) exhibits protective effects in the cardiovascular system, including anti-hypertrophic, anti-fibrotic, anti-inflammatory, and vasodilatory actions.[3][4] These beneficial effects are primarily mediated through the Angiotensin II Type 2 Receptor (AT2R).[5] Consequently, the use of selective AT2R antagonists, such as PD123319, has become an invaluable tool for researchers to elucidate the specific signaling pathways and physiological roles of Ang-(1-9).

These application notes provide an overview of the use of Ang-(1-9) receptor antagonists in research, including quantitative data on antagonist affinity, detailed experimental protocols, and visualizations of the key signaling pathways.

Data Presentation: Quantitative Analysis of Angiotensin-(1-9) Receptor Antagonists

The following tables summarize the quantitative data for the most commonly used antagonist in Ang-(1-9) research, PD123319, and the effective concentrations of Ang-(1-9) in in vitro studies.

Table 1: Binding Affinity of AT2R Antagonist PD123319

AntagonistReceptorSpecies/TissueAssay TypeIC50 (nM)Reference(s)
PD123319AT2RRat adrenal tissueRadioligand Binding34[1][6][7]
PD123319AT2RRat brainRadioligand Binding210[6]
PD123319AT2RBovine adrenal glomerulosa cellsRadioligand Binding6.9[1][5][7]

Table 2: Effective Concentrations of Angiotensin-(1-9) in In Vitro Experiments

Experimental ModelEffect MeasuredEffective ConcentrationReference(s)
Neonatal rat ventricular cardiomyocytesInhibition of Ang-II induced autophagy10 - 100 µM[3]
Cultured rat cardiac myocytesPrevention of norepinephrine-induced hypertrophy10 µM[4]
H9c2 cardiac myoblastsInhibition of norepinephrine-induced hypertrophyNot specified[8][9]

Experimental Protocols

AT2R Radioligand Binding Assay

This protocol is designed to determine the binding affinity of unlabelled compounds, such as Ang-(1-9) or its antagonists, to the AT2R.

Materials:

  • Cell membranes expressing AT2R (e.g., from rat adrenal tissue or transfected cell lines)[6]

  • Radioligand: [125I]-[Sar1,Ile8]AngII[10]

  • Unlabeled ligands: Angiotensin-(1-9), PD123319, Angiotensin II

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[11]

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)[11]

  • FilterMate harvester or similar vacuum filtration apparatus

  • Scintillation counter and scintillation cocktail[11]

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).[11]

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 150 µL of membrane suspension (50 - 120 µg protein for tissue, 3 - 20 µg for cells)[11]

    • 50 µL of competing unlabeled ligand at various concentrations (for competition assays) or buffer (for total binding). For non-specific binding, use a high concentration of an unlabeled ligand (e.g., Ang II).

    • 50 µL of radioligand solution.[11]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[11]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[11]

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[11]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled ligand to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[11]

Cardiomyocyte Hypertrophy Assay

This protocol describes the induction of hypertrophy in cultured cardiomyocytes using norepinephrine (B1679862) and its inhibition by Ang-(1-9) and its antagonists.

Materials:

  • Neonatal rat ventricular cardiomyocytes or H9c2 cell line.

  • Cell culture medium (e.g., DMEM) with supplements.

  • Norepinephrine (NE)[4][12]

  • Angiotensin-(1-9)

  • AT2R antagonist (e.g., PD123319)

  • Fixative: 4% paraformaldehyde

  • Permeabilization solution: 0.2% Triton X-100

  • Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., rhodamine) to stain F-actin.[13]

  • DAPI for nuclear staining.

  • Fluorescence microscope and imaging software.

Procedure:

  • Cell Culture: Culture cardiomyocytes in appropriate plates. For hypertrophy experiments, cells are often serum-starved for 24 hours prior to treatment.

  • Treatment:

    • Pre-incubate cells with the AT2R antagonist (e.g., 1 µM PD123319) for 1 hour.

    • Add Ang-(1-9) (e.g., 10 µM) for 1 hour.[13]

    • Induce hypertrophy by adding norepinephrine (e.g., 10-100 µM) for 24-48 hours.[4][13]

    • Include appropriate controls: vehicle-treated cells, NE-only treated cells, and Ang-(1-9) + NE treated cells.

  • Staining:

    • Fix the cells with 4% paraformaldehyde.[13]

    • Permeabilize the cells with 0.2% Triton X-100.[13]

    • Stain the cells with fluorescently labeled phalloidin and DAPI.[13]

  • Image Acquisition and Analysis:

    • Capture images using a fluorescence microscope.

    • Measure the cell surface area of individual cardiomyocytes using imaging software (e.g., ImageJ). A significant increase in cell surface area is indicative of hypertrophy.

  • Biochemical Markers (Optional): Analyze the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and β-myosin heavy chain by qRT-PCR or Western blot.

In Vivo Blood Pressure Measurement in Rats

This protocol outlines the continuous measurement of blood pressure in conscious, freely moving rats using radiotelemetry, a gold-standard method.

Materials:

  • Radiotelemetry implant (transmitter and catheter)

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Analgesics

  • Receivers and data acquisition system

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat.

    • Under aseptic surgical conditions, make a midline abdominal incision.

    • Isolate the abdominal aorta and insert the telemetry catheter. Secure it in place.

    • Place the transmitter body in the peritoneal cavity.

    • Suture the abdominal wall and skin.[14]

    • Alternatively, for carotid artery cannulation, place the transmitter subcutaneously on the flank and advance the catheter into the aortic arch via the carotid artery.[14]

  • Post-operative Care and Recovery:

    • Administer analgesics as prescribed.

    • Allow the animal to recover for at least one week before starting measurements to ensure stabilization of hemodynamic parameters.[15]

  • Data Acquisition:

    • House the rat in its home cage placed on a receiver.

    • The telemetry system will continuously record blood pressure, heart rate, and activity.

    • Data is transmitted to a computer for analysis.

  • Drug Administration and Data Analysis:

    • Administer Ang-(1-9) and/or its antagonists via osmotic mini-pumps or other appropriate methods.

    • Analyze the changes in blood pressure and heart rate in response to the treatments.

Signaling Pathways and Visualizations

Angiotensin-(1-9) exerts its effects through the AT2R, activating several downstream signaling cascades. The following diagrams, created using the DOT language, illustrate these pathways.

Angiotensin_1_9_Signaling_Pathway Ang_1_9 Angiotensin-(1-9) AT2R AT2 Receptor Ang_1_9->AT2R PI3K PI3K AT2R->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO sGC sGC cGMP cGMP sGC->cGMP NO->sGC Vasodilation Vasodilation Anti-hypertrophy Anti-fibrosis cGMP->Vasodilation PD123319 PD123319 PD123319->AT2R

Caption: Ang-(1-9) signaling via the AT2R/PI3K/Akt/eNOS pathway.

Angiotensin_1_9_Mitochondrial_Pathway Ang_1_9 Angiotensin-(1-9) AT2R AT2 Receptor Ang_1_9->AT2R miR_129 miR-129-3p upregulation AT2R->miR_129 PKIA PKIA (PKA inhibitor) downregulation miR_129->PKIA PKA PKA activation PKIA->PKA Drp1_phos Drp1 phosphorylation PKA->Drp1_phos Mito_fusion Mitochondrial Fusion Drp1_phos->Mito_fusion Mito_fission Mitochondrial Fission Inhibition Drp1_phos->Mito_fission Anti_hypertrophy Anti-hypertrophic effects Mito_fusion->Anti_hypertrophy Mito_fission->Anti_hypertrophy PD123319 PD123319 PD123319->AT2R

Caption: Ang-(1-9) regulation of mitochondrial dynamics.

Experimental_Workflow_Cardiomyocyte_Hypertrophy Start Start: Cultured Cardiomyocytes Pre_incubation Pre-incubation (1 hr): - Vehicle - PD123319 Start->Pre_incubation Treatment Treatment (1 hr): - Vehicle - Angiotensin-(1-9) Pre_incubation->Treatment Hypertrophy_induction Hypertrophy Induction (24-48 hr): Norepinephrine Treatment->Hypertrophy_induction Fix_stain Fixation and Staining: - Phalloidin - DAPI Hypertrophy_induction->Fix_stain Analysis Analysis: - Fluorescence Microscopy - Cell Surface Area Measurement Fix_stain->Analysis

Caption: Experimental workflow for cardiomyocyte hypertrophy assay.

Conclusion

The study of Angiotensin-(1-9) and its signaling through the AT2R presents a promising avenue for the development of novel therapies for cardiovascular diseases. The use of selective antagonists like PD123319 is crucial for dissecting the precise mechanisms of action of this protective peptide. The protocols and data provided herein serve as a valuable resource for researchers investigating the therapeutic potential of modulating this arm of the renin-angiotensin system.

References

Application Notes and Protocols for Cell Culture Experiments Involving Angiotensin (1-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiotensin (1-9) [Ang-(1-9)] is a bioactive peptide of the renin-angiotensin system (RAS) that has garnered significant interest for its potential therapeutic applications in cardiovascular diseases.[1][2][3] Unlike the primary effector of the classical RAS, Angiotensin II (Ang-II), which predominantly signals through the AT1 receptor to mediate vasoconstriction, inflammation, and cellular growth, Ang-(1-9) often exerts counter-regulatory effects.[2][3][4][5] These application notes provide an overview of the cellular effects of Ang-(1-9), its signaling pathways, and detailed protocols for conducting relevant cell culture experiments.

Cellular Effects of Angiotensin (1-9)

Ang-(1-9) has been shown to have several beneficial effects in various cell types, primarily through its interaction with the Angiotensin II Type 2 Receptor (AT2R).[1][3][4][6]

  • Anti-hypertrophic: In cardiomyocytes, Ang-(1-9) antagonizes pro-hypertrophic signaling induced by agents like Ang-II and norepinephrine.[1][7][8]

  • Anti-proliferative: It inhibits the proliferation of vascular smooth muscle cells and cardiac fibroblasts, key processes in vascular remodeling and fibrosis.[4][6]

  • Anti-fibrotic: Ang-(1-9) reduces the expression of collagen I, thereby mitigating cardiac fibrosis.[2][6]

  • Anti-apoptotic: It has protective effects against apoptosis, for instance, by modulating the expression of Bax, Bcl, caspase-3, and caspase-9.[9]

  • Vasodilatory: Ang-(1-9) can enhance the bioavailability of nitric oxide (NO), contributing to vasodilation.[6][10]

  • Modulation of Autophagy: In cardiomyocytes, Ang-(1-9) can regulate autophagy, a cellular process for degrading and recycling cellular components. It has been shown to suppress basal autophagy and counteract Ang-II-induced autophagy.[11]

Quantitative Data Summary

The following tables summarize quantitative data from various cell culture experiments involving Angiotensin (1-9).

Table 1: Effects of Angiotensin (1-9) on Cellular Proliferation and Fibrosis
Cell TypeStimulusAng-(1-9) ConcentrationEffectReference
Cardiac Fibroblasts-Not specifiedInhibited proliferation (in a PD123319-sensitive manner)[6]
Vascular Smooth Muscle CellsPlatelet-derived growth factor-BBNot specifiedInhibited proliferation and migration[4]
Cardiac Fibroblasts-Not specifiedReduced cardiac fibrosis by 50% (in vivo)[6]
Cardiac Fibroblasts-Not specifiedDownregulation of collagen Ia expression[6]
Table 2: Effects of Angiotensin (1-9) on Cardiomyocyte Hypertrophy
Cell TypeHypertrophic StimulusAng-(1-9) ConcentrationEffectReference
H9c2 CardiomyocytesAngiotensin II (100 nM)100 nMInhibition of hypertrophy[7]
Adult Rabbit Primary CardiomyocytesAngiotensin II500 nMNormalization of increased cell width[7]
Neonatal Rat Ventricular MyocytesNorepinephrine (NE)100 µmol/LInhibited increase in cell area and perimeter[1]
Table 3: Effects of Angiotensin (1-9) on Vasoactivity and Apoptosis
Cell TypeParameter MeasuredAng-(1-9) ConcentrationEffectReference
Human Pulmonary Arterial Endothelial CellsNO release (potentiated by Bradykinin)10 nmol/L2.4-fold potentiation of NO release[10]
Human Pulmonary Arterial Endothelial CellsNO release (potentiated by Bradykinin)100 nmol/L3.8-fold potentiation of NO release[10]
Human Pulmonary Arterial Endothelial CellsNO release (potentiated by Bradykinin)1000 nmol/L5-fold potentiation of NO release[10]
Lung Tissue (in vivo model)Apoptotic ProteinsNot specifiedAttenuated the increase in Bax, caspase-3, and caspase-9, and the decrease in Bcl[9]

Signaling Pathways

Ang-(1-9) primarily exerts its effects by binding to the AT2R. This interaction initiates a cascade of intracellular signaling events that counteracts the pro-inflammatory and pro-hypertrophic effects of the classical RAS axis.

Angiotensin_1_9_Signaling Ang19 Angiotensin (1-9) AT2R AT2 Receptor Ang19->AT2R Akt Akt AT2R->Akt Activates ERK12 ERK1/2 AT2R->ERK12 Activates p38MAPK p38 MAPK AT2R->p38MAPK Activates eNOS eNOS AT2R->eNOS Activates Fibrosis Fibrosis AT2R->Fibrosis Inhibits FoxO1 FoxO1 Akt->FoxO1 Inhibits (via phosphorylation) Apoptosis Apoptosis Akt->Apoptosis Inhibits Autophagy Autophagy Akt->Autophagy Regulates Proliferation Cell Proliferation (VSMC, Fibroblast) FoxO1->Proliferation Inhibits Hypertrophy Cardiomyocyte Hypertrophy ERK12->Hypertrophy Inhibits p38MAPK->Hypertrophy Inhibits NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Promotes

Caption: Angiotensin (1-9) signaling pathway.

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of Ang-(1-9) in cell culture.

Protocol 1: Cardiomyocyte Hypertrophy Assay

This protocol is designed to assess the anti-hypertrophic effects of Ang-(1-9) on neonatal rat ventricular myocytes (NRVMs) or H9c2 cells.[7][12]

Caption: Workflow for cardiomyocyte hypertrophy assay.

Materials:

  • NRVMs or H9c2 cells

  • Culture medium (e.g., DMEM supplemented with 10% FBS)

  • Serum-free medium

  • Angiotensin (1-9)

  • Hypertrophic agonist (e.g., Angiotensin II, Norepinephrine, Vasopressin)

  • AT2R antagonist (e.g., PD123319) for control experiments

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., Phalloidin-Rhodamine for F-actin, DAPI or Hoechst for nuclei)

  • Mounting medium

  • Microscope with fluorescence capabilities and imaging software

Procedure:

  • Cell Seeding: Plate NRVMs or H9c2 cells on coverslips in multi-well plates at a suitable density and culture for 24 hours.[7][12]

  • Quiescence: Replace the culture medium with serum-free medium and incubate for 24 hours to synchronize the cells.[7]

  • Pre-treatment: Treat the cells with various concentrations of Ang-(1-9) (e.g., 10 nM - 1 µM) for 30 minutes. Include a vehicle control. For mechanism-of-action studies, pre-incubate with an antagonist like PD123319 for 30 minutes before adding Ang-(1-9).[1][7]

  • Hypertrophy Induction: Add the hypertrophic agonist (e.g., 100 nM Ang-II) to the wells (except for the negative control group) and incubate for 48-96 hours.[7]

  • Fixation and Staining:

    • Wash the cells twice with cold PBS.

    • Fix the cells with 4% paraformaldehyde for 30 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain with Rhodamine-Phalloidin and Hoechst for 1 hour.[12]

  • Imaging and Analysis:

    • Mount the coverslips on slides.

    • Acquire images using a fluorescence microscope.

    • Measure the cell surface area or perimeter of at least 50-100 cells per condition using imaging software (e.g., ImageJ).[1]

  • Data Analysis: Compare the cell sizes between the different treatment groups. A significant reduction in cell size in the Ang-(1-9) treated group compared to the agonist-only group indicates an anti-hypertrophic effect.

Protocol 2: Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This protocol is used to determine the effect of Ang-(1-9) on VSMC proliferation, often induced by growth factors like PDGF-BB.[4]

VSMC_Proliferation_Workflow Start Seed VSMCs in 96-well plates Quiesce Serum-starve for 24h Start->Quiesce Pretreat Pre-treat with Ang-(1-9) or vehicle Quiesce->Pretreat Stimulate Add mitogen (e.g., PDGF-BB) Pretreat->Stimulate Incubate Incubate for 24-48h Stimulate->Incubate Assay Perform Proliferation Assay (e.g., MTS/WST-1 or BrdU) Incubate->Assay Measure Measure absorbance Assay->Measure Analyze Analyze and compare proliferation rates Measure->Analyze

Caption: Workflow for VSMC proliferation assay.

Materials:

  • VSMC cell line (e.g., A7r5) or primary VSMCs

  • Culture medium

  • Serum-free medium

  • Angiotensin (1-9)

  • Mitogen (e.g., Platelet-derived growth factor-BB)

  • Proliferation assay kit (e.g., MTS, WST-1, or BrdU incorporation assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to attach overnight.[6]

  • Quiescence: Wash the cells and replace the medium with serum-free medium for 24 hours to arrest the cell cycle.[6]

  • Treatment: Add Ang-(1-9) at desired concentrations to the wells. Include a vehicle control.

  • Stimulation: After 30 minutes of pre-treatment with Ang-(1-9), add the mitogen (e.g., PDGF-BB) to stimulate proliferation.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • Proliferation Measurement:

    • For MTS/WST-1 assay: Add the reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength.[12]

    • For BrdU assay: Add BrdU to the wells for the last 2-4 hours of incubation. Then, fix the cells and follow the manufacturer's protocol for the detection of incorporated BrdU using an antibody-based colorimetric assay.

  • Data Analysis: Calculate the percentage of proliferation relative to the control group. A decrease in absorbance/BrdU incorporation in the Ang-(1-9) treated wells indicates an anti-proliferative effect.

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol is for analyzing the activation of key signaling proteins like Akt and ERK1/2 in response to Ang-(1-9).[11]

Materials:

  • Cultured cells (e.g., cardiomyocytes, VSMCs)

  • Angiotensin (1-9)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency, serum-starve if necessary, and then treat with Ang-(1-9) for various time points (e.g., 10, 30, 60 minutes).[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein per lane and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, add the chemiluminescent substrate, and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-Akt) to normalize the data.

  • Data Analysis: Quantify the band intensities using densitometry software. An increase in the ratio of phosphorylated protein to total protein indicates activation of the signaling pathway.

References

Application Notes: Adenoviral Vector Delivery of Angiotensin (1-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis, with its classical axis centered on the production of Angiotensin II (Ang II), which primarily signals through the Angiotensin Type 1 Receptor (AT1R).[1][2][3] Dysregulation of this axis is a key contributor to the pathophysiology of cardiovascular diseases, including hypertension, cardiac hypertrophy, and fibrosis.[1][3] A counter-regulatory arm of the RAS has been identified, involving Angiotensin-Converting Enzyme 2 (ACE2) and its products, Angiotensin (1-7) and Angiotensin (1-9) [Ang-(1-9)].[1][3] Ang-(1-9) is a nine-amino-acid peptide generated from Angiotensin I by ACE2.[2][4] Initially considered inactive, recent evidence demonstrates that Ang-(1-9) exerts direct, beneficial cardiovascular effects, primarily through the Angiotensin Type 2 Receptor (AT2R).[1][2][3][5] These effects are often antagonistic to the pathological actions of Ang II, positioning Ang-(1-9) as a promising therapeutic agent.[2][3]

However, the therapeutic application of peptide-based drugs like Ang-(1-9) is limited by their short plasma half-life and poor bioavailability.[6] Gene therapy using viral vectors offers a powerful approach to achieve sustained, localized expression of therapeutic peptides. Adenoviral vectors are a versatile tool for in vivo gene delivery due to their ability to efficiently transduce a broad range of dividing and non-dividing cells, leading to high levels of transient transgene expression.[7][8][9] This makes them particularly suitable for delivering Ang-(1-9) in preclinical models of cardiovascular disease to investigate its therapeutic potential.[7]

These application notes provide a comprehensive overview of the use of adenoviral vectors for the delivery of Ang-(1-9), including its signaling pathway, therapeutic effects, and detailed protocols for vector generation and experimental validation.

Therapeutic Rationale and Applications

Adenoviral-mediated delivery of Ang-(1-9) is a promising strategy for a range of cardiovascular conditions characterized by excessive Ang II/AT1R signaling. The primary therapeutic rationale is to restore the balance of the RAS by augmenting the counter-regulatory ACE2/Ang-(1-9)/AT2R axis.

Key Therapeutic Applications:

  • Cardiac Hypertrophy: Ang-(1-9) has been shown to prevent and reverse cardiac hypertrophy in various preclinical models.[6][10] It antagonizes pro-hypertrophic signaling in cardiomyocytes, making its adenoviral delivery a potential therapy for pressure overload- or neurohormonal-induced cardiac hypertrophy.[2][11]

  • Cardiac Fibrosis: Chronic infusion of Ang-(1-9) reduces cardiac fibrosis.[1] Adenoviral delivery can provide sustained local expression to inhibit the proliferation of cardiac fibroblasts and the deposition of extracellular matrix proteins.

  • Hypertension: Ang-(1-9) exhibits anti-hypertensive properties, and its infusion has been shown to reduce blood pressure in experimental models of hypertension.[3][4][5] Gene therapy could offer a long-term approach to blood pressure control.

  • Vascular Remodeling: Ang-(1-9) can inhibit the proliferation and migration of vascular smooth muscle cells, key events in the development of neointima formation following vascular injury.[12] Adenoviral delivery could be explored as a strategy to prevent vein graft failure.[12]

Angiotensin (1-9) Signaling Pathway

Ang-(1-9) exerts its biological effects primarily by binding to and activating the Angiotensin Type 2 Receptor (AT2R).[1][2][3][5] This interaction initiates a signaling cascade that counteracts the pro-inflammatory, pro-fibrotic, and pro-hypertrophic effects of Ang II signaling through the AT1R. The key downstream effects of Ang-(1-9)/AT2R activation include vasodilation, anti-proliferation, and anti-inflammatory responses.[2]

Ang_1_9_Signaling cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell (e.g., Cardiomyocyte, VSMC) cluster_AT1R_effects AT1R Signaling cluster_AT2R_effects AT2R Signaling AngI Angiotensin I AngII Angiotensin II AngI->AngII ACE Ang1_9 Angiotensin (1-9) AngI->Ang1_9 ACE2 AT1R AT1R AngII->AT1R Ang1_9->AT1R Binds AT2R AT2R Ang1_9->AT2R ACE ACE ACE2 ACE2 Hypertrophy Hypertrophy AT1R->Hypertrophy Fibrosis Fibrosis AT1R->Fibrosis Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Inflammation Inflammation AT1R->Inflammation AT2R->AT1R Counter-regulates Anti_hypertrophy Anti-hypertrophy AT2R->Anti_hypertrophy Anti_fibrosis Anti-fibrosis AT2R->Anti_fibrosis Vasodilation Vasodilation AT2R->Vasodilation Anti_inflammation Anti-inflammation AT2R->Anti_inflammation

Caption: Angiotensin (1-9) signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the effects of Angiotensin (1-9).

Table 1: In Vivo Effects of Angiotensin (1-9) Administration

ModelTreatmentDurationKey FindingsReference
Myocardial Infarcted RatsAng-(1-9) infusion (450 ng/kg/min)2 weeksPrevented cardiac myocyte hypertrophy.[10][10]
Angiotensin II-infused RatsAng-(1-9) infusion (600 ng/kg/min)2 weeksReduced established hypertension.[5][5]
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)Ang-(1-9) infusion4 weeksReduced cardiac fibrosis by 50%.[1][1]
Myocardial Infarcted RatsAng-(1-9) infusionChronicPrevented LV wall thickening, LVESV, and LVEDV.[1] No change in LVEF and LVFS.[1][1]
Carotid Wire Injury in MiceIntravenous RAdAng-(1-9) (1 x 10^11 vp)28 daysSignificantly inhibited neointima formation.[12][12]

Table 2: In Vitro Effects of Angiotensin (1-9)

| Cell Type | Stimulus | Treatment | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Neonatal Rat Ventricular Myocytes (NRVMs) | Norepinephrine (NE) | Ang-(1-9) | Prevented hypertrophy.[10] |[10] | | Cultured Cardiac Myocytes | Angiotensin II | Ang-(1-9) | Blocked hypertrophy (cell size reduction from 232.8 µm to 195.9 µm).[11] |[11] | | Human Saphenous Vein Vascular Smooth Muscle Cells (HSVSMCs) | Angiotensin II | RAdAng-(1-9) transduction | Inhibited Ang II-induced migration.[12] |[12] | | Human Saphenous Vein Vascular Smooth Muscle Cells (HSVSMCs) | - | Conditioned media from RAdAng-(1-9) transduced HepG2 cells | Inhibited proliferation.[12] |[12] | | Neonatal Rat Ventricular Myocytes (NRVMs) | Norepinephrine (NE) | EE/Alg/AuNS 2% + Ang-(1-9) 20% pNPs | Decreased cell area and perimeter, preventing hypertrophy.[6] |[6] |

Experimental Protocols

Protocol 1: Generation of Recombinant Adenovirus Expressing Angiotensin (1-9) (RAdAng-(1-9))

This protocol is based on the AdEasy™ system, which utilizes homologous recombination in E. coli to generate the recombinant adenoviral plasmid.[13][14][15]

Adenovirus_Generation cluster_Cloning Step 1: Shuttle Vector Cloning cluster_Recombination Step 2: Homologous Recombination in E. coli cluster_Packaging Step 3: Virus Production in Mammalian Cells Clone Clone Ang-(1-9) cDNA into shuttle vector (e.g., pAdTrack-CMV) Linearize Linearize shuttle vector (e.g., with PmeI) Clone->Linearize Transform Co-transform linearized shuttle vector and supercoiled adenoviral backbone (pAdEasy-1) into E. coli BJ5183 Linearize->Transform Select Select for kanamycin (B1662678) resistance Transform->Select Screen Screen for recombinants by restriction digest Select->Screen Linearize_Ad Linearize recombinant adenoviral plasmid with PacI Screen->Linearize_Ad Transfect Transfect into packaging cell line (e.g., HEK293) Linearize_Ad->Transfect Harvest Harvest virus 7-10 days post-transfection Transfect->Harvest Amplify Amplify viral stock Harvest->Amplify Purify Purify and titer the virus Amplify->Purify

Caption: Workflow for generating recombinant adenovirus.

Materials:

  • Shuttle vector (e.g., pAdTrack-CMV)

  • Adenoviral backbone vector (e.g., pAdEasy-1)

  • E. coli strain BJ5183 (electrocompetent)

  • Restriction enzymes (e.g., PmeI, PacI)

  • HEK293 cells

  • Cell culture reagents

  • Transfection reagent (e.g., Lipofectamine)

Procedure:

  • Cloning of Ang-(1-9) into Shuttle Vector:

    • Synthesize the cDNA sequence encoding Angiotensin (1-9). To ensure secretion, a signal peptide sequence should be included upstream of the Ang-(1-9) coding sequence.

    • Clone the synthesized cDNA into a shuttle vector.

  • Homologous Recombination in E. coli

    • Linearize the shuttle vector containing the Ang-(1-9) cassette with a restriction enzyme (e.g., PmeI).

    • Co-transform the linearized shuttle vector and the supercoiled pAdEasy-1 adenoviral backbone vector into electrocompetent E. coli BJ5183 cells.

    • Select for recombinants on LB agar (B569324) plates containing kanamycin.

    • Screen positive colonies by restriction enzyme digestion of miniprep DNA to confirm successful recombination.

  • Adenovirus Production in HEK293 Cells:

    • Prepare a larger scale culture of the confirmed recombinant adenoviral plasmid.

    • Digest the recombinant plasmid with PacI to expose the inverted terminal repeats (ITRs).

    • Transfect the linearized plasmid into HEK293 cells using a suitable transfection reagent.

    • Monitor the cells for cytopathic effect (CPE), which typically appears within 7-10 days.

    • Harvest the virus by subjecting the cells to three freeze-thaw cycles.

    • Amplify the virus by infecting a larger culture of HEK293 cells with the crude viral lysate.

    • Purify the amplified virus using cesium chloride gradient ultracentrifugation or a commercial purification kit.

    • Determine the viral titer (viral particles/mL) by plaque assay or a spectrophotometric method.

Protocol 2: In Vivo Adenoviral Vector Delivery in a Mouse Model of Cardiac Hypertrophy

Materials:

  • RAdAng-(1-9) and control adenovirus (e.g., RAd-GFP)

  • Anesthetic

  • Surgical instruments

  • Osmotic minipumps and Angiotensin II (for hypertrophy induction)

Procedure:

  • Induction of Cardiac Hypertrophy:

    • Anesthetize mice according to approved institutional protocols.

    • Implant osmotic minipumps subcutaneously to deliver Angiotensin II at a dose known to induce hypertrophy (e.g., 1000 ng/kg/min) for a specified period (e.g., 2-4 weeks).

  • Adenoviral Vector Administration:

    • The route of administration can be systemic (e.g., tail vein injection) or local (e.g., direct intramyocardial injection). For systemic delivery to target the heart, a dose of approximately 1 x 10^11 viral particles per mouse is often used.[12]

    • Administer RAdAng-(1-9) or a control adenovirus to respective groups of animals. The timing of administration can be before, during, or after the induction of hypertrophy, depending on the experimental question.

  • Assessment of Cardiac Hypertrophy:

    • At the end of the study period, euthanize the animals.

    • Excise the hearts and measure the heart weight to body weight ratio.

    • Perform histological analysis on heart sections stained with hematoxylin (B73222) and eosin (B541160) (H&E) or wheat germ agglutinin (WGA) to measure cardiomyocyte cross-sectional area.

    • Analyze the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC) by qRT-PCR or Western blotting.

Protocol 3: Measurement of Cardiac Fibrosis

Materials:

  • Heart tissue samples

  • Formalin or other fixatives

  • Paraffin (B1166041)

  • Microtome

  • PicroSirius Red or Masson's trichrome stain

  • Microscope with a digital camera

  • Image analysis software

Procedure:

  • Tissue Preparation:

    • Fix heart tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and cut sections (e.g., 4-5 µm thick).

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain the sections with PicroSirius Red or Masson's trichrome according to standard protocols to visualize collagen fibers.

  • Image Acquisition and Analysis:

    • Capture images of the stained sections using a light microscope.

    • Quantify the fibrotic area using image analysis software. This can be done by setting a color threshold to select the stained collagen and calculating the percentage of the total tissue area that is fibrotic.[16]

Protocol 4: Western Blotting for ACE2 and Mas Receptor

Materials:

  • Heart tissue or cell lysates

  • Protein lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-ACE2, anti-Mas receptor, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification:

    • Homogenize heart tissue or lyse cells in protein lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., rabbit anti-ACE2 or rabbit anti-Mas) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply a chemiluminescent substrate to the membrane.

    • Detect the signal using an imaging system.

    • Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

Conclusion

Adenoviral vector-mediated delivery of Angiotensin (1-9) represents a powerful research tool and a potential therapeutic strategy for a variety of cardiovascular diseases. By augmenting the protective arm of the Renin-Angiotensin System, this approach can counteract the pathological effects of Angiotensin II, leading to reductions in cardiac hypertrophy, fibrosis, and hypertension. The protocols provided herein offer a framework for the generation of Ang-(1-9)-expressing adenoviruses and the subsequent evaluation of their therapeutic efficacy in preclinical models. Further research in this area is warranted to fully elucidate the therapeutic potential of this innovative approach.

References

Application Notes and Protocols for Nanoparticle-Mediated Drug Delivery of Angiotensin (1-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of nanoparticle-mediated delivery systems for the therapeutic peptide Angiotensin (1-9) [Ang-(1-9)]. The information compiled is intended to guide researchers in the formulation, characterization, and application of these nanoparticles for potential therapeutic interventions, particularly in cardiovascular diseases.

Introduction

Angiotensin-(1-9) is a bioactive peptide within the renin-angiotensin system (RAS) that exhibits cardioprotective effects. It is known to counteract the detrimental actions of Angiotensin II by stimulating vasodilation, and exerting anti-hypertrophic, and anti-inflammatory responses.[1][2][3] These beneficial effects are primarily mediated through the Angiotensin II Type 2 Receptor (AT2R).[1][2] However, the therapeutic application of Ang-(1-9) is significantly limited by its short plasma half-life due to rapid degradation by proteases.[4][5] Nanoparticle-based drug delivery systems offer a promising strategy to overcome this limitation by protecting the peptide from enzymatic degradation, improving its bioavailability, and enabling controlled release.[5][6][7] This document outlines the formulation of hybrid polymeric-gold nanoparticles for Ang-(1-9) delivery and details the protocols for their characterization and in vitro evaluation.

Signaling Pathway of Angiotensin (1-9)

Ang-(1-9) exerts its cellular effects by binding to the AT2R, initiating a signaling cascade that antagonizes the pro-hypertrophic signals often induced by Angiotensin II. Key downstream effects include the modulation of pathways involved in cell growth, fibrosis, and mitochondrial dynamics.

Angiotensin_1_9_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ang_1_9 Angiotensin (1-9) AT2R AT2R Ang_1_9->AT2R Binds to Akt Akt AT2R->Akt Activates ERK ERK1/2 AT2R->ERK Activates miR_129 miR-129-3p AT2R->miR_129 Upregulates Anti_Hypertrophy Anti-Hypertrophic Effects Akt->Anti_Hypertrophy ERK->Anti_Hypertrophy PKA PKA DRP1 DRP1 Phosphorylation PKA->DRP1 Induces PKIA PKIA miR_129->PKIA Inhibits PKIA->PKA Inhibits Mitochondrial_Fusion Mitochondrial Fusion DRP1->Mitochondrial_Fusion Mitochondrial_Fusion->Anti_Hypertrophy Nanoparticle_Formulation_Workflow Start Start Prep_EE Prepare 1% Eudragit E Solution + Dissolve Ang-(1-9) Start->Prep_EE Prep_Alg Prepare 1% Alginate Solution + Add Gold Nanospheres Start->Prep_Alg Mix Mix Solutions under Vigorous Stirring (600 rpm) Prep_EE->Mix Prep_Alg->Mix pH_Adjust Maintain pH at 4.8 with 0.01 M HCl Mix->pH_Adjust Stir Stir for 25 minutes at 25°C pH_Adjust->Stir Purify Purify by Centrifugation and Resuspension Stir->Purify End End Purify->End

References

Troubleshooting & Optimization

Improving the stability of Angiotensin (1-9) in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Angiotensin (1-9) in solution. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual diagrams to support your experimental success.

Troubleshooting Guide

QuestionAnswer
My Angiotensin (1-9) solution seems to be degrading quickly, leading to inconsistent results. What are the common causes? Rapid degradation of Angiotensin (1-9) is a common issue due to its susceptibility to enzymatic cleavage. Key enzymes involved in its degradation include Angiotensin-Converting Enzyme (ACE), which converts it to Angiotensin (1-7), as well as aminopeptidases and carboxypeptidases that can cleave the peptide at various sites[1][2]. The stability is also influenced by temperature, pH, and the presence of proteases in your experimental system (e.g., cell culture media containing serum).
I am observing lower than expected bioactivity of my Angiotensin (1-9) in cell-based assays. Could this be a stability issue? Yes, a loss of bioactivity is a strong indicator of peptide degradation. Angiotensin (1-9) has a short half-life, and its concentration can decrease significantly over the course of an experiment if not properly stabilized[3][4]. This is particularly critical in experiments with longer incubation times. We recommend performing control experiments to assess the stability of Angiotensin (1-9) under your specific assay conditions.
How can I confirm that my Angiotensin (1-9) is degrading? To confirm degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your Angiotensin (1-9) solution over time[5][6][7]. These methods can separate the intact peptide from its degradation products, allowing for quantification of its stability.
Are there any visual indicators of Angiotensin (1-9) degradation in my stock solution? Visual inspection is generally not a reliable method for assessing the stability of Angiotensin (1-9) in solution, as degradation products are typically soluble and do not cause changes in appearance like precipitation or color change. Analytical methods are necessary for accurate assessment.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the typical half-life of Angiotensin (1-9) in plasma or serum? The plasma half-life of Angiotensin (1-9) is known to be short, which limits its therapeutic potential[3]. While specific values can vary depending on the experimental conditions, it is significantly more stable than Angiotensin I but still susceptible to enzymatic degradation[1]. The development of protease-resistant analogs, such as retro-enantiomer peptides, has been explored to extend its half-life[3].
What are the optimal storage conditions for Angiotensin (1-9) powder and stock solutions? For long-term storage, Angiotensin (1-9) powder should be kept at -20°C[8]. Once dissolved, stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles[9]. It is advisable to use freshly prepared solutions for experiments whenever possible.
What solvents are recommended for dissolving Angiotensin (1-9)? Angiotensin (1-9) is typically dissolved in sterile, nuclease-free water or a buffer appropriate for your experimental system. For cell culture experiments, it can be dissolved in the culture medium. Some suppliers may recommend specific solvents like DMSO for initial solubilization[8]. Always refer to the manufacturer's instructions for the specific product you are using.
What are the main degradation pathways for Angiotensin (1-9)? The primary degradation pathway for Angiotensin (1-9) involves its conversion to Angiotensin (1-7) by Angiotensin-Converting Enzyme (ACE)[1][10]. Other peptidases, such as neutral endopeptidase and prolyl endopeptidase, can also contribute to its metabolism[1]. Additionally, aminopeptidases can cleave the N-terminal amino acid[2].
How can I improve the stability of Angiotensin (1-9) in my experiments? Several strategies can be employed to enhance the stability of Angiotensin (1-9). These include the use of protease inhibitors in your solutions, formulating the peptide in protective delivery systems like nanoparticles, or using chemically modified, more stable analogs such as retro-enantiomers[3][4][11]. The choice of method will depend on the specific requirements of your experiment.

Quantitative Data Summary

Table 1: Comparative Stability of Angiotensin Peptides

PeptideRelative Hydrolysis Rate by ACENotesReference
Angiotensin I18x faster than Ang-(1-9)[1]
Angiotensin (1-7)1.3x faster than Ang-(1-9)Ang-(1-9) is hydrolyzed 30% slower than Ang-(1-7).[1]
Angiotensin (1-9) Baseline Hydrolyzed 18 times slower than Angiotensin I.[1]

Table 2: Binding Affinity of Angiotensin (1-9) and its Stable Analog to AT2R

LigandDissociation Equilibrium Constant (KD) (mol/L)NotesReference
Angiotensin (1-9)5.95 x 10-6 ± 2.33 x 10-6[3]
Angiotensin (1-9) Retro-Enantiomer1.73 x 10-7 ± 1.16 x 10-7The retro-enantiomer shows increased binding affinity.[3]

Detailed Experimental Protocols

Protocol 1: In Vitro Stability Assessment of Angiotensin (1-9) in Human Serum

Objective: To determine the half-life of Angiotensin (1-9) in human serum.

Materials:

  • Angiotensin (1-9) peptide

  • Human serum

  • Incubator at 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a diode array detector

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

Methodology:

  • Prepare a stock solution of Angiotensin (1-9) in an appropriate solvent.

  • Incubate the Angiotensin (1-9) peptide with human serum at 37°C[3].

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the mixture[3].

  • Immediately stop the enzymatic degradation in the aliquots by adding a protein precipitation agent like acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant using HPLC to quantify the remaining intact Angiotensin (1-9)[3]. The mobile phase can consist of a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.

  • The area under the peak corresponding to Angiotensin (1-9) is used to determine its quantity at each time point[3].

  • Calculate the half-life from a semi-logarithmic plot of the percentage of intact peptide remaining versus time[3].

Protocol 2: Encapsulation of Angiotensin (1-9) in Polymeric Nanoparticles

Objective: To improve the stability of Angiotensin (1-9) by encapsulating it in polymeric nanoparticles.

Materials:

  • Angiotensin (1-9)

  • Eudragit® E (EE)

  • Alginate (Alg)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Magnetic stirrer

Methodology:

  • Prepare a 1% (w/v) solution of EE in deionized water.

  • Prepare a 1% (w/v) solution of Alg in deionized water.

  • Add the desired amount of Angiotensin (1-9) to the EE solution[11].

  • While vigorously stirring the EE-Ang-(1-9) solution at 600 rpm, add the Alg solution dropwise[11].

  • Maintain the pH of the mixture at approximately 4.8 using HCl to facilitate the complex coacervation and formation of nanoparticles[11].

  • Continue stirring for 25 minutes at 25°C[11].

  • The resulting nanoparticle suspension can be characterized for size, zeta potential, and encapsulation efficiency.

  • For in vitro release studies, the nanoparticle suspension can be placed in a dialysis bag against a buffer (e.g., PBS pH 7.4) at 37°C, and the amount of released Ang-(1-9) in the buffer can be quantified at different time points[4].

Visualizations

Angiotensin_Metabolism AngI Angiotensin I Ang1_9 Angiotensin (1-9) AngI->Ang1_9 ACE2 AngII Angiotensin II AngI->AngII ACE Ang1_7 Angiotensin (1-7) Ang1_9->Ang1_7 ACE / NEP / TOP AngII->Ang1_7 ACE2

Caption: Metabolic pathways of Angiotensin I conversion.

Ang1_9_Signaling Ang1_9 Angiotensin (1-9) AT2R AT2 Receptor Ang1_9->AT2R Binds to PI3K_Akt PI3K/Akt Pathway AT2R->PI3K_Akt ERK1_2 ERK1/2 Pathway AT2R->ERK1_2 NO_release Nitric Oxide Release PI3K_Akt->NO_release Anti_hypertrophy Anti-hypertrophic Effects ERK1_2->Anti_hypertrophy Vasodilation Vasodilation NO_release->Vasodilation

Caption: Simplified signaling pathway of Angiotensin (1-9) via the AT2 receptor.

Stability_Workflow start Prepare Ang-(1-9) Solution incubate Incubate under Experimental Conditions start->incubate sample Collect Aliquots at Time Points incubate->sample stop_reaction Stop Degradation (e.g., Acetonitrile) sample->stop_reaction centrifuge Centrifuge to Remove Precipitate stop_reaction->centrifuge analyze Analyze Supernatant (HPLC/LC-MS) centrifuge->analyze quantify Quantify Remaining Intact Peptide analyze->quantify calculate Calculate Half-life quantify->calculate

Caption: Experimental workflow for assessing Angiotensin (1-9) stability.

References

Overcoming low sensitivity in Angiotensin (1-9) ELISA assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Angiotensin (1-9) ELISA assays. Our goal is to help you overcome common challenges, particularly low sensitivity, to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low sensitivity or a weak signal in my Angiotensin (1-9) ELISA?

A1: Low sensitivity in an Angiotensin (1-9) ELISA can stem from several factors:

  • Suboptimal Reagent Preparation: Incorrect dilution of standards, antibodies, or detection reagents is a primary cause. Always ensure reagents are brought to room temperature before use and are reconstituted according to the kit protocol.[1][2][3]

  • Inadequate Incubation Times or Temperatures: Ensure that incubation steps are carried out for the recommended duration and at the specified temperature to allow for optimal binding.[1][4]

  • Improper Washing: Insufficient washing can lead to high background noise, masking a weak signal. Conversely, overly aggressive washing can strip away bound antigen-antibody complexes. Ensure wash buffer is properly prepared and wells are completely filled and aspirated during each wash step.[4][5][6]

  • Sample-Related Issues: The concentration of Angiotensin (1-9) in your samples may be below the detection limit of the assay. Additionally, interfering substances in the sample matrix can inhibit the assay's performance.[7][8] Proper sample collection and storage are also critical; avoid repeated freeze-thaw cycles.[1][4][9]

  • Expired or Improperly Stored Reagents: Always check the expiration dates of your kit and its components. Store all reagents as recommended in the manufacturer's instructions.[4]

Q2: How can I optimize my sample preparation to improve assay sensitivity?

A2: Proper sample handling is crucial for accurate results.

  • Sample Collection: For plasma, use EDTA or heparin as an anticoagulant and centrifuge promptly at 2-8°C.[9] For serum, allow blood to clot at room temperature before centrifugation.[9]

  • Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize in PBS on ice and clarify the supernatant by centrifugation.[4]

  • Storage: Assay fresh samples immediately. If storage is necessary, aliquot samples and store at -20°C for short-term or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[1][4][9]

  • Sample Dilution: If you suspect your sample concentration is too high or if you observe matrix effects, you may need to dilute your samples. It is recommended to perform a pilot experiment with serial dilutions to determine the optimal dilution factor.[1]

Q3: My standard curve is poor. What could be the issue?

A3: A poor standard curve is often due to errors in standard preparation.

  • Reconstitution: Ensure the lyophilized standard is fully reconstituted in the specified volume of diluent.[1][9]

  • Serial Dilutions: Use calibrated pipettes and fresh tips for each dilution step to ensure accuracy. Mix each standard thoroughly before making the next dilution.

  • Curve Fitting: Use the appropriate curve-fitting model as recommended by the kit manufacturer, which is often a four-parameter logistic (4-PL) or log-log fit for competitive ELISAs.[9]

Troubleshooting Guide: Low Sensitivity

If you are experiencing low signal or poor sensitivity, follow this step-by-step troubleshooting guide.

Initial Checks
  • Reagent and Protocol Review:

    • Confirm all reagents are within their expiration dates.

    • Double-check that all reagents were prepared according to the kit manual.

    • Verify that the correct incubation times and temperatures were used.[4]

    • Ensure the microplate reader is set to the correct wavelength (typically 450 nm).[4]

  • Sample Integrity:

    • Review your sample collection, handling, and storage procedures.[1][4][9]

    • Consider if the Angiotensin (1-9) concentration in your samples is below the assay's detection limit.

Experimental Troubleshooting

If the initial checks do not resolve the issue, consider the following experimental optimizations:

  • Increase Incubation Time: For the primary antibody and/or sample incubation step, you can try extending the incubation period to promote more binding.

  • Optimize Antibody Concentrations: If using a kit where antibody concentrations can be adjusted, consider increasing the concentration of the primary or secondary antibody.[4]

  • Signal Amplification: If your kit allows, you may explore the use of a signal amplification system.

  • Check for Inhibitors: Some biological samples may contain endogenous substances that can interfere with the assay. If matrix effects are suspected, a spike and recovery experiment can help confirm this.

Quantitative Data Summary

The following table summarizes typical performance characteristics of commercially available Angiotensin (1-9) ELISA kits. Note that these values are for reference only and may vary between manufacturers and specific kit lots.

ParameterHuman KitsRat KitsMouse Kits
Detection Range 15.63-1000 pg/mL[2][10], 23.4-1500 pg/mL[1]6.25-400 pg/mL, 5-1000 ng/L[4]12.35-1000 pg/mL
Sensitivity < 7.4 pg/mL[1], 5.31 pg/mL[2][10]3.75 pg/mL, 2.54 ng/L[4]< 5.14 pg/mL
Sample Types Serum, plasma, tissue homogenates, cell culture supernatants, other biological fluids[2][9]Serum, plasma, tissue homogenates, other biological fluids[4]Serum, plasma, tissue homogenates, cell lysates, cell culture supernatants

Experimental Protocols

Below is a generalized protocol for a competitive Angiotensin (1-9) ELISA. Always refer to the specific manual provided with your kit for detailed instructions.

  • Reagent Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Prepare the wash buffer by diluting the concentrated stock as instructed.

    • Reconstitute the lyophilized standard and perform serial dilutions to create the standard curve.

    • Prepare working solutions of the detection antibody and HRP-conjugate as specified in the manual.

  • Assay Procedure:

    • Add standards and samples to the appropriate wells of the pre-coated microplate.

    • Add the biotinylated detection antibody to each well.

    • Incubate the plate, typically for 1-2 hours at 37°C.

    • Wash the plate multiple times with the prepared wash buffer.

    • Add the HRP-conjugate (e.g., Streptavidin-HRP) to each well.

    • Incubate the plate again, usually for 30-60 minutes at 37°C.

    • Wash the plate thoroughly.

    • Add the TMB substrate solution to each well and incubate in the dark.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm within 10-15 minutes of adding the stop solution.[4]

Visualizations

Angiotensin (1-9) Signaling Pathway

Angiotensin (1-9) primarily exerts its effects by binding to the Angiotensin II Type 2 (AT2) receptor. This interaction can trigger various downstream signaling cascades that often counteract the effects of Angiotensin II binding to the AT1 receptor. Key signaling events include the activation of phosphatases and the production of nitric oxide (NO), leading to vasodilation and anti-hypertrophic effects.[1][2][4][7][9]

Angiotensin_1_9_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Ang_1_9 Angiotensin (1-9) AT2R AT2 Receptor Ang_1_9->AT2R Binds to Signaling_Cascade Downstream Signaling (e.g., Phosphatases, NO production) AT2R->Signaling_Cascade Activates Response Anti-hypertrophy Vasodilation Anti-inflammatory Effects Signaling_Cascade->Response Leads to

Caption: Angiotensin (1-9) signaling pathway.

General ELISA Workflow

This diagram illustrates the key steps in a typical competitive ELISA for Angiotensin (1-9).

ELISA_Workflow Start Start Add_Sample Add Standards & Samples to Pre-coated Plate Start->Add_Sample Add_Detection_Ab Add Biotinylated Detection Antibody Add_Sample->Add_Detection_Ab Incubate1 Incubate Add_Detection_Ab->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_HRP Add Streptavidin-HRP Wash1->Add_HRP Incubate2 Incubate Add_HRP->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate_Dark Incubate in Dark Add_Substrate->Incubate_Dark Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Read_Plate Read Absorbance at 450nm Add_Stop->Read_Plate End End Read_Plate->End

Caption: General competitive ELISA workflow.

Troubleshooting Flowchart for Low Sensitivity

This flowchart provides a logical sequence of steps to diagnose and resolve low sensitivity issues.

Troubleshooting_Flowchart Start Low Sensitivity Observed Check_Reagents Check Reagent Prep & Expiration Dates Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Fix_Reagents Prepare Fresh Reagents Reagents_OK->Fix_Reagents No Check_Protocol Review Protocol Steps (Incubation, Washing) Reagents_OK->Check_Protocol Yes Fix_Reagents->Start Re-test Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Correct_Protocol Re-run with Corrected Protocol Protocol_OK->Correct_Protocol No Check_Samples Evaluate Sample Prep & Storage Protocol_OK->Check_Samples Yes Correct_Protocol->Start Re-test Samples_OK Samples OK? Check_Samples->Samples_OK Optimize_Samples Optimize Sample Prep (e.g., Dilution) Samples_OK->Optimize_Samples No Optimize_Assay Consider Assay Optimization (e.g., Incubation Time) Samples_OK->Optimize_Assay Yes Optimize_Samples->Start Re-test End Problem Resolved Optimize_Assay->End

Caption: Troubleshooting flowchart for low sensitivity.

References

Technical Support Center: Angiotensin (1-9) Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometry parameters for the detection of Angiotensin (1-9).

Frequently Asked Questions (FAQs)

Q1: What are the most common precursor ions for Angiotensin (1-9) in positive electrospray ionization (ESI) mode?

A1: For Angiotensin (1-9), the most commonly observed precursor ions in positive ESI mode are the doubly charged ion ([M+2H]²⁺) and the triply charged ion ([M+3H]³⁺).[1][2] The relative intensity of these ions can be influenced by MS parameters such as capillary and cone voltage.[1][2] For instance, at a capillary voltage of 2.25 kV, the [M+3H]³⁺ precursor ion for Angiotensin (1-9) can be the main charged precursor.[1]

Q2: How can I improve the sensitivity for Angiotensin (1-9) detection?

A2: To enhance sensitivity, consider the following:

  • Sample Preparation: Utilize solid-phase extraction (SPE) with a C18 cartridge to concentrate the peptide and remove interfering substances.[2] It is also crucial to add a cocktail of protease inhibitors immediately upon sample collection to prevent degradation.[3][4]

  • Chromatography: Employ nano-liquid chromatography (nano-LC) systems, which offer increased sensitivity over standard HPLC.[1][5]

  • MS Detection Mode: Use Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for targeted quantification, as these methods provide high specificity and sensitivity.[1][2]

  • Ion Source Optimization: Fine-tune parameters like capillary voltage, cone voltage, and desolvation temperature to maximize the ionization efficiency of Angiotensin (1-9).[2][6]

Q3: What are typical collision energies used for the fragmentation of Angiotensin (1-9)?

A3: Optimal collision energy is instrument-dependent but generally falls within the range of 27-35 eV for angiotensin peptides.[2][7] It is essential to perform a compound optimization experiment where the collision energy is ramped to determine the value that yields the most intense and specific product ions for your particular instrument.

Q4: I am observing high signal variability. What could be the cause?

A4: High variability can stem from several sources:

  • Pre-analytical Issues: Inconsistent sample collection and handling can lead to variable degradation of angiotensin peptides.[4] Ensure immediate addition of protease inhibitors and consistent storage conditions.[3][4]

  • Ion Suppression: Matrix effects from complex biological samples can suppress the ionization of Angiotensin (1-9).[8] Improve sample cleanup, for example, by using a robust SPE protocol, or adjust chromatographic gradients to separate the analyte from interfering compounds.

  • Instrument Instability: Fluctuations in the ESI source, such as an unstable spray, can cause signal variability. Check for clogs in the emitter, ensure proper solvent flow, and verify source parameter stability.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal for Angiotensin (1-9) 1. Peptide Degradation: Angiotensin peptides are susceptible to proteases in biological samples.[3] 2. Poor Extraction Recovery: Inefficient solid-phase extraction (SPE) can lead to loss of the analyte. 3. Suboptimal MS Parameters: Incorrect precursor ion selection, low collision energy, or poorly optimized source conditions.[2] 4. Low Abundance: Endogenous levels of Angiotensin (1-9) can be very low (fmol/mL range).[3][5]1. Add a protease inhibitor cocktail to samples immediately upon collection.[3][4] 2. Optimize the SPE protocol. Ensure proper conditioning, loading, washing, and elution steps. Use stable isotope-labeled internal standards to monitor recovery.[3] 3. Infuse a standard solution of Angiotensin (1-9) to optimize precursor m/z, collision energy, cone voltage, and other source parameters directly.[6] 4. Increase the sample loading amount or use a more sensitive instrument configuration like a nano-LC system.[1]
Poor Peak Shape in Chromatogram 1. Column Overloading: Injecting too much sample can lead to peak fronting or tailing. 2. Inappropriate Mobile Phase: Mismatch between sample solvent and mobile phase. 3. Column Degradation: Loss of stationary phase or contamination of the column.1. Dilute the sample or reduce the injection volume. 2. Ensure the sample is dissolved in a solvent with a similar or weaker organic strength than the initial mobile phase.[2] 3. Flush the column with a strong solvent. If the problem persists, replace the guard or analytical column.[9]
Non-reproducible Retention Times 1. Pump or Gradient Issues: Inconsistent solvent delivery or mixing. 2. Column Temperature Fluctuations: Lack of a column oven or unstable temperature control. 3. Column Equilibration: Insufficient time for the column to re-equilibrate between injections.1. Purge the HPLC pumps to remove air bubbles and ensure consistent solvent flow. 2. Use a column oven to maintain a constant temperature (e.g., 25°C).[10] 3. Increase the post-run equilibration time in your LC method.
Interfering Peaks 1. Matrix Components: Other molecules from the biological sample co-eluting with Angiotensin (1-9). 2. Cross-reactivity: In MRM mode, another peptide might share a similar precursor and product ion transition.1. Improve sample cleanup with a more rigorous SPE protocol.[5] Adjust the chromatographic gradient to better resolve the peak of interest.[9] 2. Select more specific MRM transitions. Monitor at least two transitions per peptide to confirm identity.[11] High-resolution mass spectrometers can also be used to distinguish between analytes with very similar m/z values.[1]

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Angiotensin Peptides
ParameterSettingReference
Ionization Mode Positive Ion Electrospray (ESI)[6][9]
Ion Spray / Capillary Voltage 2.25 - 5 kV[1][6][9]
Capillary / Source Temperature 120 - 200°C[2][6][9]
Desolvation Temperature 300°C[2]
Sheath / Desolvation Gas Flow 65 psi / 1000 L/h[2][6][9]
Detection Mode Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM)[2][9]
Angiotensin (1-9) Monitored Ion (m/z) 592 ([M+2H]²⁺)[9]
Collision Energy 27 - 30 eV[2]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting angiotensin peptides from plasma or cell culture supernatant.

  • Pre-treatment: Immediately after collection, add a protease inhibitor cocktail to the sample to prevent peptide degradation. For plasma samples, perform protein precipitation by adding acetonitrile (B52724). Centrifuge to pellet the precipitated proteins.[5]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol (B129727) followed by equilibration with 0.1% formic acid in water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% acetonitrile in 0.1% formic acid) to remove salts and other hydrophilic impurities.

  • Elution: Elute the angiotensin peptides from the cartridge using a higher concentration of organic solvent (e.g., 90% acetonitrile in 0.1% formic acid).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen or by vacuum centrifugation. Reconstitute the dried peptide extract in the initial mobile phase (e.g., 16% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.[2]

Visualizations

Signaling Pathway

Renin_Angiotensin_System Angiotensinogen Angiotensinogen AngI Angiotensin I (1-10) Angiotensinogen->AngI Renin AngII Angiotensin II (1-8) AngI->AngII ACE Ang19 Angiotensin (1-9) AngI->Ang19 ACE2 Ang17 Angiotensin (1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R Ang19->Ang17 ACE AT2R AT2 Receptor Ang19->AT2R MasR Mas Receptor Ang17->MasR Vasoconstriction Vasoconstriction, Inflammation AT1R->Vasoconstriction Hypertrophy Anti-hypertrophic AT2R->Hypertrophy Vasodilation Vasodilation, Anti-inflammatory MasR->Vasodilation

Caption: Key pathways of the Renin-Angiotensin System (RAS) leading to Angiotensin (1-9).

Experimental Workflow

MS_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample 1. Biological Sample (Plasma, Tissue, etc.) Inhibitors 2. Add Protease Inhibitors Sample->Inhibitors SPE 3. Solid-Phase Extraction (C18 Cleanup) Inhibitors->SPE LC 4. Nano-LC Separation (Reversed-Phase C18) SPE->LC MS 5. ESI-MS/MS Detection LC->MS Data 6. Data Acquisition (MRM / PRM) MS->Data Quant 7. Peak Integration & Quantification Data->Quant Review 8. Data Review & Reporting Quant->Review

Caption: Workflow for Angiotensin (1-9) analysis from sample collection to data reporting.

References

Pre-analytical considerations for Angiotensin (1-9) plasma measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible Angiotensin (1-9) measurements from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended anticoagulant for collecting blood samples for Angiotensin (1-9) measurement?

A1: It is recommended to collect whole blood in tubes containing a broad-spectrum protease inhibitor cocktail and an anticoagulant such as EDTA. The use of protease inhibitors is crucial to prevent the degradation of Angiotensin (1-9) by various peptidases present in the blood.[1][2][3]

Q2: What is the maximum time allowed between blood collection and plasma separation?

A2: To ensure the integrity of the sample, blood should be centrifuged to separate the plasma within 30 minutes of collection.[4][5] The tubes should be kept on ice during this period to minimize enzymatic activity.

Q3: How should I store my plasma samples before analysis?

A3: For short-term storage (up to 5 days), plasma samples can be kept at 4°C. For longer-term storage, it is imperative to aliquot the plasma and store it at -20°C (for up to one month) or -80°C (for up to two months) to prevent degradation and loss of bioactivity.[4][5] Avoid repeated freeze-thaw cycles as this can significantly degrade the peptide.[4][5]

Q4: Can I use hemolyzed plasma samples for Angiotensin (1-9) measurement?

A4: No, it is strongly advised not to use hemolyzed samples. Hemolysis can indicate the release of intracellular proteases, which can lead to the degradation of Angiotensin (1-9) and result in inaccurate measurements.[4]

Troubleshooting Guide

Issue 1: Low or undetectable Angiotensin (1-9) levels in samples.

Potential Cause Suggested Solution
Sample Degradation Ensure that blood samples were collected in tubes containing a protease inhibitor cocktail and that plasma was separated promptly (within 30 minutes) at a low temperature. Review storage conditions to ensure samples were consistently kept at -80°C and that freeze-thaw cycles were avoided.[1][2][4]
Improper Sample Extraction (for LC-MS/MS) Verify the efficiency of the solid-phase extraction (SPE) protocol. Incomplete recovery during extraction can lead to lower than expected concentrations. Consider re-optimizing the extraction protocol.[6][7]
Assay Sensitivity Confirm that the concentration of Angiotensin (1-9) in the samples is within the detection range of the assay being used. For ELISA kits, the typical detection range is in the picogram per milliliter (pg/mL) range.[4][8] If concentrations are expected to be very low, a more sensitive method like LC-MS/MS might be required.[1][2]

Issue 2: High variability between replicate measurements.

Potential Cause Suggested Solution
Inconsistent Sample Handling Ensure that all samples are treated identically throughout the collection, processing, and storage steps. Any variation in time, temperature, or procedure can introduce variability.[9]
Pipetting Errors During the assay, ensure accurate and consistent pipetting, especially for small volumes of standards, samples, and reagents. Use calibrated pipettes and fresh tips for each transfer.[10]
Inadequate Washing Steps (ELISA) Incomplete washing of the microplate wells can lead to high background and poor precision. Ensure that the washing procedure is performed thoroughly according to the kit manufacturer's instructions.[10]

Pre-analytical Stability of Angiotensin (1-9)

Recent studies highlight the critical importance of pre-analytical conditions for reliable quantification of Angiotensin peptides. The stability of Angiotensin (1-9) is influenced by time, temperature, and the presence of protease inhibitors.

Table 1: Influence of Pre-analytical Conditions on Angiotensin (1-9) Stability

ConditionObservationRecommendationReference
Time to Centrifugation Delays in plasma separation can lead to significant degradation of Angiotensin peptides by endogenous proteases.Centrifuge blood samples within 30 minutes of collection.[4][5]
Storage Temperature Storage at 4°C is suitable for a few days, but long-term storage requires -80°C to minimize degradation.For long-term storage, aliquot plasma and store at -80°C.[4][5]
Protease Inhibitors The absence of protease inhibitors leads to rapid degradation of Angiotensin (1-9). A cocktail of inhibitors is necessary.Use blood collection tubes containing a comprehensive protease inhibitor cocktail.[1][2][3]
Freeze-Thaw Cycles Repeated freezing and thawing of plasma samples can cause a significant reduction in the measurable Angiotensin (1-9) concentration.Aliquot plasma samples after the initial separation to avoid multiple freeze-thaw cycles.[4][5]

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing for Angiotensin (1-9) Measurement

  • Blood Collection:

    • Use a pre-chilled blood collection tube containing EDTA as an anticoagulant and a broad-spectrum protease inhibitor cocktail.

    • Collect venous blood from the subject.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the blood with the anticoagulant and inhibitors.

    • Place the tube on ice immediately.

  • Plasma Separation:

    • Within 30 minutes of blood collection, centrifuge the tube at 1000-2000 x g for 15 minutes at 4°C.[4][5]

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Sample Storage:

    • Aliquot the plasma into pre-labeled, cryo-safe tubes.

    • For immediate analysis (within 5 days), store the aliquots at 4°C.

    • For long-term storage, freeze the aliquots and store them at -80°C.[4][5]

Protocol 2: Solid-Phase Extraction (SPE) of Angiotensin (1-9) from Plasma for LC-MS/MS Analysis (General Guideline)

This is a general guideline; specific parameters may need to be optimized.

  • Column Activation:

  • Column Equilibration:

    • Equilibrate the column with a solution of 1% trifluoroacetic acid (TFA) in water.[6]

  • Sample Loading:

    • Acidify the plasma sample with TFA.

    • Centrifuge the acidified plasma to pellet proteins.

    • Load the supernatant onto the equilibrated C18 column.

  • Washing:

    • Wash the column with 1% TFA in water to remove unbound substances.[6]

  • Elution:

  • Drying and Reconstitution:

    • Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.

Visual Guides

Preanalytical_Workflow cluster_collection Blood Collection cluster_processing Plasma Processing cluster_storage Storage Collect Collect Blood (EDTA + Protease Inhibitors) Mix Invert to Mix Collect->Mix Ice Place on Ice Mix->Ice Centrifuge Centrifuge (within 30 min at 4°C) Ice->Centrifuge < 30 min Separate Separate Plasma Centrifuge->Separate Aliquot Aliquot Plasma Separate->Aliquot Store_short Short-term (4°C) Aliquot->Store_short Store_long Long-term (-80°C) Aliquot->Store_long

Caption: Pre-analytical workflow for Angiotensin (1-9) plasma measurement.

Angiotensin_Signaling Ang1_9 Angiotensin (1-9) AT2R AT2 Receptor Ang1_9->AT2R Binds to PI3K PI3K AT2R->PI3K Activates ERK ERK1/2 AT2R->ERK Activates Cardioprotection Cardioprotective Effects (Anti-hypertrophic, Anti-fibrotic) AT2R->Cardioprotection Akt Akt PI3K->Akt Activates Autophagy Inhibition of Autophagy Akt->Autophagy ERK->Cardioprotection

Caption: Signaling pathway of Angiotensin (1-9) via the AT2 receptor.[11][12][13]

References

Cross-reactivity issues with Angiotensin (1-9) antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cross-reactivity and other common issues encountered when using Angiotensin (1-9) antibodies in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is antibody cross-reactivity and why is it a concern for Angiotensin (1-9)?

A1: Antibody cross-reactivity is the tendency of an antibody to bind to molecules other than its specific target. This is a significant issue in the renin-angiotensin system (RAS) because its peptides, such as Angiotensin I, Angiotensin II, Angiotensin (1-7), and Angiotensin (1-9), are structurally very similar, often differing by only one or two amino acids.[1] An antibody raised against Angiotensin (1-9) might erroneously bind to these other angiotensin peptides, leading to inaccurate quantification and misinterpretation of experimental results.[1][2]

Q2: My ELISA is showing high background noise. What are the common causes and solutions?

A2: High background in an ELISA can obscure specific signals. Common causes include:

  • High Antibody Concentration: Excessive primary or secondary antibody concentrations can lead to non-specific binding.[3]

  • Insufficient Washing: Inadequate washing steps fail to remove unbound antibodies and other reagents.[4]

  • Contaminated Reagents: Contamination of buffers or substrate solutions can produce a false positive signal.[4]

  • Improper Blocking: Ineffective blocking of non-specific binding sites on the microplate wells.[3]

For troubleshooting, refer to the "Troubleshooting High Background in ELISA" workflow diagram below.

Q3: I am getting a weak or no signal in my Western Blot. What should I check?

A3: A weak or absent signal can be frustrating. Consider these troubleshooting steps:

  • Antibody Validation: Confirm the primary antibody is validated for Western Blotting applications.[3]

  • Antibody Concentration: The primary or secondary antibody concentration may be too low. Perform a titration to find the optimal dilution.[3]

  • Protein Transfer: Ensure the protein has been successfully transferred from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane.

  • Epitope Masking: Over-fixation or other sample preparation steps might mask the antibody's binding site (epitope).[3] Consider an antigen retrieval step if using cross-linking fixatives.[3]

  • Sample Integrity: Ensure samples were stored properly to prevent protein degradation.[5]

Q4: How can I validate the specificity of my Angiotensin (1-9) antibody?

A4: Validating antibody specificity is critical. Key methods include:

  • Peptide Competition/Adsorption: Pre-incubate the antibody with an excess of the target Angiotensin (1-9) peptide. A specific antibody will show a significantly reduced signal in the assay, as its binding sites will be occupied by the free peptide.

  • Testing Against Related Peptides: Run the assay with other angiotensin peptides (Ang I, Ang II, etc.) as samples to directly measure the percentage of cross-reactivity.

  • Use of Knockout/Knockdown Samples: If available, use tissue or cell lysates from models where the target's precursor (Angiotensinogen) is knocked out. A specific antibody should show no signal in these samples.[6] While challenging for secreted peptides, this remains a gold standard for validation.

Troubleshooting Guides

Issue: Inconsistent or Non-Reproducible Results in ELISA

Inconsistent results can undermine confidence in your data. This guide provides a systematic approach to identifying and resolving the issue.

  • Check Pipetting and Technique: Ensure consistent pipetting volumes and technique across all wells. Avoid introducing bubbles. Use calibrated pipettes.[7]

  • Verify Reagent Preparation: Prepare fresh reagents and standards for each assay. Ensure thorough mixing before use.[8]

  • Control Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.[9] Inconsistent timing can lead to significant variability.

  • Ensure Uniform Washing: Make sure all wells are washed equally and thoroughly. Residual unbound reagents are a common source of error.[4]

  • Evaluate Plate Sealing: Properly seal plates during incubations to prevent evaporation, which can concentrate reagents and affect results.[4]

  • Assess Sample Quality: Use fresh samples whenever possible. Avoid repeated freeze-thaw cycles, which can degrade the target peptide.[5][8]

Quantitative Data on Cross-Reactivity

While specific cross-reactivity data for every commercial Angiotensin (1-9) antibody is not always available, manufacturers often provide data for related peptides. The following table illustrates typical cross-reactivity data provided for an Angiotensin antibody, highlighting the importance of checking this information. Note that for some antibodies, cross-reactivity with Ang-(1-9) was found to be below 1%.[10]

Peptide TestedCross-Reactivity (%)
Angiotensin I< 0.25%
Angiotensin II< 0.05%
Angiotensin III100%
Angiotensin IV100%
Angiotensin (1-7)< 1%
Angiotensin (1-9)< 1%
(Note: Data is illustrative, based on a sample antibody against Angiotensin II metabolites.[10] Always refer to the specific datasheet for your antibody.)

Key Experimental Protocols

Competitive ELISA for Angiotensin (1-9) Quantification

This protocol outlines the general steps for a competitive ELISA, a common format for quantifying small molecules like angiotensin peptides.[11]

  • Plate Coating: A microplate is pre-coated with a monoclonal antibody specific to Angiotensin (1-9).[11]

  • Competitive Reaction:

    • Add standards or samples to the appropriate wells.

    • Immediately add a fixed amount of biotin-labeled Angiotensin (1-9) to each well.

    • During incubation, the unlabeled Angiotensin (1-9) from the sample and the biotin-labeled Angiotensin (1-9) compete for binding to the pre-coated antibody.[11]

  • Washing: The plate is washed to remove any unbound components.[11]

  • HRP Conjugation: Avidin conjugated to Horseradish Peroxidase (HRP) is added to each well, where it binds to the biotin (B1667282) on the captured labeled-Angiotensin (1-9).[11]

  • Second Washing: The plate is washed again to remove unbound Avidin-HRP.[11]

  • Substrate Addition: A TMB substrate solution is added. The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of Angiotensin (1-9) in the original sample.[5]

  • Stopping the Reaction: An acid stop solution is added to terminate the reaction.[11]

  • Data Acquisition: The absorbance (Optical Density or OD) is read at 450 nm using a microplate reader. The concentration of Angiotensin (1-9) in the samples is determined by comparing their OD to the standard curve.[8]

Western Blotting for Antibody Specificity (Conceptual)

While Western Blotting is more common for larger proteins, it can be conceptually applied to validate an antibody's specificity against different angiotensin peptide precursors or fragments if they can be resolved. A more practical approach is using a dot blot.

  • Sample Preparation: Prepare lysates from cells overexpressing different angiotensinogen (B3276523) fragments or use synthetic peptides.

  • Protein Separation (for WB) or Spotting (for Dot Blot): Separate proteins by size via SDS-PAGE or spot peptides directly onto a nitrocellulose or PVDF membrane.

  • Transfer: Transfer the separated proteins from the gel to the membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the Angiotensin (1-9) primary antibody at its optimal dilution.

  • Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species.

  • Final Washing: Perform a final series of washes to remove the unbound secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system. A specific antibody will only produce a band at the expected molecular weight for its target.[6]

Visualizations

G cluster_RAS Simplified Renin-Angiotensin System Angiotensinogen Angiotensinogen AngI Angiotensin I (1-10) Angiotensinogen->AngI Renin AngII Angiotensin II (1-8) AngI->AngII ACE Ang19 Angiotensin (1-9) AngI->Ang19 ACE2 Ang17 Angiotensin (1-7) AngII->Ang17 ACE2 Ang19->Ang17 ACE

Caption: Simplified Renin-Angiotensin System (RAS) pathway.

G start Start: High Background Observed wash Increase number and duration of wash steps start->wash block Optimize blocking step (time, agent, concentration) wash->block Still high? end Result: Background Reduced wash->end Issue Resolved ab_conc Reduce primary/secondary antibody concentration block->ab_conc Still high? block->end Issue Resolved reagents Prepare fresh buffers and substrate ab_conc->reagents Still high? ab_conc->end Issue Resolved reagents->end Issue Resolved

Caption: Troubleshooting workflow for high background in immunoassays.

G cluster_workflow Competitive ELISA Workflow p1 1. Coat plate with anti-Ang(1-9) antibody p2 2. Add Samples/Standards + Biotin-Ang(1-9) p1->p2 p3 3. Incubate (Competitive Binding) p2->p3 p4 4. Wash plate p3->p4 p5 5. Add Avidin-HRP conjugate p4->p5 p6 6. Incubate p5->p6 p7 7. Wash plate p6->p7 p8 8. Add TMB Substrate p7->p8 p9 9. Add Stop Solution p8->p9 p10 10. Read Absorbance at 450nm p9->p10

Caption: General workflow for a competitive ELISA experiment.

References

Interpreting unexpected results in Angiotensin (1-9) experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin (1-9) [Ang-(1-9)].

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway for Angiotensin (1-9)?

A1: Angiotensin (1-9) primarily signals through the Angiotensin II Type 2 Receptor (AT2R).[1][2] This interaction mediates most of its known biological effects, which are often counter-regulatory to the classical Renin-Angiotensin System (RAS) axis involving Angiotensin II and the AT1 Receptor (AT1R).[1]

Q2: I am not observing the expected anti-hypertrophic effect of Ang-(1-9) in my cardiomyocyte culture. What are the possible reasons?

A2: Several factors could contribute to a lack of effect:

  • Peptide Stability and Degradation: Ang-(1-9) can be cleaved by Angiotensin-Converting Enzyme (ACE) to form Angiotensin (1-7).[3] If your cell culture medium contains proteases or if the cells express high levels of ACE, the concentration of Ang-(1-9) may decrease over time. Consider using protease inhibitors or a serum-free medium if appropriate for your cell type. One study suggests Ang-(1-9) is hydrolyzed more slowly than Angiotensin I and Angiotensin (1-7), indicating a potentially longer half-life in some conditions.[1]

  • Receptor Expression: The target cells must express sufficient levels of the AT2 receptor for Ang-(1-9) to elicit a response. Verify AT2R expression in your cell model using techniques like qPCR or Western blotting.

  • Dose-Response: The concentration of Ang-(1-9) may be suboptimal. It is crucial to perform a dose-response curve to determine the effective concentration for your specific experimental setup.

  • Cell Culture Conditions: Factors such as cell confluence, passage number, and overall cell health can influence the cellular response to stimuli. Ensure your cells are healthy and in the appropriate growth phase.

Q3: Can Angiotensin (1-9) signal through receptors other than AT2R?

A3: While the primary receptor for Ang-(1-9) is the AT2R, some studies have investigated its binding to other receptors. Radioligand binding assays have shown that Ang-(1-9) can bind to the AT1R, although with a much lower affinity than Angiotensin II.[1] However, the functional consequences of this binding are not well-established, and most observed effects of Ang-(1-9) are blocked by AT2R antagonists, not AT1R antagonists.[1][2]

Q4: What are the known downstream signaling effectors of Angiotensin (1-9) activation of the AT2R?

A4: Activation of AT2R by Ang-(1-9) has been shown to stimulate the production of nitric oxide (NO).[4][5] This effect is often endothelium-dependent and can be abolished by eNOS blockade.[1] There is also evidence for cross-talk with the bradykinin (B550075) B2 receptor, leading to enhanced NO and arachidonic acid release.[4] In some contexts, Ang-(1-9) has been shown to reduce the phosphorylation of ERK1/2 and p38 MAPK.[6]

Q5: Is it possible for the observed effects of Ang-(1-9) to be due to its conversion to Angiotensin (1-7)?

A5: Yes, this is a critical consideration. Ang-(1-9) is a substrate for ACE, which converts it to the biologically active peptide Ang-(1-7), a ligand for the Mas receptor.[3][7] To dissect the direct effects of Ang-(1-9) from those of its metabolite, it is essential to use appropriate pharmacological inhibitors. The effects of Ang-(1-9) are typically insensitive to the Mas receptor antagonist A779 but are blocked by the AT2R antagonist PD123319.[1][2] Co-incubation with an ACE inhibitor like captopril (B1668294) can also help to prevent the conversion of Ang-(1-9) to Ang-(1-7).[2]

Troubleshooting Guide

Issue 1: No biological effect observed with Angiotensin (1-9) treatment.

Potential Cause Troubleshooting Steps
Peptide Degradation 1. Prepare fresh stock solutions of Ang-(1-9) for each experiment. 2. Minimize freeze-thaw cycles. 3. Consider the stability of Ang-(1-9) in your experimental buffer or cell culture medium. A study has suggested a longer half-life for Ang-(1-9) compared to other RAS peptides, but this can be context-dependent.[1] 4. If applicable, use a serum-free medium or add a broad-spectrum protease inhibitor cocktail.
Suboptimal Peptide Concentration 1. Perform a dose-response experiment with a wide range of Ang-(1-9) concentrations (e.g., pM to µM range) to determine the optimal effective concentration. The EC50 for vasodilation has been reported to be in the picomolar range in some studies.[1]
Low or Absent AT2R Expression 1. Confirm AT2R mRNA and protein expression in your cell or tissue model using qPCR, Western blotting, or immunohistochemistry. 2. If expression is low, consider using a different cell line or an overexpression system.
Incorrect Experimental Conditions 1. Review and optimize incubation times, temperature, and buffer composition. 2. Ensure that other reagents are not interfering with the Ang-(1-9) signaling pathway.

Issue 2: Unexpected or contradictory results (e.g., pro-hypertrophic effects).

Potential Cause Troubleshooting Steps
Off-Target Effects at High Concentrations 1. High concentrations of peptides can sometimes lead to non-specific or off-target effects. Re-evaluate your dose-response curve and use the lowest effective concentration. 2. Ang-(1-9) has been shown to bind to AT1R at high concentrations, which could potentially mediate pro-hypertrophic signals.[1]
Conversion to Other Bioactive Peptides 1. As mentioned in the FAQs, Ang-(1-9) can be converted to Ang-(1-7).[3] Use the Mas receptor antagonist A779 to rule out effects mediated by Ang-(1-7).[1][2] 2. An ACE inhibitor can also be used to prevent this conversion.[2]
Cell Model-Specific Signaling 1. The signaling response to Ang-(1-9) may vary between different cell types. Characterize the specific downstream signaling pathways in your model.
Contamination of Reagents 1. Ensure all reagents, including the Ang-(1-9) peptide, are free from contaminants.

Data Presentation

Table 1: Receptor Binding Affinities of Angiotensin (1-9)

ReceptorLigandpKiK D (mol/L)Cell Line/TissueReference
AT1RAng-(1-9)6.6 ± 0.3-H9c2 cells[1]
AT2RAng-(1-9)6.28 ± 0.1-H9c2 cells[2]
AT2RAng-(1-9)-5.95 x 10⁻⁶ ± 2.33 x 10⁻⁶-[8]

Table 2: Functional Potency of Angiotensin (1-9)

AssayEC50Experimental ModelReference
Vasodilation22 pMRat aortic rings[1]

Experimental Protocols

1. Cardiomyocyte Hypertrophy Assay

This protocol is adapted from studies investigating the anti-hypertrophic effects of Ang-(1-9).[2]

  • Cell Culture:

    • Plate neonatal rat ventricular myocytes (NRVMs) or a suitable cardiomyocyte cell line (e.g., H9c2) in appropriate culture plates.

    • Culture cells in standard growth medium until they reach the desired confluency (typically 70-80%).

    • For experiments, switch to a serum-free or low-serum medium for 24 hours to induce quiescence.

  • Treatment:

    • Pre-incubate the cells with various concentrations of Ang-(1-9) for a specified time (e.g., 1 hour).

    • To investigate the signaling pathway, co-incubate with antagonists such as PD123319 (AT2R antagonist) or A779 (Mas receptor antagonist) prior to adding Ang-(1-9).

    • Induce hypertrophy with a pro-hypertrophic agent like Angiotensin II (e.g., 100 nM) or norepinephrine (B1679862) for 24-48 hours.

  • Analysis of Hypertrophy:

    • Cell Size Measurement:

      • Fix the cells with 4% paraformaldehyde.

      • Permeabilize with a detergent like Triton X-100.

      • Stain for a cytoskeletal protein (e.g., α-actinin or phalloidin) to visualize the cell morphology.

      • Capture images using fluorescence microscopy and measure the cell surface area using image analysis software (e.g., ImageJ).

    • Hypertrophic Marker Gene Expression:

      • Isolate total RNA from the treated cells.

      • Perform quantitative real-time PCR (qPCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).

2. Receptor Binding Assay (Competition)

This protocol provides a general framework for a competition radioligand binding assay to determine the affinity of Ang-(1-9) for angiotensin receptors.[9][10]

  • Membrane Preparation:

    • Use cell membranes from a cell line overexpressing the receptor of interest (e.g., HEK293 cells transfected with AT1R or AT2R) or from tissues known to express the receptor.

    • Homogenize the cells or tissue in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation + radiolabeled ligand (e.g., ¹²⁵I-Angiotensin II).

      • Non-specific Binding: Membrane preparation + radiolabeled ligand + a high concentration of an unlabeled competitor (e.g., unlabeled Angiotensin II).

      • Competition: Membrane preparation + radiolabeled ligand + increasing concentrations of unlabeled Ang-(1-9).

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.

  • Data Analysis:

    • Measure the radioactivity on the filters using a gamma counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of Ang-(1-9) to generate a competition curve and determine the IC50.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

3. Western Blot for ERK1/2 Phosphorylation

This protocol outlines the steps to assess the effect of Ang-(1-9) on the phosphorylation of ERK1/2, a key signaling molecule in many cellular processes.[11][12]

  • Cell Treatment and Lysis:

    • Culture and treat cells as described in the hypertrophy assay protocol, using shorter incubation times for signaling studies (e.g., 5, 15, 30, 60 minutes).

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

Visualizations

Ang_1_9_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell AngI Angiotensin I ACE2 ACE2 AngI->ACE2 cleavage ACE ACE AngI->ACE cleavage Ang1_9 Angiotensin (1-9) ACE2->Ang1_9 Ang1_9->ACE conversion AT2R AT2 Receptor Ang1_9->AT2R activates AngII Angiotensin II ACE->AngII Ang1_7 Angiotensin (1-7) ACE->Ang1_7 NO_production Nitric Oxide (NO) Production AT2R->NO_production AntiHypertrophy Anti-Hypertrophic Effects AT2R->AntiHypertrophy B2R Bradykinin B2 Receptor AT2R->B2R cross-talk Vasodilation Vasodilation NO_production->Vasodilation Troubleshooting_Workflow Start Unexpected Result in Ang-(1-9) Experiment CheckPeptide Verify Peptide Integrity and Concentration Start->CheckPeptide CheckReceptor Confirm AT2R Expression in Cell Model Start->CheckReceptor PositiveControl Include Positive Control for Assay Start->PositiveControl DoseResponse Perform Dose-Response Curve CheckPeptide->DoseResponse Resolved Issue Resolved CheckReceptor->Resolved CheckMetabolism Investigate Conversion to Ang-(1-7) UseAntagonists Use PD123319 (AT2R) and A779 (MasR) Antagonists CheckMetabolism->UseAntagonists OffTarget Consider Off-Target Effects at High Doses UseAntagonists->OffTarget DoseResponse->CheckMetabolism OffTarget->Resolved PositiveControl->Resolved Experimental_Workflow_Hypertrophy Start Start: Cardiomyocyte Culture SerumStarve Serum Starvation (24h) Start->SerumStarve Treatment Treatment: Ang-(1-9) +/- Antagonists + Hypertrophic Stimulus SerumStarve->Treatment Incubation Incubation (24-48h) Treatment->Incubation Analysis Analysis Incubation->Analysis CellSize Measure Cell Size (Microscopy) Analysis->CellSize GeneExpression Measure Gene Expression (qPCR) Analysis->GeneExpression End End CellSize->End GeneExpression->End

References

Technical Support Center: Enhancing the In Vivo Half-Life of Angiotensin (1-9)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on extending the in vivo half-life of Angiotensin (1-9) [Ang-(1-9)]. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the therapeutic application of Angiotensin (1-9)?

A1: The primary challenge for the therapeutic use of Ang-(1-9) is its short plasma half-life.[1][2][3] Like many therapeutic peptides, Ang-(1-9) is susceptible to rapid degradation by proteases in the body, which limits its bioavailability and duration of action.[1][4]

Q2: What are the main enzymatic pathways for Angiotensin (1-9) degradation in vivo?

A2: Ang-(1-9) is primarily degraded by several peptidases. Angiotensin-Converting Enzyme (ACE) can cleave Ang-(1-9) to form Angiotensin-(1-7). Other enzymes involved in its metabolism include Neutral Endopeptidase (NEP), Prolyl Endopeptidase (POP), and Thimet Oligopeptidase (TOP). Additionally, Aminopeptidase A (APA) can convert Ang-(1-9) to Ang-(2-9).

Q3: What are the most common strategies to extend the in vivo half-life of Angiotensin (1-9)?

A3: Several strategies are employed to protect Ang-(1-9) from enzymatic degradation and enhance its circulatory half-life. These include:

  • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide.[5][6][7]

  • Liposomal Encapsulation: Entrapping Ang-(1-9) within lipid-based vesicles.[2][3]

  • Nanoparticle Formulation: Incorporating Ang-(1-9) into polymeric nanoparticles.[1]

  • Fusion Proteins: Genetically fusing Ang-(1-9) to a larger carrier protein, such as the Fc domain of an antibody or albumin.[8][9][10][11]

  • Peptide Modification: Synthesizing modified versions of the peptide, such as a retro-enantiomer analog, which are resistant to proteolysis.[12][13][14]

Q4: How does Angiotensin (1-9) exert its biological effects?

A4: Ang-(1-9) primarily acts as a ligand for the Angiotensin II Type 2 Receptor (AT2R).[15] Activation of the AT2R triggers signaling pathways that often counteract the effects of Angiotensin II, leading to beneficial cardiovascular outcomes such as vasodilation, and anti-hypertrophic and anti-fibrotic effects.[15][16]

II. Quantitative Data Summary

The following table summarizes the available data on the in vivo half-life of native and modified Angiotensin (1-9) and related peptides. It is important to note that experimental conditions can vary significantly between studies, affecting direct comparisons.

Peptide/FormulationModification StrategyReported Half-LifeSpeciesReference(s)
Native Angiotensin (1-9) -Short (exact value not consistently reported, but implied to be minutes)Human/Rat[1][2][3][4]
Angiotensin-(1-9) Retro-Enantiomer Retro-inverso synthesisSignificantly increased stability in serum compared to native Ang-(1-9)Human (in vitro)[12][13]
ACE2-Fc Fusion Protein Fusion to IgG1 Fc domainExtended from <2 hours to over a weekMouse[8][9]
rhACE2 (produces Ang 1-9) Recombinant protein~10 hours (terminal half-life)Human[9]
rHA-ACE2 Fusion (produces Ang 1-9) Fusion to human albumin13.5 hoursMouse (transgenic)[17]
PEGylated TIMP-1 (example) PEGylation (20 kDa PEG)28 hours (vs. 1.1 hours for native)Mouse[18]

III. Experimental Protocols & Methodologies

A. Liposomal Encapsulation of Angiotensin (1-9)

This protocol is a generalized method based on the thin-film hydration technique, which can be adapted for Ang-(1-9).

Objective: To encapsulate Ang-(1-9) in liposomes to protect it from enzymatic degradation.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Angiotensin (1-9) peptide

  • Chloroform and Methanol (solvent system)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dialysis tubing (with appropriate molecular weight cut-off)

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC and cholesterol in a chloroform:methanol solvent mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath (above the lipid transition temperature) under reduced pressure to evaporate the organic solvents, resulting in a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with a PBS solution containing Ang-(1-9).

    • Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension in a bath sonicator.

    • For a more uniform size distribution, pass the liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • To remove unencapsulated Ang-(1-9), dialyze the liposome suspension against fresh PBS using dialysis tubing with a molecular weight cut-off that allows free peptide to pass through while retaining the liposomes.

  • Characterization:

    • Determine the encapsulation efficiency by lysing a portion of the purified liposomes (e.g., with a detergent or organic solvent) and quantifying the Ang-(1-9) content using HPLC or an ELISA kit.[19][20][21][22][23]

B. PEGylation of Angiotensin (1-9)

This protocol describes a general method for N-terminal PEGylation of a peptide like Ang-(1-9).

Objective: To covalently attach a PEG chain to Ang-(1-9) to increase its hydrodynamic size and mask it from proteolytic enzymes.

Materials:

  • Angiotensin (1-9) peptide

  • Methoxy PEG-aldehyde (mPEG-ALD)

  • Sodium cyanoborohydride (NaCNBH3)

  • Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH ~7.0)

  • Size-exclusion chromatography (SEC) or reverse-phase HPLC system for purification

  • MALDI-TOF mass spectrometer for characterization

Procedure:

  • Reaction Setup:

    • Dissolve Ang-(1-9) in the reaction buffer.

    • Add mPEG-ALD to the peptide solution at a specific molar ratio (e.g., 1:1 to 1:5 peptide:PEG). The optimal ratio should be determined empirically.

  • Reductive Amination:

    • Add sodium cyanoborohydride to the reaction mixture. This will reduce the Schiff base formed between the N-terminal amine of the peptide and the aldehyde group of the PEG, forming a stable secondary amine linkage.

    • Allow the reaction to proceed for a set time (e.g., 2-24 hours) at a controlled temperature (e.g., 4°C or room temperature).

  • Purification:

    • Purify the PEGylated Ang-(1-9) from unreacted peptide and PEG using SEC or RP-HPLC. The PEGylated peptide will have a larger size and/or different retention time.

  • Characterization:

    • Confirm the successful PEGylation and determine the molecular weight of the conjugate using MALDI-TOF mass spectrometry.

C. In Vivo Half-Life Determination of Modified Angiotensin (1-9)

This protocol outlines a general workflow for a pharmacokinetic study to determine the in vivo half-life of a modified Ang-(1-9) formulation.

Objective: To quantify the concentration of modified Ang-(1-9) in plasma over time after administration to determine its pharmacokinetic profile.

Materials:

  • Test animals (e.g., rats, mice)

  • Modified Ang-(1-9) formulation

  • Vehicle control

  • Blood collection supplies (e.g., syringes, capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical method for quantification of Ang-(1-9) in plasma (e.g., LC-MS/MS or ELISA)[19][20][21][22][23]

Procedure:

  • Animal Dosing:

    • Administer the modified Ang-(1-9) formulation to the test animals via the desired route (e.g., intravenous bolus).

    • Administer the vehicle control to a separate group of animals.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours) into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of Ang-(1-9) in each plasma sample using a validated analytical method like LC-MS/MS or a competitive ELISA.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of Ang-(1-9) versus time.

    • Use pharmacokinetic software to calculate key parameters, including the elimination half-life (t½).

IV. Troubleshooting Guides

A. Troubleshooting Liposomal Encapsulation
IssuePossible Cause(s)Suggested Solution(s)
Low Encapsulation Efficiency - Peptide is leaking out during extrusion or dialysis.- Poor interaction between the hydrophilic peptide and the lipid bilayer.- Optimize the lipid composition (e.g., add charged lipids to interact with the peptide).- Use a gentler method for size reduction post-hydration.- Ensure the dialysis membrane has the correct molecular weight cut-off.
Liposome Aggregation - Improper surface charge.- High concentration of liposomes.- Include a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation to create a steric barrier.- Adjust the pH of the buffer to ensure a net surface charge that promotes repulsion.- Dilute the liposome suspension.
Inconsistent Particle Size - Inefficient extrusion process.- Lipid film not fully hydrated.- Ensure the extruder is assembled correctly and perform a sufficient number of passes (e.g., 10-20).- Increase hydration time and ensure adequate vortexing to fully disperse the lipid film.
B. Troubleshooting PEGylation
IssuePossible Cause(s)Suggested Solution(s)
Low PEGylation Yield - Suboptimal reaction conditions (pH, temperature, time).- Inactive PEG reagent.- Steric hindrance at the target site.- Optimize the pH to favor the reactivity of the target amine group (e.g., N-terminus).- Use a fresh, high-quality PEG reagent.- Increase the molar excess of the PEG reagent.- Increase the reaction time.
Multiple PEGylated Products (Polydispersity) - Reaction is not site-specific, modifying multiple sites (e.g., lysine (B10760008) residues).- Reaction conditions are too harsh.- To target the N-terminus, perform the reaction at a lower pH (around 7.0) where the N-terminal amine is more reactive than lysine side chains.- Use a site-specific PEGylation strategy, such as introducing a unique cysteine residue for thiol-specific PEGylation.[24][25]- Reduce the molar excess of the PEG reagent.
Loss of Biological Activity - PEG chain is attached at or near the active site of the peptide.- Use a site-directed PEGylation approach to attach the PEG chain away from the receptor-binding domain.- Use a smaller PEG chain.
C. Troubleshooting In Vivo Studies
IssuePossible Cause(s)Suggested Solution(s)
High Variability in Plasma Concentrations - Inconsistent dosing.- Differences in animal metabolism.- Issues with blood sample collection or processing.- Ensure accurate and consistent administration of the formulation.- Increase the number of animals per group.- Standardize the blood collection and plasma processing protocol.
Difficulty in Detecting Modified Ang-(1-9) in Plasma - The concentration is below the limit of detection of the assay.- The peptide is degrading in the plasma sample before analysis.- Use a more sensitive analytical method (e.g., LC-MS/MS).- Add protease inhibitors to the blood collection tubes.[20][21]- Ensure proper and rapid processing and storage of plasma samples.
Unexpected Pharmacokinetic Profile - Rapid clearance by the reticuloendothelial system (for nanoparticles/liposomes).- The modification did not sufficiently protect the peptide.- For nanoparticles/liposomes, ensure they are PEGylated to avoid rapid uptake by the immune system.- Re-evaluate the stability of the modified peptide in vitro in serum before proceeding to in vivo studies.

V. Visualizations

Signaling Pathway of Angiotensin (1-9)

Angiotensin_1_9_Signaling Ang_I Angiotensin I ACE2 ACE2 Ang_I->ACE2 Cleavage Ang_1_9 Angiotensin (1-9) ACE2->Ang_1_9 AT2R AT2R Ang_1_9->AT2R Binds and Activates Signaling Downstream Signaling (e.g., SHP-1, NO) AT2R->Signaling Effects Beneficial Cardiovascular Effects (Vasodilation, Anti-hypertrophy, Anti-fibrosis) Signaling->Effects

Caption: Signaling pathway of Angiotensin (1-9) via the AT2R.

Experimental Workflow for Half-Life Extension

Half_Life_Extension_Workflow cluster_modification 1. Modification Strategy cluster_purification 2. Purification & Characterization cluster_invivo 3. In Vivo Pharmacokinetic Study PEGylation PEGylation Purify Purification (e.g., HPLC, SEC) PEGylation->Purify Liposomes Liposomal Encapsulation Liposomes->Purify Fusion Fusion Protein Creation Fusion->Purify Characterize Characterization (e.g., Mass Spec, DLS) Purify->Characterize Dosing Animal Dosing Characterize->Dosing Sampling Blood Sampling Dosing->Sampling Analysis Plasma Analysis (LC-MS/MS or ELISA) Sampling->Analysis PK_Model Pharmacokinetic Modeling Analysis->PK_Model Result 4. Determine In Vivo Half-Life PK_Model->Result

Caption: General workflow for enhancing and evaluating the half-life of Ang-(1-9).

References

Technical Support Center: Angiotensin (1-9) Gene Transfer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Angiotensin (1-9) gene transfer experiments. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges in their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during Angiotensin (1-9) gene transfer experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Transduction Efficiency or No Gene Expression

Q1: I have performed my viral transduction, but I am seeing very low or no expression of Angiotensin (1-9). What could be the problem?

A1: Low transduction efficiency is a common issue with several potential causes. Here is a step-by-step guide to troubleshoot this problem:

  • Verify Viral Titer: An adequate viral titer is critical for successful transduction.[1] Titers can be overestimated, especially when using methods like RT-qPCR which measure physical rather than infectious particles.[1][2]

    • Solution: Confirm your viral titer using a functional assay, such as transducing a permissive cell line (e.g., HEK293T) with serial dilutions of your viral stock and quantifying reporter gene expression (e.g., GFP) to determine the infectious titer.[2] For some vectors, low titers are unavoidable, and concentrating the virus may be necessary.[3]

  • Optimize Multiplicity of Infection (MOI): The ratio of viral particles to target cells (MOI) is crucial. A low MOI will result in poor transduction efficiency, while a very high MOI can be toxic to cells.[1]

    • Solution: Perform a dose-response experiment by transducing your target cells with a range of MOIs to determine the optimal concentration that yields high expression with minimal cytotoxicity.

  • Assess Target Cell Health and Confluency: The health and state of your target cells significantly impact transduction.

    • Solution: Ensure your cells are healthy, free from contamination (e.g., mycoplasma), and are actively dividing at the time of transduction.[2] Cells should ideally be at 50-80% confluency.[2]

  • Consider Cell Type Susceptibility: Different cell types have varying susceptibility to viral transduction.[1][4]

    • Solution: If your target cell line is known to be difficult to transduce, consider using a chemical transduction enhancer, such as Polybrene, which neutralizes the charge repulsion between the virus and the cell membrane.[2]

  • Check for Truncated Viral RNA Transcripts: The presence of a foreign polyadenylation signal within your gene construct can lead to truncated viral RNA, reducing the amount of active genomic RNA and lowering the viral titer.[2]

    • Solution: Review your transfer vector sequence to ensure there are no unintended polyadenylation signals between the LTRs.

  • Incubation Time: The duration of cell exposure to the virus can influence efficiency.[1]

    • Solution: Optimize the incubation time, typically between 12-24 hours, for your specific cell type and virus.[1]

Issue 2: High Cell Death After Transduction

Q2: I am observing significant cell death after adding the viral particles to my cell culture. Why is this happening?

A2: Post-transduction cytotoxicity can be caused by several factors:

  • High Viral Titer or MOI: An excessively high concentration of viral particles can be toxic to cells.[1]

    • Solution: Reduce the MOI used for transduction. As mentioned previously, titrating the virus on your specific cell line to find the optimal balance between expression and viability is recommended.

  • Sensitivity to Transduction Enhancers: Some cell lines are sensitive to reagents like Polybrene.[2]

    • Solution: If you are using a transduction enhancer, test its toxicity on your cells independently of the virus. Consider using a different enhancer if necessary.[2]

  • Contaminants in Viral Preparation: Impurities from the viral production and purification process can be toxic to cells.

    • Solution: Ensure your viral stock is of high purity. If you are producing the virus in-house, consider an additional purification step, such as a sucrose (B13894) gradient or column chromatography.

  • Innate Immune Response: Cells can mount an immune response to viral components, leading to cell death.

    • Solution: Use the lowest effective MOI and minimize the incubation time with the virus. Changing the growth media 4 to 12 hours after transduction can also help remove residual viral particles and reduce toxicity.[2]

Issue 3: Inconsistent or Unreliable Experimental Results

Q3: My results from Angiotensin (1-9) gene transfer experiments are not consistent across different batches of virus or experiments. How can I improve reproducibility?

A3: Inconsistent results often stem from variability in the experimental workflow.

  • Viral Stock Stability: Viral vectors can be sensitive to handling, particularly freeze-thaw cycles, which can lead to a significant drop in titer.[3]

    • Solution: Aliquot your viral stock into single-use volumes to avoid multiple freeze-thaw cycles.[5] If using the virus within a few days, storing it at 4°C may be preferable to freezing.[3]

  • Vector Genome Integrity: Viral vectors, especially those with repetitive sequences like LTRs, can undergo genomic rearrangements during plasmid amplification in bacteria.[3]

    • Solution: To minimize rearrangements, use a recombination-deficient bacterial strain (e.g., NEB Stable) for plasmid amplification or grow standard strains like DH5α at a lower temperature (30°C instead of 37°C).[3] Always verify the integrity of your plasmid DNA with a diagnostic restriction digest before producing virus.[3]

  • Packaging Cell Health: The condition of the packaging cell line (e.g., HEK293T) is critical for producing high-quality virus.

    • Solution: Maintain healthy, low-passage packaging cells. Ensure they are not transfected in the presence of antibiotics and that the DNA to transfection reagent ratio is optimized.[5]

  • Accurate Quantification of Angiotensin (1-9): The method used to measure Angiotensin (1-9) levels can significantly impact results.

    • Solution: Use a validated and sensitive quantification method like liquid chromatography-mass spectrometry (LC-MS) for precise measurement of angiotensin peptides.[6][7] Be aware of pre-analytical stability, as angiotensin peptides can be unstable in plasma.[6][7]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters often used in Angiotensin (1-9) gene transfer experiments. These values should be used as a starting point and may require optimization for your specific experimental setup.

Table 1: Recommended Viral Titer and MOI for In Vitro Experiments

ParameterLentivirusAdeno-Associated Virus (AAV)Notes
Typical Titer (Infectious Units/mL) 10^7 - 10^910^11 - 10^13 (vector genomes/mL)Titer should be functionally validated.[1][2]
Recommended MOI for Cell Lines 1 - 201,000 - 100,000Highly cell-type dependent; requires optimization.[1]
Recommended MOI for Primary Cells 10 - 5010,000 - 500,000Often require higher MOIs than cell lines.

Table 2: In Vivo Administration of Angiotensin (1-9)

Method of AdministrationOrganismDosageDurationReference
Osmotic Mini-pump InfusionRat576 µg/kg/day24 days[8]
Osmotic Mini-pump InfusionRat36 ng/kg/min (PD123319)2 weeks[9]
Osmotic Mini-pump InfusionRat100 ng/kg/min (A779)2 weeks[9]
AAV Gene Transfer (Tail Vein)MouseSingle injection post-MI8 weeks[10][11]

Experimental Protocols

Protocol 1: Production of Lentiviral Particles for Angiotensin (1-9) Expression

This protocol outlines a general method for producing lentivirus using a second or third-generation packaging system in HEK293T cells.

Materials:

  • HEK293T packaging cell line

  • Transfer plasmid encoding Angiotensin (1-9)

  • Packaging plasmids (e.g., psPAX2 and pMD2.G for second generation)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000, PEI)

  • High-glucose DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm syringe filter

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.

  • Plasmid DNA Preparation: Prepare a mix of your transfer plasmid, packaging plasmid(s), and envelope plasmid in Opti-MEM.

  • Transfection: Prepare your transfection reagent in a separate tube of Opti-MEM. Combine the DNA and transfection reagent mixtures, incubate at room temperature, and then add the complex dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Media Change: After 12-16 hours, replace the transfection medium with fresh, complete growth medium. Adding sodium pyruvate (B1213749) to the medium can provide an extra energy source for the cells.[5]

  • Viral Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.[5] Pool the collections.

  • Filtration and Storage: Centrifuge the supernatant to pellet cell debris, then filter through a 0.45 µm filter. Aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.[3][5]

Protocol 2: Transduction of Cardiomyocytes with Angiotensin (1-9) Adenovirus

This protocol is adapted from studies using adenoviral vectors to express Angiotensin peptides in cardiomyocytes.[12]

Materials:

  • Primary cardiomyocytes or H9c2 cell line

  • Recombinant adenovirus encoding Angiotensin (1-9) (RAdAng-(1-9))

  • Appropriate cell culture medium

  • Hypertrophic stimuli (e.g., Angiotensin II, Isoproterenol)

  • Receptor antagonists (e.g., PD123,319 for AT2R)

Procedure:

  • Cell Seeding: Plate cardiomyocytes at the desired density and allow them to attach.

  • Transduction: Infect the cells with RAdAng-(1-9) at an optimized MOI. A control adenovirus (e.g., expressing GFP) should be used in parallel.

  • Expression: Allow 24-48 hours for the expression of the Angiotensin (1-9) peptide.

  • Hypertrophic Stimulation: Induce hypertrophy by treating the cells with a stimulus like Angiotensin II or isoproterenol (B85558) for 24-48 hours.[12]

  • Receptor Inhibition (Optional): To confirm receptor-specific effects, pre-incubate a subset of cells with a selective antagonist (e.g., the AT2R antagonist PD123,319) before adding the hypertrophic stimulus.[12]

  • Analysis: Assess cardiomyocyte hypertrophy by measuring cell surface area (e.g., via immunofluorescence staining of alpha-actinin) or by quantifying hypertrophic gene markers (e.g., ANP, BNP) using qPCR.

Visualizations

Signaling Pathway of Angiotensin (1-9)

Ang_1_9_Signaling Ang_1_9 Angiotensin (1-9) AT2R AT2 Receptor Ang_1_9->AT2R Akt Akt AT2R->Akt ERK ERK1/2 AT2R->ERK NO_Synthase eNOS AT2R->NO_Synthase Activates Anti_Fibrosis Anti-Fibrosis AT2R->Anti_Fibrosis p_Akt p-Akt Akt->p_Akt Phosphorylates Anti_Hypertrophy Anti-Hypertrophy p_Akt->Anti_Hypertrophy p_ERK p-ERK1/2 ERK->p_ERK Phosphorylates p_ERK->Anti_Hypertrophy NO Nitric Oxide (NO) NO_Synthase->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: Angiotensin (1-9) signaling cascade via the AT2 receptor.

Experimental Workflow for Angiotensin (1-9) Gene Transfer

Gene_Transfer_Workflow start Start: Design Transfer Vector (Angiotensin 1-9 gene) plasmid_prep Plasmid Amplification & Purification start->plasmid_prep viral_production Viral Vector Production (e.g., Lentivirus, AAV) plasmid_prep->viral_production titer Viral Titer Determination viral_production->titer transduction Transduction of Target Cells titer->transduction expression Gene Expression & Functional Analysis transduction->expression data_analysis Data Analysis & Interpretation expression->data_analysis end End data_analysis->end

Caption: General workflow for Angiotensin (1-9) gene transfer experiments.

Troubleshooting Logic for Low Gene Expression

Troubleshooting_Logic start Problem: Low/No Gene Expression check_titer Is Viral Titer Sufficient? start->check_titer increase_titer Action: Concentrate Virus / Re-produce check_titer->increase_titer No check_moi Is MOI Optimized? check_titer->check_moi Yes increase_titer->check_titer optimize_moi Action: Perform MOI Titration check_moi->optimize_moi No check_cells Are Target Cells Healthy? check_moi->check_cells Yes optimize_moi->check_moi optimize_cells Action: Use Healthy, Low-Passage Cells check_cells->optimize_cells No check_vector Is Vector Integrity Confirmed? check_cells->check_vector Yes optimize_cells->check_cells verify_vector Action: Perform Restriction Digest check_vector->verify_vector No success Expression Improved check_vector->success Yes verify_vector->check_vector

Caption: Troubleshooting flowchart for low Angiotensin (1-9) expression.

References

Validation & Comparative

Angiotensin (1-9) vs. Angiotensin II in Cardiac Remodeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. While Angiotensin II (Ang II) is widely recognized as a key driver of pathological cardiac remodeling, emerging evidence highlights the counter-regulatory and protective role of Angiotensin (1-9) (Ang (1-9)). This guide provides an objective comparison of the effects of Ang (1-9) and Ang II on cardiac remodeling, supported by experimental data, detailed protocols, and signaling pathway diagrams to inform future research and therapeutic development.

At a Glance: Angiotensin (1-9) vs. Angiotensin II

FeatureAngiotensin (1-9)Angiotensin II
Primary Receptor Angiotensin Type 2 Receptor (AT2R)Angiotensin Type 1 Receptor (AT1R)
Effect on Cardiac Hypertrophy InhibitoryPromotes
Effect on Cardiac Fibrosis AttenuatesPromotes
Effect on Inflammation Anti-inflammatoryPro-inflammatory
Overall Role in Cardiac Remodeling Protective, counter-regulatoryPathological, pro-remodeling

Quantitative Comparison of Effects on Cardiac Remodeling

The following tables summarize quantitative data from experimental studies, highlighting the opposing effects of Angiotensin (1-9) and Angiotensin II on key markers of cardiac remodeling.

Table 1: Effects on Cardiac Hypertrophy
ParameterModelTreatmentResultReference
Cardiomyocyte Size (μm)Neonatal rat cardiomyocytesAng II232.8[1]
Ang II + Ang (1-9)195.9[1]
Heart Weight to Body Weight Ratio (mg/g)Ang II-infused miceSaline Control~5.0[2]
Ang II (1000 ng/kg/min)~7.5[2]
Left Ventricular Mass IndexStroke-Prone Spontaneously Hypertensive RatsVehicleNo significant change[3]
Ang (1-9) (100 ng/kg/min)No significant change[3]
Table 2: Effects on Cardiac Fibrosis
ParameterModelTreatmentResultReference
Cardiac Fibrosis (%)Stroke-Prone Spontaneously Hypertensive RatsVehicle-[3][4]
Ang (1-9) (100 ng/kg/min)~50% reduction vs. control[3][4]
Myocardial Fibrosis Area (%)Ang II-infused miceSaline Control~1%[2]
Ang II (1000 ng/kg/min) for 14 days~6%[2]
Collagen I ExpressionStroke-Prone Spontaneously Hypertensive RatsAng (1-9)Modulated (reduced)[3]

Signaling Pathways

The distinct effects of Angiotensin (1-9) and Angiotensin II on cardiac remodeling are mediated by their activation of different signaling cascades.

Angiotensin II Signaling Pathway

Angiotensin II primarily signals through the AT1 receptor, a G-protein coupled receptor.[5] Activation of the AT1R in cardiomyocytes and cardiac fibroblasts initiates a cascade of events leading to pathological remodeling.[6] This includes the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] These second messengers, in turn, activate protein kinase C (PKC) and increase intracellular calcium, promoting hypertrophic gene expression.[6] Furthermore, Ang II stimulates the production of reactive oxygen species (ROS) through NADPH oxidase (NOX), which contributes to oxidative stress, inflammation, and fibrosis.[6] Key downstream effectors of Ang II signaling include transforming growth factor-beta (TGF-β), mitogen-activated protein kinases (MAPKs), and the calcineurin-NFAT pathway, all of which are central to the development of cardiac hypertrophy and fibrosis.[7]

Angiotensin_II_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq protein AT1R->Gq NOX NADPH Oxidase AT1R->NOX PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Calcineurin Calcineurin/NFAT Ca->Calcineurin MAPK MAPKs PKC->MAPK ROS ↑ ROS NOX->ROS TGFb TGF-β ROS->TGFb ROS->MAPK Remodeling Cardiac Hypertrophy, Fibrosis, Inflammation TGFb->Remodeling MAPK->Remodeling Calcineurin->Remodeling

Angiotensin II pro-remodeling signaling cascade.

Angiotensin (1-9) Signaling Pathway

In contrast, Angiotensin (1-9) exerts its cardioprotective effects primarily through the AT2 receptor.[8] The signaling pathways downstream of AT2R activation are generally counter-regulatory to those of AT1R.[9] Activation of the AT2R by Ang (1-9) has been shown to inhibit cardiomyocyte hypertrophy and reduce cardiac fibrosis.[8][10] While the complete signaling network is still under investigation, proposed mechanisms include the activation of phosphatases, leading to the dephosphorylation and inactivation of pro-hypertrophic signaling molecules, and the promotion of nitric oxide (NO) bioavailability, which has anti-fibrotic and vasodilatory effects.[3] Recent studies also suggest a role for Ang (1-9) in regulating mitochondrial dynamics, preventing mitochondrial fission, and subsequent activation of the calcineurin/NFAT pathway.[11]

Angiotensin_1_9_Signaling Ang19 Angiotensin (1-9) AT2R AT2 Receptor Ang19->AT2R Phosphatases Phosphatases AT2R->Phosphatases NO_bioavailability ↑ NO Bioavailability AT2R->NO_bioavailability Mito_dynamics Mitochondrial Dynamics Regulation AT2R->Mito_dynamics AntiRemodeling Anti-hypertrophic, Anti-fibrotic Effects Phosphatases->AntiRemodeling inhibition of pro-hypertrophic signals NO_bioavailability->AntiRemodeling Mito_dynamics->AntiRemodeling prevents calcineurin/NFAT activation

Angiotensin (1-9) protective signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are protocols for key experiments cited in the comparison of Angiotensin (1-9) and Angiotensin II.

Animal Model: Angiotensin Infusion-Induced Cardiac Remodeling

This protocol describes the induction of cardiac remodeling in mice through the continuous infusion of Angiotensin II, a widely used model to study hypertension and cardiac fibrosis.[12][13]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Angiotensin II (human, synthetic)

  • Sterile 0.9% saline

  • Osmotic minipumps (e.g., Alzet Model 2004)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

Procedure:

  • Preparation of Angiotensin II Solution: Dissolve Angiotensin II in sterile saline to achieve the desired concentration for the target infusion rate (e.g., 1000-1500 ng/kg/min).[2] Keep the solution on ice and protected from light.

  • Osmotic Pump Priming: Fill the osmotic minipumps with the Angiotensin II solution or sterile saline (for the control group) according to the manufacturer's instructions. Incubate the filled pumps in sterile saline at 37°C for at least 24 hours before implantation to ensure immediate pumping upon implantation.

  • Surgical Implantation:

    • Anesthetize the mouse using isoflurane.

    • Shave the fur on the back, between the scapulae.

    • Make a small subcutaneous incision and create a pocket using blunt dissection.

    • Insert the primed osmotic minipump into the subcutaneous pocket, with the flow moderator pointing away from the incision.

    • Close the incision with sutures or wound clips.

  • Post-operative Care: Monitor the animals for recovery and provide appropriate analgesia as per institutional guidelines.

  • Experimental Duration: Continue the infusion for the desired period (e.g., 14 to 28 days) to induce significant cardiac remodeling.[2]

  • Tissue Collection: At the end of the experiment, euthanize the mice and harvest the hearts for histological and molecular analyses.

Histological Analysis of Cardiac Hypertrophy: Wheat Germ Agglutinin (WGA) Staining

WGA staining is used to delineate cardiomyocyte membranes, allowing for the quantification of myocyte cross-sectional area as a measure of hypertrophy.[14][15]

Materials:

  • Formalin-fixed, paraffin-embedded heart tissue sections (5 μm)

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Phosphate-buffered saline (PBS)

  • FITC-conjugated Wheat Germ Agglutinin (WGA)

  • Antifade mounting medium with DAPI

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections by sequential immersion in 100%, 95%, 70%, and 50% ethanol, followed by distilled water.

  • Antigen Retrieval (if necessary): Depending on the fixation, a heat-induced epitope retrieval step may be required.

  • WGA Staining:

    • Wash the sections with PBS.

    • Incubate the sections with FITC-conjugated WGA solution (e.g., 10 μg/mL in PBS) in a humidified chamber at room temperature for 1-2 hours, protected from light.

  • Washing: Wash the sections thoroughly with PBS to remove unbound WGA.

  • Mounting: Mount the coverslips using an antifade mounting medium containing DAPI to counterstain the nuclei.

  • Imaging and Analysis:

    • Visualize the stained sections using a fluorescence microscope.

    • Capture images of transversely sectioned cardiomyocytes.

    • Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of individual cardiomyocytes.

Histological Analysis of Cardiac Fibrosis: Picrosirius Red Staining

Picrosirius red staining is a standard method for the visualization and quantification of collagen fibers in tissue sections, a hallmark of cardiac fibrosis.[16][17]

Materials:

  • Formalin-fixed, paraffin-embedded heart tissue sections (5 μm)

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Picrosirius red solution (0.1% Sirius Red in saturated picric acid)

  • Acetic acid solution (0.5%)

  • Absolute ethanol

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: As described in the WGA staining protocol.

  • Staining:

    • Incubate the slides in the Picrosirius red solution for 60-90 minutes.

  • Rinsing:

    • Briefly rinse the slides in two changes of 0.5% acetic acid solution.

    • Wash with absolute ethanol.

  • Dehydration and Clearing:

    • Dehydrate the sections through graded ethanol series (70%, 95%, 100%).

    • Clear the slides in xylene.

  • Mounting: Mount the coverslips using a synthetic resin.

  • Imaging and Analysis:

    • Visualize the stained sections under a light microscope. Collagen fibers will appear red, while myocardium will be yellow.

    • For enhanced visualization and differentiation of collagen types, use a polarizing microscope where type I collagen appears orange-red and type III collagen appears green.

    • Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for comparing the effects of Angiotensin (1-9) and Angiotensin II on cardiac remodeling in an animal model.

Experimental_Workflow cluster_model Animal Model cluster_analysis Analysis cluster_data Data Interpretation Animal_Model Mouse/Rat Model (e.g., C57BL/6 or SHRSP) Pump_Implantation Osmotic Minipump Implantation Animal_Model->Pump_Implantation Treatment_Groups Treatment Groups: 1. Saline (Control) 2. Angiotensin II 3. Angiotensin (1-9) 4. Ang II + Ang (1-9) Pump_Implantation->Treatment_Groups Echocardiography Echocardiography (Cardiac Function) Treatment_Groups->Echocardiography Tissue_Harvest Tissue Harvest (Heart) Treatment_Groups->Tissue_Harvest Data_Quantification Data Quantification & Statistical Analysis Echocardiography->Data_Quantification Histology Histological Analysis Tissue_Harvest->Histology Molecular Molecular Analysis (e.g., qPCR, Western Blot) Tissue_Harvest->Molecular WGA WGA Staining (Hypertrophy) Histology->WGA PSR Picrosirius Red Staining (Fibrosis) Histology->PSR WGA->Data_Quantification PSR->Data_Quantification Molecular->Data_Quantification Conclusion Conclusion on Comparative Effects Data_Quantification->Conclusion

Typical experimental workflow for cardiac remodeling studies.

Conclusion

The available evidence strongly supports a dichotomous role for Angiotensin II and Angiotensin (1-9) in cardiac remodeling. Angiotensin II, acting via the AT1R, is a potent driver of pathological hypertrophy, fibrosis, and inflammation. In contrast, Angiotensin (1-9), through the AT2R, exhibits cardioprotective effects by antagonizing these processes. This comparative guide provides a foundational resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and clear signaling pathway diagrams to facilitate further investigation into the therapeutic potential of modulating this critical axis of the renin-angiotensin system. Future studies focusing on the intricate crosstalk between these pathways will be pivotal in developing novel therapies for heart failure and other cardiovascular diseases characterized by adverse cardiac remodeling.

References

A Comparative Analysis of Angiotensin-(1-9) and Angiotensin-(1-7): Two Key Peptides of the Counter-Regulatory Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal function. While the classical ACE/Ang II/AT1 receptor axis is well-known for its role in vasoconstriction, inflammation, and fibrosis, the counter-regulatory axis, primarily driven by angiotensin-converting enzyme 2 (ACE2), has emerged as a crucial protective pathway. Two key peptide products of this axis, Angiotensin-(1-7) [Ang-(1-7)] and Angiotensin-(1-9) [Ang-(1-9)], are at the forefront of research for their therapeutic potential in cardiovascular diseases. This guide provides a comprehensive comparison of the biological effects of Ang-(1-9) and Ang-(1-7), supported by experimental data, to aid researchers and drug development professionals in their understanding and application of these promising peptides.

At a Glance: Key Differences and Similarities

FeatureAngiotensin-(1-9)Angiotensin-(1-7)
Primary Receptor Angiotensin II Type 2 Receptor (AT2R)[1][2][3]Mas Receptor (MasR)[4]
Primary Precursor Angiotensin IAngiotensin II, Angiotensin I
Key Forming Enzyme Angiotensin-Converting Enzyme 2 (ACE2)[1]Angiotensin-Converting Enzyme 2 (ACE2)[4]
Main Cardiovascular Effects Anti-hypertrophic, anti-fibrotic, vasodilation.[1][3]Vasodilatory, anti-hypertrophic, anti-fibrotic, anti-inflammatory.[1][4]

Quantitative Comparison of Biological Effects

This section summarizes the quantitative data on the receptor binding and functional effects of Ang-(1-9) and Ang-(1-7).

Table 1: Receptor Binding Affinity
PeptideReceptorCell Type/TissueBinding Affinity (Kd/pKi)
Angiotensin-(1-9)AT2RNot SpecifiedpKi = 6.28 ± 0.1[1]
Angiotensin-(1-9)AT2RNot SpecifiedK_D = 5.95 x 10⁻⁶ ± 2.33 x 10⁻⁶ M
Angiotensin-(1-7)MasCHO CellsK_D = 0.83 ± 0.10 nM
Table 2: Cardiovascular Effects
EffectPeptideModelDosage/ConcentrationQuantitative Outcome
Anti-Cardiomyocyte Hypertrophy Angiotensin-(1-9)Ang II-stimulated H9c2 cardiomyocytesNot specifiedInhibition of hypertrophy (cell size: 180.5±9 µm vs. 232.1±10.7 µm for Ang II alone)[5][6]
Angiotensin-(1-7)Ang II-stimulated H9c2 cardiomyocytesNot specifiedInhibition of hypertrophy (cell size: 186±9.1 µm vs. 232.1±10.7 µm for Ang II alone)[5][6]
Anti-Fibrosis Angiotensin-(1-9)Stroke-prone spontaneously hypertensive rats100 ng/kg/min for 4 weeks50% reduction in cardiac fibrosis[1][7]
Angiotensin-(1-7)Ang II-infused ratsNot specifiedSignificant attenuation of interstitial fibrosis[8][9]
Vasodilation Angiotensin-(1-7)Canine coronary artery rings2 µmol/L6.6-fold leftward shift in the EC50 of bradykinin[10][11]
Blood Pressure Reduction Angiotensin-(1-9)Hypertensive rat modelsNot specifiedConsistent reduction in blood pressure
Angiotensin-(1-7)Hypertensive rat modelsNot specifiedReduction in blood pressure[4]
Table 3: Anti-Inflammatory Effects
PeptideModelDosage/ConcentrationKey Findings
Angiotensin-(1-9)DOCA-salt hypertensive ratsNot specifiedDecreased inflammation in the heart, aortic wall, and kidney.[12]
Angiotensin-(1-7)Hypothalamic microglia cultures100 nMDecreased baseline mRNA for pro-inflammatory cytokines (IL-1β, TNFα) and increased anti-inflammatory IL-10 mRNA.[13]
Obese miceNot specifiedReduced TNF-α gene expression in white adipose tissue and circulating TNF-α levels.[14]

Signaling Pathways

The distinct receptor preferences of Ang-(1-9) and Ang-(1-7) lead to the activation of different intracellular signaling cascades, which underpin their protective cardiovascular effects.

Angiotensin-(1-9) Signaling Pathway

Ang-(1-9) primarily exerts its effects through the AT2R. Activation of this receptor initiates signaling pathways that often counteract the pro-hypertrophic and pro-fibrotic signals from the AT1R. Key downstream events include the activation of phosphatases like SHP-1, which can dephosphorylate and inactivate pro-hypertrophic kinases.

Ang_1_9_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang-(1-9) Ang-(1-9) AT2R AT2R Ang-(1-9)->AT2R SHP1 SHP-1 AT2R->SHP1 Activation Pro-hypertrophic Kinases Pro-hypertrophic Kinases SHP1->Pro-hypertrophic Kinases Inhibition Gene Expression Gene Expression Pro-hypertrophic Kinases->Gene Expression Inhibition of pro-hypertrophic gene expression Anti-hypertrophic Effects Anti-hypertrophic Effects Gene Expression->Anti-hypertrophic Effects Ang_1_7_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ang-(1-7) Ang-(1-7) MasR Mas Receptor Ang-(1-7)->MasR PI3K PI3K MasR->PI3K Activation Anti-inflammatory Pathways Anti-inflammatory Pathways MasR->Anti-inflammatory Pathways Activation Akt Akt PI3K->Akt Activation eNOS eNOS Akt->eNOS Phosphorylation/Activation NO NO eNOS->NO Production Vasodilation Vasodilation NO->Vasodilation Anti-inflammatory Effects Anti-inflammatory Effects Anti-inflammatory Pathways->Anti-inflammatory Effects Hypertrophy_Workflow A Culture Cardiomyocytes B Induce Hypertrophy (e.g., Ang II) A->B C Co-treat with Ang-(1-9) or Ang-(1-7) B->C D Fix and Stain Cells C->D F Isolate RNA and perform qRT-PCR C->F E Image and Measure Cell Size D->E G Analyze Gene Expression of Hypertrophic Markers F->G Fibrosis_Workflow A Induce Cardiac Fibrosis (e.g., Hypertension Model) B Treat with Ang-(1-9) or Ang-(1-7) (e.g., Osmotic Mini-pump) A->B C Euthanize and Excise Hearts B->C D Fix, Section, and Stain (e.g., Picrosirius Red) C->D E Image and Quantify Fibrotic Area D->E

References

Differentiating the Signaling Pathways of Angiotensin (1-9) and Other Angiotensins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis. While the classical ACE-Angiotensin II-AT1 receptor axis is well-known for its role in vasoconstriction and pathological remodeling, the non-classical arms of the RAS, involving peptides like Angiotensin (1-9), present a contrasting, protective profile. Understanding the distinct signaling pathways of these angiotensins is paramount for the development of targeted therapeutics for cardiovascular diseases. This guide provides an objective comparison of the signaling mechanisms of Angiotensin (1-9) with other key angiotensins, supported by experimental data, detailed protocols, and visual pathway diagrams.

Signaling Pathways Overview

The biological effects of angiotensins are dictated by their binding to specific G protein-coupled receptors, which in turn triggers distinct intracellular signaling cascades.

Angiotensin (1-9) Signaling: Angiotensin (1-9) [Ang-(1-9)] is a nine-amino-acid peptide generated from Angiotensin I by the action of Angiotensin-Converting Enzyme 2 (ACE2). Its effects are primarily mediated through the Angiotensin II Type 2 Receptor (AT2R). The Ang-(1-9)/AT2R axis is generally considered to be cardioprotective, counteracting many of the detrimental effects of the classical RAS pathway. Activation of AT2R by Ang-(1-9) leads to the stimulation of protein phosphatases, such as SH2 domain-containing phosphatase 1 (SHP-1). This results in the dephosphorylation and inactivation of pro-hypertrophic and pro-fibrotic signaling molecules. The downstream effects include vasodilation, anti-inflammatory responses, and inhibition of cardiac hypertrophy.[1][2]

Angiotensin (1-9) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ang(1-9) Ang(1-9) AT2R AT2R Ang(1-9)->AT2R Binds SHP-1 SHP-1 Activation AT2R->SHP-1 Activates Anti-hypertrophy Anti-hypertrophic Effects SHP-1->Anti-hypertrophy Promotes Vasodilation Vasodilation SHP-1->Vasodilation Promotes

Angiotensin (1-9) signaling via the AT2R.

Angiotensin II Signaling: Angiotensin II (Ang II), the primary effector of the classical RAS, is produced from Angiotensin I by ACE. Ang II predominantly signals through the Angiotensin II Type 1 Receptor (AT1R). The Ang II/AT1R axis is associated with vasoconstriction, inflammation, fibrosis, and cellular growth.[3] Upon Ang II binding, AT1R couples to Gq/11 proteins, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium release from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream kinases, including the Mitogen-Activated Protein Kinase (MAPK) cascade (e.g., ERK1/2), culminating in vasoconstriction and cardiomyocyte hypertrophy.[3]

Angiotensin II Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ang II Ang II AT1R AT1R Ang II->AT1R Binds Gq/11 Gq/11 AT1R->Gq/11 Activates PLC PLC Activation Gq/11->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Pathway (ERK1/2) Ca_PKC->MAPK Hypertrophy Cardiomyocyte Hypertrophy MAPK->Hypertrophy Promotes Vasoconstriction Vasoconstriction MAPK->Vasoconstriction Promotes

Angiotensin II signaling via the AT1R.

Angiotensin (1-7) Signaling: Angiotensin (1-7) [Ang-(1-7)] is a heptapeptide (B1575542) formed from Ang II by ACE2 or from Ang I by neutral endopeptidases. It exerts its effects primarily through the Mas receptor (MasR). The Ang-(1-7)/MasR axis opposes the actions of the classical RAS.[4] Activation of MasR by Ang-(1-7) stimulates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which in turn phosphorylates and activates endothelial Nitric Oxide Synthase (eNOS).[5][6] The resulting production of nitric oxide (NO) leads to vasodilation and exerts anti-inflammatory and anti-thrombotic effects.[5][7][8]

Angiotensin (1-7) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ang(1-7) Ang(1-7) MasR Mas Receptor Ang(1-7)->MasR Binds PI3K_Akt PI3K/Akt Pathway MasR->PI3K_Akt Activates eNOS eNOS Activation PI3K_Akt->eNOS NO Nitric Oxide Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation Promotes Anti-inflammatory Anti-inflammatory Effects NO->Anti-inflammatory Promotes

Angiotensin (1-7) signaling via the Mas receptor.

Angiotensin IV Signaling: Angiotensin IV (Ang IV) is a hexapeptide fragment of Ang II. It binds to the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[9] The signaling mechanism of Ang IV is distinct from other angiotensins. Instead of classical G protein coupling, Ang IV appears to act as an allosteric modulator of IRAP's enzymatic activity.[7] This interaction is thought to influence various cellular processes, including glucose uptake via GLUT4 translocation and cognitive functions.[10][11]

Angiotensin IV Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ang IV Ang IV AT4R AT4 Receptor (IRAP) Ang IV->AT4R Binds Enzyme_Modulation Allosteric Modulation of IRAP Activity AT4R->Enzyme_Modulation Leads to Cognitive_Function Enhanced Cognitive Function Enzyme_Modulation->Cognitive_Function Influences Glucose_Uptake Modulation of Glucose Uptake Enzyme_Modulation->Glucose_Uptake Influences

Angiotensin IV signaling via the AT4 receptor (IRAP).

Comparative Data Summary

The following tables summarize the quantitative data comparing the key characteristics of these angiotensin signaling pathways.

Table 1: Receptor Binding Affinities of Angiotensin Peptides

PeptidePrimary ReceptorAT1R Affinity (pKi)AT2R Affinity (pKi)MasR AffinityAT4R (IRAP) Affinity (IC50)
Angiotensin (1-9) AT2R6.6 ± 0.36.3 ± 0.1NegligibleNot reported
Angiotensin II AT1R / AT2R8.8 ± 0.18.9 ± 0.1NegligibleNot reported
Angiotensin (1-7) MasRLow5.6 ± 0.1HighNot reported
Angiotensin IV AT4R (IRAP)5.0 ± 0.16.3 ± 0.1Not reported~32 nM

Data for AT1R and AT2R affinities are from Bosnyak et al., Clinical Science (2011). Affinity for MasR and AT4R is based on qualitative descriptions from multiple sources.

Table 2: Comparison of Downstream Signaling and Physiological Effects

FeatureAngiotensin (1-9)Angiotensin IIAngiotensin (1-7)Angiotensin IV
Primary Receptor AT2RAT1RMasRAT4R (IRAP)
Key Second Messengers ↑ SHP-1 activity↑ IP3, DAG, Ca²⁺↑ PI3K/Akt, NOEnzyme modulation
Key Kinase Pathways ↓ Pro-hypertrophic kinases↑ PKC, ERK1/2↑ Akt, eNOSNot well defined
Cardiomyocyte Hypertrophy InhibitsPromotesInhibitsNot well defined
Vasculature VasodilationVasoconstrictionVasodilationVasodilation (cerebral, renal)
Inflammation Anti-inflammatoryPro-inflammatoryAnti-inflammatoryAnti-inflammatory

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Experimental Workflow: Comparative Analysis of Angiotensin Signaling

Workflow for comparing angiotensin signaling.
Protocol 1: Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity of angiotensin peptides to their receptors.

  • Membrane Preparation: Cell membranes expressing the target angiotensin receptor (e.g., from transfected HEK293 cells or tissue homogenates like rat liver for AT1R) are prepared by homogenization and centrifugation. Protein concentration is determined using a Bradford or BCA assay.[12][13]

  • Competition Binding Assay:

    • A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled competitor angiotensin peptide [Ang-(1-9), Ang II, etc.] are added to displace the radiolabeled ligand.

    • The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[13]

  • Separation and Counting: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand. The filters are washed with ice-cold buffer.[13] The radioactivity retained on the filters is then measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific binding) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation, providing a measure of the peptide's affinity for the receptor.

Protocol 2: In Vitro Cardiomyocyte Hypertrophy Assay

This assay assesses the effect of different angiotensins on cardiomyocyte size.

  • Cell Culture: Primary neonatal ventricular cardiomyocytes or a suitable cell line (e.g., H9c2) are cultured under standard conditions.

  • Treatment: Cells are treated with a hypertrophic agonist (e.g., Angiotensin II or norepinephrine) in the presence or absence of different angiotensin peptides [e.g., Ang-(1-9)] for a specified duration (e.g., 48 hours).[14][15]

  • Assessment of Hypertrophy:

    • Cell Size Measurement: Cells are fixed and stained with a fluorescent dye that outlines the cell shape (e.g., phalloidin (B8060827) for F-actin). The cell surface area is then measured using microscopy and image analysis software.[14]

    • Hypertrophic Marker Gene Expression: Total RNA is extracted from the cells, and the expression of hypertrophic marker genes (e.g., atrial natriuretic peptide - ANP, brain natriuretic peptide - BNP) is quantified using real-time quantitative PCR (RT-qPCR).

    • Protein Synthesis: The rate of protein synthesis can be measured by the incorporation of a radiolabeled amino acid (e.g., ³H-leucine) into total cellular protein.

Protocol 3: Vascular Reactivity Assay (Isolated Aortic Rings)

This ex vivo method evaluates the vasoconstrictor or vasodilator effects of angiotensin peptides.

  • Tissue Preparation: A segment of the thoracic aorta is carefully dissected from a laboratory animal (e.g., rat) and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering tissue and cut into rings (2-3 mm in length). The endothelium may be mechanically removed in some experiments to assess endothelium-dependent effects.

  • Organ Bath Setup: The aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check: The rings are allowed to equilibrate under a resting tension (e.g., 2g) for a period (e.g., 60-90 minutes). The viability of the tissue is confirmed by inducing a contraction with a known vasoconstrictor (e.g., phenylephrine (B352888) or KCl). For endothelium-dependent studies, relaxation in response to acetylcholine (B1216132) is assessed.

  • Cumulative Concentration-Response Curves: Cumulative concentration-response curves are generated by adding increasing concentrations of the angiotensin peptides to the organ bath and recording the change in tension. For vasodilator peptides, the rings are pre-contracted with a vasoconstrictor.

  • Data Analysis: The contractile or relaxant responses are expressed as a percentage of the maximal response to a reference agonist. The potency (pEC50) and efficacy (Emax) of each peptide are calculated from the concentration-response curves.

This guide provides a foundational understanding of the differential signaling of Angiotensin (1-9) and other key angiotensins. The provided data and protocols serve as a resource for researchers to further explore these pathways and their therapeutic potential.

References

Angiotensin (1-9): A Novel Biomarker in Cardiovascular Disease Compared to Established Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel biomarkers to improve the diagnosis, prognosis, and therapeutic monitoring of cardiovascular diseases (CVDs) is a continuous effort in the scientific community. While established biomarkers such as natriuretic peptides and troponins have revolutionized cardiovascular medicine, emerging molecules offer the potential for enhanced specificity and earlier detection of cardiac pathology. Among these is Angiotensin (1-9) [Ang-(1-9)], a peptide of the renin-angiotensin system (RAS) with demonstrated cardioprotective effects. This guide provides a comprehensive comparison of Angiotensin (1-9) with currently utilized cardiovascular biomarkers, including N-terminal pro-B-type natriuretic peptide (NT-proBNP), high-sensitivity troponins (hs-Tn), Galectin-3, and soluble ST2 (sST2). The comparison is based on available experimental data, highlighting the potential of Ang-(1-9) as a valuable addition to the clinical armamentarium.

The Role of Angiotensin (1-9) in the Cardiovascular System

Angiotensin (1-9) is a nine-amino-acid peptide produced from Angiotensin I by the action of angiotensin-converting enzyme 2 (ACE2).[1][2] It is a key component of the protective axis of the RAS, counteracting the detrimental effects of Angiotensin II.[3] The beneficial actions of Ang-(1-9) are primarily mediated through the Angiotensin II type 2 receptor (AT2R).[1][4] Experimental studies have demonstrated that Ang-(1-9) exerts several cardioprotective effects, including:

  • Anti-hypertrophic effects: Ang-(1-9) has been shown to prevent and reverse cardiac hypertrophy in experimental models of hypertension and myocardial infarction.[1][4]

  • Anti-fibrotic properties: It can reduce cardiac fibrosis, a key contributor to heart failure development.[4]

  • Vasodilation: Ang-(1-9) promotes vasodilation, which can help to reduce blood pressure and improve cardiac function.[5]

  • Anti-inflammatory effects: It has been shown to decrease inflammation in the cardiovascular system.[4]

Given these protective roles, circulating levels of Ang-(1-9) are being investigated as a potential biomarker for the presence and severity of cardiovascular disease.

Comparative Analysis of Cardiovascular Biomarkers

This section provides a comparative overview of Angiotensin (1-9) and established cardiovascular biomarkers. It is important to note that while extensive clinical validation exists for NT-proBNP, hs-troponins, Galectin-3, and sST2, the clinical data for Angiotensin (1-9) as a biomarker is still emerging and largely based on experimental and smaller-scale human studies.

Data Presentation: Biomarker Performance and Characteristics
BiomarkerPrimary Clinical Indication(s)Mechanism of Action/Pathophysiological RelevanceReported Performance Characteristics (where available)
Angiotensin (1-9) Potential for hypertension-induced cardiac damage, heart failureCardioprotective peptide of the RAS, counteracts Angiotensin II effects via AT2R activation.[1][3][4]- Plasma levels are reportedly decreased in established hypertension and heart failure.[1] - Levels increase with ACE inhibitor and ARB treatment.[1] - Direct comparative data on sensitivity/specificity with other biomarkers is limited.
NT-proBNP Diagnosis, prognosis, and monitoring of heart failureReleased from cardiomyocytes in response to myocardial stretch and pressure overload.- High sensitivity for ruling out acute heart failure.[6][7] - Strong prognostic marker for mortality and cardiovascular events in heart failure.[6] - Levels are influenced by age, renal function, and obesity.[6]
High-Sensitivity Troponins (hs-TnT, hs-TnI) Diagnosis of acute myocardial infarction, risk stratification in acute coronary syndromes and stable coronary artery diseaseReleased from necrotic cardiomyocytes, indicating myocardial injury.- High sensitivity and specificity for myocardial necrosis. - Powerful prognostic tool for adverse cardiovascular events.[8]
Galectin-3 Prognosis in heart failure, assessment of cardiac fibrosisA β-galactoside-binding lectin involved in inflammation and fibrosis.- Elevated levels are associated with a higher risk of mortality and hospitalization in heart failure patients. - May provide incremental prognostic information to natriuretic peptides.
Soluble ST2 (sST2) Prognosis in heart failure, assessment of cardiac remodeling and fibrosisA member of the IL-1 receptor family, reflecting myocardial stress and fibrosis.- Strong predictor of mortality and cardiovascular events in heart failure, independent of natriuretic peptides. - Less affected by age and renal function compared to NT-proBNP.

Experimental Protocols

Accurate and reproducible measurement of biomarkers is crucial for their clinical utility. Below are detailed methodologies for the quantification of Angiotensin (1-9) and other angiotensin peptides.

Protocol 1: Quantification of Angiotensin Peptides by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method allows for the simultaneous and specific measurement of multiple angiotensin peptides, including Ang-(1-9).

1. Sample Collection and Preparation:

  • Collect blood samples in chilled tubes containing a protease inhibitor cocktail to prevent peptide degradation.

  • Centrifuge at 4°C to separate plasma.

  • Store plasma at -80°C until analysis.

  • For tissue samples, homogenize in an appropriate buffer containing protease inhibitors.

2. Solid-Phase Extraction (SPE):

  • Acidify plasma or tissue homogenate with trifluoroacetic acid (TFA).

  • Apply the sample to a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with an aqueous solution to remove interfering substances.

  • Elute the angiotensin peptides with a solution containing an organic solvent (e.g., acetonitrile).

  • Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • The gradient should be optimized to achieve separation of the different angiotensin peptides.

  • Mass Spectrometry (MS/MS):

    • Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Select specific precursor-to-product ion transitions for each angiotensin peptide to ensure high selectivity and sensitivity.

    • Quantify the peptides by comparing the peak areas to those of stable isotope-labeled internal standards.

Protocol 2: Quantification of Angiotensin (1-9) by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput method for the quantification of Ang-(1-9) in biological samples.

1. Principle:

  • This is a competitive immunoassay. The microplate is pre-coated with an antibody specific to Angiotensin (1-9).

  • Angiotensin (1-9) in the sample or standard competes with a fixed amount of biotinylated Angiotensin (1-9) for the antibody binding sites.

  • The amount of bound biotinylated Angiotensin (1-9) is inversely proportional to the concentration of Angiotensin (1-9) in the sample.

  • Streptavidin-HRP is added, which binds to the biotinylated Angiotensin (1-9).

  • A substrate solution is added, and the color development is measured spectrophotometrically.

2. Procedure:

  • Prepare standards and samples.

  • Add standards and samples to the wells of the pre-coated microplate.

  • Add a fixed concentration of biotinylated Angiotensin (1-9) to all wells.

  • Incubate the plate.

  • Wash the plate to remove unbound components.

  • Add Streptavidin-HRP to each well and incubate.

  • Wash the plate again.

  • Add the substrate solution and incubate in the dark.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Construct a standard curve and determine the concentration of Angiotensin (1-9) in the samples.

Mandatory Visualizations

Signaling Pathway of Angiotensin (1-9)

Angiotensin_1_9_Signaling Angiotensin (1-9) Signaling Pathway Ang_I Angiotensin I ACE2 ACE2 Ang_I->ACE2 Ang_1_9 Angiotensin (1-9) ACE2->Ang_1_9 Cleavage AT2R AT2R Ang_1_9->AT2R Binds and Activates Cardioprotection Cardioprotective Effects (Anti-hypertrophy, Anti-fibrosis, Vasodilation) AT2R->Cardioprotection Initiates Signaling Cascade

Caption: Signaling pathway of Angiotensin (1-9) leading to cardioprotective effects.

Experimental Workflow for Biomarker Validation

Biomarker_Validation_Workflow General Workflow for Biomarker Validation Discovery Discovery Phase (e.g., Proteomics, Genomics) Candidate Candidate Biomarker Selection Discovery->Candidate Assay Assay Development & Analytical Validation (e.g., ELISA, LC-MS/MS) Candidate->Assay Clinical_Validation Clinical Validation (Case-Control & Cohort Studies) Assay->Clinical_Validation Performance Evaluation of Performance (Sensitivity, Specificity, etc.) Clinical_Validation->Performance Utility Assessment of Clinical Utility Performance->Utility

Caption: A generalized workflow for the discovery and validation of a new biomarker.

Conclusion

Angiotensin (1-9) is a promising candidate biomarker for cardiovascular disease, with a strong preclinical rationale based on its cardioprotective effects. Its role in counteracting the detrimental effects of Angiotensin II positions it as a potential indicator of the balance within the renin-angiotensin system, a critical regulator of cardiovascular homeostasis.

While established biomarkers like NT-proBNP, high-sensitivity troponins, Galectin-3, and sST2 have well-defined roles in clinical practice, Angiotensin (1-9) may offer complementary information, particularly in the context of hypertension-induced cardiac damage and heart failure. However, large-scale clinical validation studies are needed to directly compare the diagnostic and prognostic performance of Angiotensin (1-9) against these established markers. The development and standardization of robust and accessible assays for Angiotensin (1-9) will be crucial for its translation from a research tool to a clinically applicable biomarker. Future research should focus on head-to-head comparisons in relevant patient populations to definitively establish the clinical utility of Angiotensin (1-9) in the management of cardiovascular disease.

References

Comparative analysis of Angiotensin (1-9) levels in different disease models

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals investigating the role of the protective renin-angiotensin system axis.

This guide provides a comparative overview of Angiotensin (1-9) [Ang-(1-9)] levels in various preclinical disease models, offering valuable insights into its potential as a biomarker and therapeutic target. The data presented here is compiled from peer-reviewed studies and is intended to facilitate a deeper understanding of the regulation and function of this important peptide.

Comparative Data of Angiotensin (1-9) Levels

The following table summarizes the reported concentrations of Angiotensin (1-9) in different animal models of cardiovascular, renal, and neurological diseases. These values provide a quantitative basis for comparing the state of the Ang-(1-9) system across various pathological conditions.

Disease ModelSpeciesTissue/FluidAngiotensin (1-9) Level in Disease ModelAngiotensin (1-9) Level in ControlCitation
Cardiovascular Diseases
Myocardial Infarction (MI)RatPlasmaSimilar to sham~2-6 fmol/mL[1][2]
MI with Enalapril TreatmentRatPlasmaSignificantly increased vs. untreated MI-[3][4]
Angiotensin II-induced HypertensionRatPlasma~40% lower than control-[1]
Two-Kidney, One-Clip (2K1C) Goldblatt HypertensionRatPlasma~40% lower than control-[1]
Spontaneously Hypertensive Rat (SHR)RatPlasma46.6 ± 2.5 pmol/L (des-aspartate-angiotensin I)66.1 ± 3.4 pmol/L (Wistar Kyoto rats)[5]
Renal Diseases
Streptozotocin-induced Diabetic NephropathyRatGlomerular ExtractsIncreased conversion to Angiotensin II-[6]
Neurological Diseases
Experimental Autoimmune Encephalomyelitis (EAE)MousePlasmaData on Angiotensin IV, not Ang-(1-9)-[7]
Alzheimer's DiseaseMouseBrainData on other RAS components, not Ang-(1-9)-[8][9]

Note: Data for neurological disease models regarding specific Angiotensin (1-9) levels is currently limited in the reviewed literature. The focus has been more on other components of the renin-angiotensin system.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes involved in Angiotensin (1-9) research, the following diagrams are provided.

Angiotensin_Metabolism_and_Signaling Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang19 Angiotensin (1-9) AngI->Ang19 ACE2 Ang17 Angiotensin (1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R Ang19->Ang17 ACE AT2R AT2 Receptor Ang19->AT2R MasR Mas Receptor Ang17->MasR Pathological_Effects Vasoconstriction, Fibrosis, Inflammation AT1R->Pathological_Effects Protective_Effects_AT2R Vasodilation, Anti-fibrotic, Anti-inflammatory AT2R->Protective_Effects_AT2R Protective_Effects_MasR Vasodilation, Anti-fibrotic, Anti-inflammatory MasR->Protective_Effects_MasR

Figure 1: Simplified signaling pathway of the Renin-Angiotensin System focusing on Angiotensin (1-9).

Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Intervention (Optional) cluster_sampling Sample Collection cluster_analysis Analysis Model Induce Disease (e.g., MI, Hypertension) Treatment Administer Ang-(1-9) (e.g., Osmotic Minipump) Model->Treatment Sampling Collect Blood/Tissue Model->Sampling Treatment->Sampling Extraction Peptide Extraction Sampling->Extraction Quantification Quantification (ELISA or LC-MS/MS) Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Figure 2: General experimental workflow for the analysis of Angiotensin (1-9) levels.

Experimental Protocols

Accurate quantification of Angiotensin (1-9) is critical for reliable comparative analysis. Below are detailed methodologies for key experimental procedures cited in the literature.

Quantification of Angiotensin (1-9) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying Ang-(1-9) in biological samples.

  • Sample Preparation:

    • Plasma: Collect whole blood into tubes containing EDTA as an anticoagulant.

    • Centrifuge at 1,000 x g for 15 minutes at 4°C.

    • Collect the plasma supernatant and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

    • Tissue Homogenates: Perfuse tissues with ice-cold PBS to remove blood.

    • Homogenize the tissue in an appropriate lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at high speed to pellet cellular debris.

    • Collect the supernatant for analysis.

  • ELISA Procedure (Competitive Assay Example):

    • Prepare standards and samples at appropriate dilutions.

    • Add a fixed amount of biotinylated Ang-(1-9) to each well of a microplate pre-coated with an anti-Ang-(1-9) antibody.

    • Add standards or samples to the wells and incubate to allow competition for antibody binding.

    • Wash the plate to remove unbound components.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate again.

    • Add a substrate solution (e.g., TMB) and incubate to develop color.

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of Ang-(1-9) in the sample.

Quantification of Angiotensin (1-9) by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high specificity and sensitivity for the quantification of angiotensin peptides.

  • Sample Preparation and Peptide Extraction:

    • Acidify plasma or tissue homogenate with an appropriate acid (e.g., trifluoroacetic acid).

    • Centrifuge to precipitate proteins.

    • Apply the supernatant to a solid-phase extraction (SPE) C18 cartridge pre-conditioned with methanol (B129727) and water.

    • Wash the cartridge to remove salts and other hydrophilic impurities.

    • Elute the angiotensin peptides with a solution containing a high percentage of organic solvent (e.g., acetonitrile).

    • Dry the eluate under vacuum and reconstitute in a mobile phase-compatible solution.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Separate the peptides on a C18 reversed-phase column using a gradient of increasing organic solvent.

    • Introduce the eluent into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

    • Perform peptide identification and quantification using multiple reaction monitoring (MRM) or a similar targeted mass spectrometry approach, using stable isotope-labeled internal standards for accurate quantification.

In Vivo Administration of Angiotensin (1-9) via Osmotic Minipumps

Continuous infusion of Ang-(1-9) using osmotic minipumps is a standard method for studying its long-term effects in animal models.

  • Pump Preparation and Implantation:

    • Fill the osmotic minipump with a sterile solution of Ang-(1-9) at the desired concentration.

    • Prime the pump according to the manufacturer's instructions to ensure immediate delivery upon implantation.

    • Anesthetize the animal (e.g., rat or mouse).

    • Make a small subcutaneous incision on the back of the animal.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the primed osmotic minipump into the pocket.

    • Close the incision with sutures or wound clips.

    • Monitor the animal during recovery and provide appropriate post-operative care. The pump will deliver the solution at a constant rate for a predetermined duration (e.g., 2 to 4 weeks).

References

Angiotensin (1-9) Interaction with AT1R versus AT2R: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the interaction of Angiotensin (1-9) [Ang-(1-9)] with the Angiotensin II Type 1 Receptor (AT1R) and Angiotensin II Type 2 Receptor (AT2R). The information presented is based on experimental data from peer-reviewed scientific literature, offering an objective overview for researchers in cardiovascular physiology and drug development.

Executive Summary

Angiotensin (1-9) is a peptide product of the renin-angiotensin system (RAS), generated from Angiotensin I by the action of Angiotensin-Converting Enzyme 2 (ACE2). While the classical RAS effector, Angiotensin II (Ang II), primarily signals through the AT1R to mediate vasoconstriction, inflammation, and cellular growth, Ang-(1-9) exhibits a distinct receptor interaction profile. The available evidence strongly indicates that Ang-(1-9) preferentially interacts with the AT2R to exert effects that are often counter-regulatory to the classical Ang II/AT1R axis. This interaction leads to beneficial cardiovascular outcomes, including vasodilation, anti-hypertrophy, and anti-fibrotic effects. In contrast, the binding and functional activity of Ang-(1-9) at the AT1R are reported to be negligible or significantly lower than at the AT2R.

Data Presentation: Quantitative Receptor Binding Affinities

The following table summarizes the binding affinities of Angiotensin (1-9) for the AT1 and AT2 receptors. It is important to note that there are some discrepancies in the reported binding to AT1R in the literature.

LigandReceptorBinding Affinity (pKi)Binding Affinity (Ki) [nM]Reference(s)
Angiotensin (1-9)AT1R6.6 ± 0.3~251
Angiotensin (1-9)AT1RNo binding reported-[1]
Angiotensin (1-9)AT2R6.3 ± 0.1~501[1]
Angiotensin (1-9)AT2R6.28 ± 0.1~525[2][3]

Note: The pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The Ki value represents the concentration of the ligand that will bind to half the available receptors at equilibrium. One study reported a pKi value for Ang-(1-9) at AT1R, while another study within the same review indicated no binding was observed[1]. This discrepancy may arise from different experimental conditions or cell systems used.

Functional Interaction and Downstream Signaling

The functional consequences of Ang-(1-9) binding to AT1R and AT2R are markedly different, with the majority of its biological effects being mediated through the AT2R.

Interaction with AT2R

Binding of Ang-(1-9) to the AT2R initiates several signaling cascades that contribute to its cardioprotective effects[4][5]. These pathways often antagonize the signaling initiated by the Ang II-AT1R axis.

  • PI3K/Akt/eNOS Pathway: Ang-(1-9) stimulates the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) pathway. This leads to the production of nitric oxide (NO), a potent vasodilator, which contributes to the reduction of blood pressure and improved endothelial function[6].

  • Activation of Phosphatases: Ang-(1-9) can activate protein tyrosine phosphatases, such as SHP-1. Activated SHP-1 can dephosphorylate and inactivate downstream signaling molecules of the AT1R pathway, thereby counteracting the pro-hypertrophic and pro-fibrotic effects of Ang II[2].

  • Anti-hypertrophic and Anti-fibrotic Effects: Through these signaling pathways, Ang-(1-9) has been shown to prevent cardiomyocyte hypertrophy and reduce cardiac fibrosis[3][7]. These effects are consistently blocked by the AT2R-specific antagonist PD123319, confirming the central role of this receptor[1][5].

Interaction with AT1R

The direct functional interaction of Ang-(1-9) with AT1R is not well-established and appears to be minimal. Studies have shown that the beneficial effects of Ang-(1-9), such as the attenuation of cardiac hypertrophy, are not blocked by AT1R antagonists like losartan[2]. This suggests that Ang-(1-9) does not significantly engage the AT1R to produce its primary biological effects. Some reports suggest that at high concentrations, Ang-(1-9) might have some weak, yet to be fully characterized, effects at the AT1R[1].

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying Angiotensin (1-9) receptor interactions.

Angiotensin_Signaling_Pathways cluster_AT1R AT1R Signaling cluster_AT2R AT2R Signaling Ang_II Angiotensin II AT1R AT1R Ang_II->AT1R Gq_11 Gq/11 AT1R->Gq_11 PLC PLC Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction Hypertrophy Fibrosis Ca_PKC->Vasoconstriction Ang_1_9 Angiotensin (1-9) AT2R AT2R Ang_1_9->AT2R PI3K PI3K AT2R->PI3K SHP1 SHP-1 Activation AT2R->SHP1 Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO ↑ NO eNOS->NO Vasodilation Vasodilation Anti-hypertrophy Anti-fibrosis NO->Vasodilation Inhibition Inhibition of AT1R Signaling SHP1->Inhibition Inhibition->Vasoconstriction

Caption: Signaling pathways of AT1R and AT2R activation.

Experimental_Workflow cluster_Binding Radioligand Binding Assay cluster_Functional Cardiomyocyte Hypertrophy Assay Membrane_Prep 1. Membrane Preparation (Cells expressing AT1R or AT2R) Incubation 2. Incubation (Membranes + Radioligand ± Ang-(1-9) or Competitor) Membrane_Prep->Incubation Separation 3. Separation of Bound/Free (Filtration) Incubation->Separation Counting 4. Scintillation Counting Separation->Counting Analysis_Binding 5. Data Analysis (Ki determination) Counting->Analysis_Binding Cell_Culture 1. Culture Cardiomyocytes Stimulation 2. Hypertrophic Stimulation (e.g., Norepinephrine) ± Ang-(1-9) Cell_Culture->Stimulation Incubation_Functional 3. Incubation (24-48h) Stimulation->Incubation_Functional Analysis_Functional 4. Analysis of Hypertrophy (Cell size, Gene expression) Incubation_Functional->Analysis_Functional

Caption: Experimental workflows for binding and functional assays.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of Angiotensin (1-9) for AT1R and AT2R.

1. Materials:

  • Cell membranes from a cell line stably expressing either human AT1R or AT2R.

  • Radioligand: [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II.

  • Unlabeled Angiotensin (1-9) and a known high-affinity competitor for determining non-specific binding (e.g., Losartan for AT1R, PD123319 for AT2R).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of unlabeled Angiotensin (1-9) in assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Cell membranes, [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II, and a saturating concentration of the unlabeled competitor (e.g., 10 µM Losartan or PD123319).

    • Competition: Cell membranes, [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II, and increasing concentrations of unlabeled Angiotensin (1-9).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the Angiotensin (1-9) concentration.

  • Determine the IC₅₀ value (the concentration of Angiotensin (1-9) that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Cardiomyocyte Hypertrophy Assay

This protocol is used to assess the functional effect of Angiotensin (1-9) on cardiomyocyte hypertrophy.

1. Materials:

  • Neonatal rat ventricular myocytes (NRVMs) or a suitable cardiomyocyte cell line (e.g., H9c2).

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

  • Hypertrophic agonist: Norepinephrine or Angiotensin II.

  • Angiotensin (1-9).

  • Phosphate-buffered saline (PBS).

  • Fixative: 4% paraformaldehyde in PBS.

  • Permeabilization solution: 0.1% Triton X-100 in PBS.

  • Staining solution: Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI).

  • Fluorescence microscope with image analysis software.

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).

2. Procedure:

  • Seed cardiomyocytes in multi-well plates and culture until they are well-attached and beating.

  • Serum-starve the cells for 12-24 hours to synchronize them.

  • Treat the cells with the hypertrophic agonist (e.g., 10 µM Norepinephrine) in the presence or absence of different concentrations of Angiotensin (1-9). Include a vehicle control group.

  • Incubate the cells for 24-48 hours.

  • For cell size analysis:

    • Wash the cells with PBS and fix with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the cells with fluorescently labeled phalloidin (to visualize the actin cytoskeleton and outline the cell) and DAPI (to visualize the nucleus).

    • Capture images using a fluorescence microscope.

    • Measure the cell surface area of at least 100 cells per condition using image analysis software.

  • For gene expression analysis:

    • Lyse the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct qRT-PCR to measure the expression levels of hypertrophic marker genes, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC). Normalize the expression to a housekeeping gene (e.g., GAPDH).

3. Data Analysis:

  • Compare the mean cell surface area between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

  • Calculate the relative fold change in the expression of hypertrophic marker genes in the treated groups compared to the control group.

Conclusion

References

A Comparative Analysis of Angiotensin (1-9) and Standard ACE Inhibitors in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, and its modulation is a cornerstone of therapy for hypertension and heart failure. While traditional angiotensin-converting enzyme (ACE) inhibitors have been a mainstay for decades, emerging research on alternative RAS pathways has brought novel peptides, such as Angiotensin (1-9), into the scientific spotlight. This guide provides a comprehensive comparison of the efficacy of Angiotensin (1-9) and standard ACE inhibitors, supported by experimental data, to inform future research and drug development endeavors.

Mechanism of Action: A Tale of Two Pathways

Standard ACE inhibitors, including captopril (B1668294), enalapril (B1671234), and lisinopril, exert their effects by blocking the classical RAS pathway. They competitively inhibit the angiotensin-converting enzyme, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] This leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure.[3][4] Additionally, ACE inhibitors prevent the degradation of bradykinin, a vasodilator, which contributes to their antihypertensive effect but is also associated with side effects like a dry cough.[2][3]

In contrast, Angiotensin (1-9) is a key component of the non-canonical, or counter-regulatory, RAS pathway.[5][6] It is formed from angiotensin I by the action of angiotensin-converting enzyme 2 (ACE2).[6][7] Angiotensin (1-9) primarily signals through the angiotensin II type 2 receptor (AT2R), promoting vasodilation, and exerting anti-hypertrophic, and anti-inflammatory effects that often oppose the actions of angiotensin II.[5][8][9] Interestingly, some research suggests that the beneficial effects of ACE inhibitors may be partially mediated by an increase in Angiotensin (1-9) levels.[4][10][11]

Quantitative Comparison of Efficacy

The following tables summarize preclinical data comparing the effects of Angiotensin (1-9) with standard ACE inhibitors on key cardiovascular parameters.

Table 1: Effects on Cardiac Hypertrophy

CompoundAnimal/Cell ModelKey FindingsReference
Angiotensin (1-9) Myocardial Infarcted RatsPrevented cardiac myocyte hypertrophy.[1][4]
Neonatal Rat CardiomyocytesPrevented norepinephrine (B1679862) and insulin-like growth factor-1-induced hypertrophy.[1][4]
Enalapril Myocardial Infarcted RatsPrevented left ventricle hypertrophy.[4]
Candesartan (ARB) Myocardial Infarcted RatsPrevented left ventricle hypertrophy.[4]

Table 2: Effects on Blood Pressure and Vascular Remodeling

CompoundAnimal ModelKey FindingsReference
Angiotensin (1-9) Hypertensive RatsReduced blood pressure and vascular remodeling.[9]
Enalapril Hypertensive PatientsDecreased blood pressure and improved arterial endothelial function.[12]
Lisinopril Hypertensive PatientsDecreased blood pressure but failed to improve arterial endothelial function.[12]
Captopril Patients with Heart FailureReduced left and right ventricular filling pressures and aortic impedance.[13]

Experimental Protocols

In Vivo Studies: Myocardial Infarction Model in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Myocardial Infarction (MI): Ligation of the left anterior descending coronary artery.[1][4]

  • Drug Administration:

    • Angiotensin (1-9): Continuous infusion via osmotic minipumps (e.g., 450 ng/kg/min) for a specified period (e.g., 2 weeks).[1][4]

    • Enalapril: Administered in drinking water or by oral gavage (e.g., 10 mg/kg/day) for a specified period (e.g., 8 weeks).[4]

  • Endpoint Analysis:

    • Hemodynamic measurements: Blood pressure and heart rate monitoring.

    • Echocardiography: Assessment of cardiac function and dimensions.

    • Histological analysis: Measurement of cardiomyocyte size and fibrosis.[1][4]

    • Biochemical analysis: Plasma levels of angiotensins and ACE activity.[1][4]

In Vitro Studies: Cardiomyocyte Hypertrophy
  • Cell Model: Neonatal rat ventricular cardiomyocytes.[1][14]

  • Induction of Hypertrophy: Stimulation with hypertrophic agents such as norepinephrine (e.g., 10 µM) or insulin-like growth factor-1 (e.g., 10 nM).[1][4]

  • Drug Treatment: Pre-incubation with Angiotensin (1-9) at various concentrations (e.g., 1-100 µM) for a specified time before adding the hypertrophic stimulus.[1]

  • Endpoint Analysis:

    • Cell size measurement: Immunofluorescence staining of actin filaments (e.g., with phalloidin) and measurement of cell surface area.[1][14]

    • Protein synthesis: Measurement of radiolabeled amino acid incorporation.

    • Gene expression analysis: Quantification of hypertrophic markers (e.g., ANP, BNP) by qPCR.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and the general experimental approach, the following diagrams are provided in DOT language.

cluster_0 Standard ACE Inhibitor Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Leads to Increased_BP Increased_BP Vasoconstriction->Increased_BP Results in ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->Angiotensin_II Blocks conversion Bradykinin Bradykinin ACE_Inhibitor->Bradykinin Prevents degradation Vasodilation Vasodilation Bradykinin->Vasodilation Leads to ACE ACE ACE->Bradykinin Degrades Decreased_BP Decreased_BP Vasodilation->Decreased_BP Results in

Signaling pathway of standard ACE inhibitors.

cluster_1 Angiotensin (1-9) Pathway Angiotensin_I Angiotensin_I Angiotensin_1_9 Angiotensin (1-9) Angiotensin_I->Angiotensin_1_9 ACE2 AT2_Receptor AT2_Receptor Angiotensin_1_9->AT2_Receptor Binds to Cardioprotective_Effects Vasodilation Anti-hypertrophy Anti-inflammatory AT2_Receptor->Cardioprotective_Effects Mediates Decreased_BP_and_Remodeling Decreased Blood Pressure & Cardiac Remodeling Cardioprotective_Effects->Decreased_BP_and_Remodeling Results in

Signaling pathway of Angiotensin (1-9).

cluster_workflow General Experimental Workflow Animal_Model Animal Model of Cardiovascular Disease (e.g., MI, Hypertension) Treatment_Groups Treatment Groups Animal_Model->Treatment_Groups Endpoint_Analysis Endpoint Analysis (Hemodynamics, Histology, etc.) Treatment_Groups->Endpoint_Analysis Vehicle Vehicle Vehicle->Treatment_Groups Control Ang1_9 Ang1_9 Ang1_9->Treatment_Groups Angiotensin (1-9) ACEi ACEi ACEi->Treatment_Groups ACE Inhibitor Data_Analysis Data Analysis and Comparison Endpoint_Analysis->Data_Analysis

A generalized experimental workflow.

Conclusion and Future Directions

The available preclinical evidence suggests that Angiotensin (1-9) exerts potent cardioprotective effects, including the attenuation of cardiac hypertrophy and the reduction of blood pressure, primarily through the AT2R. Standard ACE inhibitors, while operating through a different primary mechanism, not only reduce the production of the detrimental Angiotensin II but may also increase the levels of the beneficial Angiotensin (1-9), suggesting a potential synergy.

Direct, head-to-head comparative studies under identical experimental conditions are still somewhat limited. Future research should focus on such direct comparisons to delineate the precise therapeutic advantages and potential distinct applications of Angiotensin (1-9) versus traditional ACE inhibitors. Furthermore, exploring the therapeutic potential of combining low-dose ACE inhibitors with Angiotensin (1-9) administration could be a promising avenue for developing novel and more effective treatments for cardiovascular diseases. The development of stable Angiotensin (1-9) analogs or delivery systems will also be crucial for its potential clinical translation.[8]

References

A Comparative Guide to Angiotensin (1-9) Quantification: ELISA vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of the Renin-Angiotensin System (RAS), the accurate measurement of its constituent peptides is paramount. Angiotensin (1-9) [Ang-(1-9)], a key player in the alternative RAS pathway, has garnered increasing interest for its potential cardiovascular and anti-hypertrophic effects. The choice of analytical method for its quantification is critical for reliable and reproducible results. This guide provides a comprehensive cross-validation of two primary techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Renin-Angiotensin System is a crucial hormonal cascade that regulates blood pressure and fluid balance. Ang-(1-9) is formed from Angiotensin I by the action of Angiotensin-Converting Enzyme 2 (ACE2) and can be further metabolized to the vasodilatory peptide Ang-(1-7).[1][2] Its accurate measurement provides valuable insights into the activity of the ACE2-dependent axis of the RAS.

Quantitative Performance Comparison

The selection of an appropriate assay depends on various factors, including sensitivity, specificity, accuracy, and throughput. Below is a summary of the quantitative performance of ELISA and mass spectrometry for Ang-(1-9) measurement.

ParameterELISAMass Spectrometry (LC-MS/MS)
Sensitivity (LOD) 7.4 - 7.64 pg/mL[3][4][5]0.5 pg - 5 pg/mL[1][6]
Detection Range 23.44 - 1500 pg/mL[3][4]0.25 - 1000 ng/mL (0.5 - 2000 pg on column)[1]
Specificity High, but potential for cross-reactivity with structurally similar peptides.[3][7][8]Very high, based on mass-to-charge ratio and fragmentation patterns.[9][10]
Precision (CV%) Intra-Assay: <10%, Inter-Assay: <12%[4]Intra-day and inter-day: <10%[1]
Accuracy Can be affected by matrix effects and cross-reactivity.[7][8]High, especially with the use of stable isotope-labeled internal standards.[9]
Throughput High, suitable for screening large numbers of samples.Lower, but improving with automation.

Visualizing the Methodologies

The Renin-Angiotensin System Signaling Pathway

The following diagram illustrates the key components and transformations within the Renin-Angiotensin System, highlighting the position of Angiotensin (1-9).

Renin-Angiotensin System Angiotensinogen Angiotensinogen AngI Angiotensin I (1-10) Angiotensinogen->AngI Renin AngII Angiotensin II (1-8) AngI->AngII ACE Ang1_9 Angiotensin (1-9) AngI->Ang1_9 ACE2 Ang1_7 Angiotensin (1-7) AngII->Ang1_7 ACE2 AT1R AT1 Receptor AngII->AT1R Ang1_9->Ang1_7 ACE AT2R AT2 Receptor Ang1_9->AT2R MasR Mas Receptor Ang1_7->MasR Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction Vasodilation Vasodilation, Anti-inflammatory AT2R->Vasodilation MasR->Vasodilation

Caption: The Renin-Angiotensin System cascade showing the formation of Angiotensin (1-9).

Experimental Workflow Comparison

This diagram outlines the general experimental workflows for quantifying Ang-(1-9) using ELISA and LC-MS/MS.

Experimental Workflows cluster_ELISA ELISA Workflow cluster_LCMS LC-MS/MS Workflow elisa_sample Sample/Standard Addition elisa_incubation Incubation with Biotinylated Antibody elisa_sample->elisa_incubation elisa_wash1 Wash elisa_incubation->elisa_wash1 elisa_avidin Add Avidin-HRP elisa_wash1->elisa_avidin elisa_wash2 Wash elisa_avidin->elisa_wash2 elisa_substrate Add TMB Substrate elisa_wash2->elisa_substrate elisa_stop Add Stop Solution elisa_substrate->elisa_stop elisa_read Read Absorbance at 450nm elisa_stop->elisa_read lcms_extraction Solid-Phase Extraction lcms_separation Liquid Chromatography (Separation) lcms_extraction->lcms_separation lcms_ionization Electrospray Ionization (ESI) lcms_separation->lcms_ionization lcms_ms1 Mass Spectrometry (MS1 - Precursor Ion) lcms_ionization->lcms_ms1 lcms_fragmentation Collision-Induced Dissociation (CID) lcms_ms1->lcms_fragmentation lcms_ms2 Mass Spectrometry (MS2 - Product Ions) lcms_fragmentation->lcms_ms2 lcms_detection Detection & Quantification lcms_ms2->lcms_detection

Caption: Generalized workflows for ELISA and LC-MS/MS analysis of Angiotensin (1-9).

Experimental Protocols

Angiotensin (1-9) ELISA Protocol (Competitive Inhibition)

This protocol is a generalized representation based on commercially available kits.[3][4]

  • Preparation: Prepare all reagents, samples, and standards as instructed by the kit manual. A standard curve is typically prepared in a serial dilution.

  • Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the microtiter plate pre-coated with an antibody specific to Ang-(1-9).

  • Competitive Reaction: Immediately add 50 µL of biotin-labeled Ang-(1-9) (Detection Reagent A) to each well. Mix and incubate for 1 hour at 37°C. During this incubation, the unlabeled Ang-(1-9) in the sample competes with the biotin-labeled Ang-(1-9) for binding to the pre-coated antibody.

  • Washing: Aspirate the liquid from each well and wash three times with 1× Wash Solution.

  • Enzyme Conjugate Addition: Add 100 µL of Avidin-Horseradish Peroxidase (HRP) conjugate (Detection Reagent B) to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the aspiration and wash step five times.

  • Substrate Incubation: Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-25 minutes at 37°C in the dark. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density at 450 nm immediately. The concentration of Ang-(1-9) is inversely proportional to the color intensity.

Angiotensin (1-9) LC-MS/MS Protocol

This protocol is a composite of methodologies described in the literature.[1][6][11][12]

  • Sample Preparation:

    • To prevent peptide degradation, collect blood samples in tubes containing a protease inhibitor cocktail.[13][14]

    • Perform solid-phase extraction (SPE) to concentrate the angiotensin peptides and remove interfering substances from the plasma or tissue homogenate. C18 cartridges are commonly used for this purpose.[1][11][15]

  • Liquid Chromatography (LC):

    • Separate the extracted peptides using a reverse-phase HPLC system. A C18 column is typically employed.[12]

    • The mobile phase usually consists of a gradient of acetonitrile (B52724) in water with an additive like formic acid to improve ionization.[12]

  • Mass Spectrometry (MS):

    • The eluent from the LC system is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[12]

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting the precursor ion (the mass-to-charge ratio of Ang-(1-9)) in the first quadrupole (MS1), fragmenting it in the collision cell, and then detecting specific product ions in the third quadrupole (MS2).[11]

    • For Ang-(1-9) (MW = 1183.34), a monitored m/z value could be 592.[12]

  • Quantification:

    • A standard curve is generated using known concentrations of a synthetic Ang-(1-9) standard.

    • For enhanced accuracy and to correct for sample loss during preparation, a stable isotope-labeled internal standard of Ang-(1-9) is added to each sample before extraction.[9]

Conclusion

Both ELISA and mass spectrometry are powerful techniques for the quantification of Angiotensin (1-9), each with its own set of advantages and limitations.

  • ELISA is a high-throughput and cost-effective method, making it well-suited for screening large numbers of samples. However, its specificity can be a concern, and results should be interpreted with caution, especially when unexpected values are obtained.[7][8]

  • Mass Spectrometry , particularly LC-MS/MS, offers superior specificity and accuracy, establishing it as the gold standard for angiotensin peptide quantification.[6][9][10] The ability to use stable isotope-labeled internal standards minimizes variability and matrix effects. While traditionally lower in throughput, advances in technology are continually improving the speed of LC-MS/MS analysis.

For researchers requiring the highest level of confidence in their quantitative data, especially in a clinical or drug development setting, LC-MS/MS is the recommended method. ELISA can be a valuable tool for initial screening or when relative changes in Ang-(1-9) levels are being assessed. The choice of methodology should be guided by the specific requirements of the study, balancing the need for accuracy, throughput, and cost.

References

A Head-to-Head Comparison of Angiotensin (1-9) ELISA Kits for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of the renin-angiotensin system (RAS), accurate quantification of Angiotensin (1-9) [Ang (1-9)] is crucial. This bioactive peptide is gaining recognition for its emerging role in cardiovascular health, acting as a counter-regulatory component to the well-known pressor effects of Angiotensin II. The selection of a reliable and sensitive ELISA kit is a critical first step in any research endeavor focused on this peptide. This guide provides an objective comparison of commercially available Angiotensin (1-9) ELISA kits, supported by key performance data from manufacturers, detailed experimental validation protocols, and visual aids to contextualize its biological pathway and the assay principle.

Performance Data of Commercially Available Angiotensin (1-9) ELISA Kits

The following table summarizes the key performance characteristics of several Angiotensin (1-9) ELISA kits, based on data provided by the respective manufacturers. This allows for a direct comparison of their analytical capabilities.

ManufacturerKit Name/Catalog No.Assay TypeDetection Range (pg/mL)Sensitivity (pg/mL)Intra-Assay Precision (CV%)Inter-Assay Precision (CV%)Sample TypesSpecies Reactivity
Reddot BiotechHuman Angiotensin 1-9 (Ang1-9) ELISA Kit (RD-Ang1-9-Hu)Competitive Inhibition23.437 - 1500< 7.4< 10%< 12%Serum, plasma, tissue homogenates, cell lysates, cell culture supernatants, and other biological fluids[1]Human
Antibodies.comHuman Angiotensin 1-9 ELISA Kit (A6597)Competitive23.4 - 1500< 7.4< 10%< 12%Serum, plasma, cell lysates, tissue homogenates, and cell culture supernates[2]Human
MyBioSourceAngiotensin 1-9 (Ang1-9) ELISA Kit (MBS2700688)Competitive Inhibition12.35 - 1000< 5.14< 10%< 12%Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, and other biological fluids[3]Human, Mouse, Rat
BiorbytHuman Ang1-9 ELISA Kit (orb436847)Sandwich23.437 - 15007.4Not specifiedNot specifiedNot specifiedHuman
BiomatikHuman Angiotensin 1-9 (Ang1-9) ELISA Kit (EKN51172)Competitive Inhibition2.47 - 2000.93Not specifiedNot specifiedSerum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids[4]Human
FineTestRat Ang1-9(Angiotensin 1-9) ELISA Kit (ER1617)Competitive6.25 - 4003.75Not specifiedNot specifiedSerum, Plasma, Cell Culture Supernatant, cell or tissue lysate, Other liquid samples[5]Rat
Assay GenieHuman Angiotensin 1-9 (Ang1-9) ELISA Kit (HUDL00165)Competitive Inhibition23.44 - 1500< 7.4Not specifiedNot specifiedSerum, blood, plasma, cell culture supernatant and other related supernatants and tissues[6]Human

The Biological Role of Angiotensin (1-9): A Signaling Pathway Overview

Angiotensin (1-9) is a key component of the counter-regulatory axis of the Renin-Angiotensin System (RAS). It is primarily generated from Angiotensin I by the action of Angiotensin-Converting Enzyme 2 (ACE2). Unlike the potent vasoconstrictor Angiotensin II, Angiotensin (1-9) exerts protective effects in the cardiovascular system. Current research indicates that Angiotensin (1-9) mediates its beneficial effects primarily through the Angiotensin II Type 2 Receptor (AT2R).[1][2][7] Activation of the AT2R by Ang (1-9) is associated with anti-hypertrophic, anti-fibrotic, and vasodilatory responses, thereby counteracting the detrimental effects of Angiotensin II.[7][8][9]

Angiotensin_1_9_Signaling_Pathway Angiotensin (1-9) Signaling Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE ACE2 ACE2 AngI->ACE2 AngII Angiotensin II ACE->AngII Ang1_9 Angiotensin (1-9) ACE2->Ang1_9 AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor Ang1_9->AT2R Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction Cardioprotection Vasodilation, Anti-hypertrophy, Anti-fibrosis AT2R->Cardioprotection

Caption: Angiotensin (1-9) Signaling Pathway.

A General Workflow for Competitive ELISA

The majority of the compared Angiotensin (1-9) ELISA kits utilize a competitive assay format. In this setup, the Angiotensin (1-9) present in the sample competes with a fixed amount of labeled Angiotensin (1-9) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of Angiotensin (1-9) in the sample.

Competitive_ELISA_Workflow General Competitive ELISA Workflow Start Start: Plate pre-coated with capture antibody Add_Sample Add standards and samples to wells Start->Add_Sample Add_Labeled_Antigen Add enzyme-conjugated Angiotensin (1-9) Add_Sample->Add_Labeled_Antigen Incubate1 Incubate to allow competition for antibody binding Add_Labeled_Antigen->Incubate1 Wash1 Wash to remove unbound reagents Incubate1->Wash1 Add_Substrate Add substrate solution Wash1->Add_Substrate Incubate2 Incubate for color development Add_Substrate->Incubate2 Add_Stop Add stop solution to terminate the reaction Incubate2->Add_Stop Read_OD Read absorbance at 450 nm Add_Stop->Read_OD Analyze Calculate results based on the standard curve Read_OD->Analyze

Caption: General Competitive ELISA Workflow.

Experimental Protocols for ELISA Kit Validation

Before incorporating a new ELISA kit into routine use, it is imperative to perform an in-house validation to ensure it meets the specific requirements of your study. The following are key validation parameters and general protocols adapted from regulatory guidelines such as those from the FDA and the International Council for Harmonisation (ICH).[2][7][8][10]

Precision (Intra- and Inter-Assay)

Precision assesses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.

  • Intra-Assay Precision (Repeatability):

    • Prepare at least three samples with concentrations at the low, medium, and high points of the standard curve.

    • Run a minimum of 20 replicates of each sample on the same plate in a single assay.

    • Calculate the mean, standard deviation (SD), and the coefficient of variation (%CV = (SD/mean) * 100).

    • Acceptance Criteria: The %CV should generally be <15% (or <20% for the Lower Limit of Quantification - LLOQ).[8]

  • Inter-Assay Precision (Intermediate Precision):

    • Use the same three concentration samples as for intra-assay precision.

    • Analyze these samples in at least three different assays on three different days, preferably by different operators.

    • Calculate the mean, SD, and %CV for the results obtained across the different assays.

    • Acceptance Criteria: The %CV should generally be <15% (or <20% for the LLOQ).[8]

Accuracy (Spike and Recovery)

Accuracy determines how close the measured value is to the true value. This is often assessed using a spike and recovery experiment.

  • Protocol:

    • Select at least three different biological samples representative of your study.

    • Divide each sample into two aliquots. To one aliquot, add a known amount of Angiotensin (1-9) standard (the "spiked" sample). The other aliquot remains un-spiked.

    • The amount of spiked Angiotensin (1-9) should result in a concentration within the assay's detection range.

    • Analyze both the spiked and un-spiked samples.

    • Calculate the percent recovery using the formula:

      • % Recovery = [(Concentration in spiked sample - Concentration in un-spiked sample) / Known concentration of spiked analyte] * 100

    • Acceptance Criteria: The mean recovery should be within 80-120%.[6]

Sensitivity (Limit of Detection - LOD and Limit of Quantification - LOQ)

Sensitivity refers to the lowest concentration of the analyte that can be reliably detected and quantified.

  • Limit of Detection (LOD): The lowest concentration of Angiotensin (1-9) that can be distinguished from the blank.

    • Protocol: Analyze a minimum of 20 blank samples (sample diluent). Calculate the mean and the standard deviation of the blank readings. The LOD is typically calculated as the mean of the blank + 2 or 3 * SD.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the standard curve that can be determined with acceptable precision and accuracy.

    • Protocol: This is often the lowest standard on the calibration curve. Its accuracy should be within 80-120% and precision (%CV) should be <20%.[8]

Linearity and Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the assay signal. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to be precise, accurate, and linear.

  • Protocol:

    • Prepare a serial dilution of a high-concentration sample to cover the expected range of the assay. A minimum of five concentrations is recommended.

    • Plot the measured concentrations against the expected concentrations.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.98.

Specificity (Cross-Reactivity)

Specificity is the ability of the assay to exclusively measure the intended analyte.

  • Protocol:

    • Test for cross-reactivity with structurally related peptides such as Angiotensin I, Angiotensin II, Angiotensin (1-7), etc.

    • Spike these related peptides into the sample matrix at high concentrations and measure the response.

    • The results will indicate if the assay antibodies bind to other molecules, which would lead to inaccurate measurements.

    • Acceptance Criteria: The cross-reactivity should be minimal and reported by the manufacturer. If not, it should be determined experimentally.

By carefully considering the manufacturer-provided data and conducting a thorough in-house validation, researchers can confidently select the most appropriate Angiotensin (1-9) ELISA kit for their specific research needs, ensuring the generation of accurate and reproducible data.

References

A Comparative Guide to the Functional Differences Between Angiotensin (1-9) and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. Beyond the classical ACE-Ang II-AT1 receptor axis, a counter-regulatory arm involving angiotensin-converting enzyme 2 (ACE2) and its products, including Angiotensin (1-9) [Ang-(1-9)], has emerged as a key area of research for developing novel therapeutic strategies. This guide provides a detailed comparison of the functional differences between Ang-(1-9) and its primary metabolite, Angiotensin (1-7) [Ang-(1-7)], supported by experimental data, detailed protocols, and signaling pathway visualizations.

Overview of Angiotensin (1-9) and Its Metabolism

Angiotensin (1-9) is a nine-amino-acid peptide generated from Angiotensin I by the action of angiotensin-converting enzyme 2 (ACE2) or carboxypeptidase A.[1] The primary and most well-characterized metabolite of Ang-(1-9) is Ang-(1-7), which is formed through the cleavage of the C-terminal dipeptide by angiotensin-converting enzyme (ACE).[2] This metabolic relationship is central to understanding their distinct biological roles.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

AngI [label="Angiotensin I", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ang19 [label="Angiotensin (1-9)", fillcolor="#FBBC05", fontcolor="#202124"]; Ang17 [label="Angiotensin (1-7)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AngII [label="Angiotensin II", fillcolor="#EA4335", fontcolor="#FFFFFF"];

AngI -> Ang19 [label="ACE2 / Carboxypeptidase A"]; Ang19 -> Ang17 [label="ACE"]; AngI -> AngII [label="ACE"]; AngII -> Ang17 [label="ACE2"]; }

Metabolic pathway of Angiotensin (1-9).

Functional Comparison: Angiotensin (1-9) vs. Angiotensin (1-7)

Ang-(1-9) and its metabolite Ang-(1-7) both exhibit protective effects within the cardiovascular system, often counteracting the detrimental actions of Angiotensin II. However, their mechanisms of action and functional specificities differ significantly, primarily due to their distinct receptor interactions.

FeatureAngiotensin (1-9)Angiotensin (1-7)
Primary Receptor Angiotensin II Type 2 Receptor (AT2R)[3][4]Mas Receptor (MasR)[2][5]
Cardiovascular Effects
- Blood PressureReduces hypertension[3]Reduces hypertension
- Cardiac HypertrophyAnti-hypertrophic[6]Anti-hypertrophic
- Cardiac FibrosisReduces cardiac fibrosis[6]Reduces cardiac fibrosis
- Endothelial FunctionImproves endothelial function[6]Improves endothelial function
Signaling Mechanisms Activates AT2R-mediated pathways, including Akt/ERK signaling and influences mitochondrial dynamics.[7]Activates MasR-mediated pathways, often involving nitric oxide synthase (eNOS) activation.[6]
Renal Effects Reduces renal inflammation and fibrosis.[3]Promotes natriuresis and diuresis.
Neurological Effects Limited data, may contribute to neurogenic hypertension.[8]May have neuroprotective effects.[9]

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from key experimental studies comparing the effects of Ang-(1-9) and its metabolite.

Table 1: Effects on Blood Pressure in Hypertensive Rat Models
Study ModelTreatmentDoseChange in Systolic Blood Pressure (mmHg)Reference
Spontaneously Hypertensive Rats (SHR)Ang-(1-9) infusion100 ng/kg/min for 4 weeksNo significant change[6]
DOCA-salt hypertensive ratsAng-(1-9) infusionNot specifiedDecrease[3]

Note: Direct comparative studies with Ang-(1-7) on blood pressure with the same model and dosage are limited in the reviewed literature.

Table 2: In Vitro Effects on Cardiomyocyte Hypertrophy
Cell TypeHypertrophic StimulusTreatmentConcentrationReduction in Cell Surface Area (%)Reference
Neonatal Rat Ventricular MyocytesNorepinephrine (B1679862) (10 µM)Ang-(1-9)1 µMSignificant reduction[6]
Neonatal Rat Ventricular MyocytesNorepinephrine (10 µM)Ang-(1-7)1 µMSignificant reduction[6]

Experimental Protocols

In Vivo Angiotensin Peptide Infusion in Hypertensive Rats

Objective: To assess the chronic effects of Ang-(1-9) on blood pressure and cardiac remodeling in a hypertensive model.

Animal Model: Stroke-prone spontaneously hypertensive rats (SHRSP).[6]

Protocol:

  • Animal Preparation: Male SHRSP (12-14 weeks old) are acclimatized for one week.

  • Pump Implantation: Osmotic minipumps (e.g., Alzet Model 2004) are implanted subcutaneously in the back of the rats under isoflurane (B1672236) anesthesia.

  • Treatment Groups:

    • Vehicle (saline)

    • Angiotensin (1-9) (100 ng/kg/min)

    • Angiotensin (1-9) (100 ng/kg/min) + PD123319 (AT2R antagonist) (100 ng/kg/min)

    • PD123319 alone (100 ng/kg/min)

  • Infusion Period: The peptides are continuously infused for 4 weeks.

  • Blood Pressure Monitoring: Systolic and diastolic blood pressure are monitored weekly using the tail-cuff method or via radiotelemetry.

  • Tissue Collection: At the end of the 4-week period, rats are euthanized, and hearts are collected for histological and molecular analysis (e.g., fibrosis assessment with Masson's trichrome staining, gene expression analysis for hypertrophic markers).

In Vitro Cardiomyocyte Hypertrophy Assay

Objective: To evaluate the direct anti-hypertrophic effects of Ang-(1-9) on cardiomyocytes.

Cell Model: Neonatal rat ventricular myocytes (NRVMs).[6]

Protocol:

  • Cell Culture: NRVMs are isolated from 1-2 day old Sprague-Dawley rat pups and plated on fibronectin-coated culture dishes. Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum.

  • Induction of Hypertrophy: After 24-48 hours, the medium is replaced with serum-free medium for 24 hours. Cardiomyocyte hypertrophy is then induced by treating the cells with a hypertrophic agonist, such as norepinephrine (10 µM) or Angiotensin II (1 µM), for 24-48 hours.

  • Treatment: Concurrently with the hypertrophic stimulus, cells are co-treated with:

    • Vehicle

    • Angiotensin (1-9) (e.g., 1 µM)

    • Angiotensin (1-7) (e.g., 1 µM)

  • Analysis of Hypertrophy:

    • Cell Size Measurement: Cells are fixed and stained with an antibody against a sarcomeric protein (e.g., α-actinin). The cell surface area is measured using imaging software (e.g., ImageJ).

    • Gene Expression Analysis: RNA is extracted from the cells, and the expression of hypertrophic marker genes (e.g., ANP, BNP, β-MHC) is quantified by qRT-PCR.

    • Protein Synthesis: Protein synthesis can be assessed by [3H]-leucine incorporation assays.

Signaling Pathways

The distinct receptor preferences of Ang-(1-9) and Ang-(1-7) lead to the activation of different downstream signaling cascades.

Angiotensin (1-9) Signaling Pathway

Ang-(1-9) primarily signals through the AT2 receptor. This interaction has been shown to activate the Akt/ERK signaling pathway and influence mitochondrial dynamics, contributing to its anti-hypertrophic effects.[7]

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Ang19 [label="Angiotensin (1-9)", fillcolor="#FBBC05", fontcolor="#202124"]; AT2R [label="AT2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ERK [label="ERK1/2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Mitochondria [label="Mitochondrial Dynamics", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AntiHypertrophy [label="Anti-hypertrophic Effects", fillcolor="#34A853", fontcolor="#FFFFFF"];

Ang19 -> AT2R; AT2R -> Akt; AT2R -> ERK; Akt -> Mitochondria; ERK -> Mitochondria; Mitochondria -> AntiHypertrophy; }

Signaling pathway of Angiotensin (1-9).

Angiotensin (1-7) Signaling Pathway

Ang-(1-7) exerts its effects mainly through the Mas receptor. Activation of this receptor often leads to the stimulation of endothelial nitric oxide synthase (eNOS), resulting in increased nitric oxide (NO) production, which mediates many of its vasodilatory and cardioprotective effects.[6]

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Ang17 [label="Angiotensin (1-7)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MasR [label="Mas Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eNOS [label="eNOS", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; NO [label="Nitric Oxide", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cardioprotection [label="Cardioprotective Effects", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Ang17 -> MasR; MasR -> eNOS; eNOS -> NO; NO -> Cardioprotection; }

Signaling pathway of Angiotensin (1-7).

Conclusion

Angiotensin (1-9) and its primary metabolite, Angiotensin (1-7), represent a promising axis of the renin-angiotensin system with significant therapeutic potential. While both peptides exhibit beneficial cardiovascular effects that counter the actions of Angiotensin II, they operate through distinct receptor-mediated pathways. Ang-(1-9) primarily utilizes the AT2 receptor, while Ang-(1-7) signals through the Mas receptor. These differences in their molecular mechanisms of action are crucial for the targeted development of novel drugs for cardiovascular and renal diseases. Further research is warranted to fully elucidate the functional roles of Ang-(1-9) and its metabolites in various physiological and pathological conditions.

References

Safety Operating Guide

Proper Disposal of Angiotensin (1-9): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of Angiotensin (1-9) in a laboratory setting. Adherence to these procedural guidelines is critical for maintaining a safe working environment and ensuring regulatory compliance.

I. Immediate Safety and Handling Precautions

While Angiotensin (1-9) is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols.[1] This material should be considered potentially hazardous until more information is available.[2]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves to prevent skin contact.[1][3][4]

  • Eye Protection: Use safety glasses or splash goggles.[1][3]

  • Lab Coat: A lab coat or full suit should be worn.[1]

  • Respiratory Protection: In cases of handling the powdered form or potential aerosolization, a dust respirator is recommended.[1]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][6]

  • Eye Contact: Flush eyes immediately with running water for at least 15 minutes, holding the eyelids open.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[5][7]

  • Ingestion: Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[3]

  • Spills: For spills involving the solid form, mechanically collect the material (e.g., by sweeping) and place it in a suitable, closed container for disposal.[1][7] Avoid creating dust.[3][7] Ventilate the area and wash the spill site after material pickup is complete.[7]

II. Operational Disposal Plan

The disposal of Angiotensin (1-9) waste must comply with all federal, state, and local environmental regulations.[1][5] Never discard peptide solutions down the sink or dispose of solid peptide waste in regular trash.[5][8] All peptide waste should be treated as laboratory chemical waste.[8]

Step-by-Step Disposal Procedures:

1. Waste Segregation and Collection:

  • Solid Waste:

    • This includes unused or expired lyophilized Angiotensin (1-9), contaminated vials, weigh boats, and other consumables.

    • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[5][9]

  • Liquid Waste:

    • This includes Angiotensin (1-9) solutions, cell culture media containing the peptide, and waste from analytical procedures like HPLC.

    • Collect liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container.[1][5]

    • If the waste contains organic solvents, it should be collected in a compatible container, separate from aqueous waste. Do not mix chlorinated and non-chlorinated solvents.[9]

  • Sharps Waste:

    • Needles, syringes, pipette tips, and broken glassware that have come into contact with Angiotensin (1-9) must be placed immediately into a puncture-resistant, clearly labeled sharps container.[9]

2. Waste Inactivation (for Aqueous Liquid Waste):

  • For aqueous solutions of Angiotensin (1-9), chemical inactivation prior to collection can be an effective measure. A common method is to treat the liquid waste with a 10% bleach solution (to achieve a final sodium hypochlorite (B82951) concentration of 0.5-1.0%).[9]

  • Allow a contact time of at least 30 minutes to ensure inactivation.[9]

  • After inactivation, neutralize the pH of the solution before adding it to the designated liquid waste container.[9]

3. Final Disposal:

  • All waste containers (solid, liquid, and sharps) must be sealed securely.

  • Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5][7]

  • The likely final disposal method for this type of waste is incineration.[7][9]

III. Data Presentation

ParameterValue/GuidelineSource
GHS Hazard Classification Not Classified[1]
NFPA Health Rating 0[1]
NFPA Fire Rating 0[1]
NFPA Reactivity Rating 0[1]
Long-term Storage (Lyophilized) -20°C or colder, dry, dark[1][4][10][11]
Storage (in Solution) -20°C or colder (aliquot to avoid freeze-thaw)[1][5][11]
Chemical Inactivation Agent 10% Bleach Solution[9]
Inactivation Agent Final Concentration 0.5 - 1.0% Sodium Hypochlorite[9][12]
Inactivation Contact Time Minimum 30 minutes[9][12]

IV. Experimental Protocols

Protocol for Chemical Inactivation of Aqueous Angiotensin (1-9) Waste:

This protocol describes a general procedure for inactivating aqueous solutions containing Angiotensin (1-9) before final disposal.

Materials:

  • Aqueous waste containing Angiotensin (1-9)

  • Household bleach (typically 5-6% sodium hypochlorite) or a 10% bleach solution

  • pH indicator strips or a pH meter

  • Acid or base for neutralization (e.g., hydrochloric acid, sodium hydroxide)

  • Appropriate PPE (gloves, safety goggles, lab coat)

  • Designated and labeled hazardous waste container

Methodology:

  • Perform all steps within a chemical fume hood.

  • Carefully add the 10% bleach solution to the aqueous peptide waste to achieve a final sodium hypochlorite concentration between 0.5% and 1.0%. For example, add one part 10% bleach solution to nine parts peptide waste.

  • Gently mix the solution.

  • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.[9][12]

  • After the contact time, check the pH of the solution using a pH strip or meter.

  • Neutralize the pH of the solution by adding an appropriate acid or base dropwise until the pH is within the acceptable range for your institution's waste stream (typically between 6 and 9).

  • Transfer the neutralized, inactivated solution to the designated liquid chemical waste container.

  • Seal the container and store it in a designated secondary containment area until it is collected for final disposal by your institution's EHS office.

V. Mandatory Visualizations

Angiotensin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Segregation & Collection cluster_treatment Treatment (Optional) cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Handling Handle in Designated Area PPE->Handling Solid Solid Waste (Vials, Consumables) Liquid Aqueous Liquid Waste (Solutions, Media) Sharps Sharps Waste (Needles, Pipette Tips) Solid_Container Labeled Solid Waste Container Solid->Solid_Container Collect Inactivation Chemical Inactivation (e.g., 10% Bleach) Liquid->Inactivation Treat Sharps_Container Labeled Sharps Container Sharps->Sharps_Container Collect EHS Contact EHS for Pickup Solid_Container->EHS Liquid_Container Labeled Liquid Waste Container Liquid_Container->EHS Sharps_Container->EHS Neutralization pH Neutralization Inactivation->Neutralization Neutralization->Liquid_Container Collect Incineration Disposal via Licensed Contractor (Incineration) EHS->Incineration

Caption: Workflow for the proper segregation, treatment, and disposal of Angiotensin (1-9) waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Angiotensin (1-9)

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides essential safety and logistical information for the handling of Angiotensin (1-9), a bioactive peptide. While Angiotensin (1-9) is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure personnel safety and maintain experimental integrity. This document outlines the necessary personal protective equipment (PPE), operational procedures for handling, and detailed disposal plans.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is the first line of defense against accidental exposure and contamination. The following table summarizes the recommended PPE for handling Angiotensin (1-9) in a laboratory setting.[1][2]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses or GogglesRequired to protect against splashes of solutions. Should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Change gloves immediately if they become contaminated.[1][2]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential contamination.[1][2]
Respiratory Protection Dust Mask or RespiratorRecommended when handling the lyophilized powder to prevent inhalation of fine particles. Use in a well-ventilated area or under a fume hood.[3]

Operational Plan: From Receipt to Use

A structured operational plan ensures the safe and effective handling of Angiotensin (1-9) throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage of Lyophilized Powder: Store the sealed vial in a freezer at -20°C to -80°C for long-term stability.[4]

  • Storage of Reconstituted Solution: Once reconstituted, store the solution at 4°C for short-term use or in single-use aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[4]

Handling and Experimental Workflow

All handling of Angiotensin (1-9) should be conducted in a designated, clean laboratory area.

  • Preparation: Before handling, ensure the designated workspace is clean and all necessary PPE is worn correctly.

  • Reconstitution: Allow the lyophilized peptide to reach room temperature before opening the vial to prevent condensation. Reconstitute using a sterile, high-purity solvent or buffer as per the experimental protocol.

  • Experimental Use: Use calibrated equipment and sterile techniques to prevent cross-contamination.[4]

  • Post-Experiment: Decontaminate all work surfaces and equipment after use.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment A Don Appropriate PPE B Prepare Clean Workspace A->B C Equilibrate Vial to Room Temp B->C D Reconstitute Peptide C->D E Perform Experiment D->E F Decontaminate Surfaces & Equipment E->F G Segregate & Dispose of Waste F->G

Caption: Experimental Workflow for Angiotensin (1-9)

Disposal Plan

Proper disposal of Angiotensin (1-9) waste is critical to prevent environmental contamination and ensure a safe laboratory environment. All waste materials that have come into contact with the peptide should be treated as chemical waste.[3]

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid materials, such as gloves, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all unused Angiotensin (1-9) solutions and other liquid waste containing the peptide in a separate, sealed, and clearly labeled hazardous waste container. Do not pour peptide solutions down the drain.[3]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.

Decontamination and Disposal Procedure

For an added layer of safety, liquid peptide waste can be chemically inactivated before disposal.

  • Chemical Inactivation (for liquid waste): In a chemical fume hood, treat the liquid waste with a 10% bleach solution for at least 30 minutes to degrade the peptide.[5]

  • Final Disposal: Arrange for the disposal of all waste containers through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[2]

G cluster_collection Waste Collection cluster_treatment Waste Treatment & Disposal Solid Solid Waste Container EHS Contact EHS for Pickup Solid->EHS Liquid Liquid Waste Container Inactivation Chemical Inactivation (Liquid Waste) Liquid->Inactivation Sharps Sharps Container Sharps->EHS Inactivation->EHS Incineration Final Disposal (e.g., Incineration) EHS->Incineration

Caption: Disposal Plan for Angiotensin (1-9) Waste

Emergency Procedures for Accidental Exposure

Immediate and appropriate action is critical in the event of accidental exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

By adhering to these safety protocols, researchers can minimize risks and ensure a safe and productive laboratory environment when working with Angiotensin (1-9).

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.